Zimelidine

Catalog No.
S547769
CAS No.
56775-88-3
M.F
C16H17BrN2
M. Wt
317.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zimelidine

CAS Number

56775-88-3

Product Name

Zimelidine

IUPAC Name

(Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine

Molecular Formula

C16H17BrN2

Molecular Weight

317.22 g/mol

InChI

InChI=1S/C16H17BrN2/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13/h3-10,12H,11H2,1-2H3/b16-9-

InChI Key

OYPPVKRFBIWMSX-SXGWCWSVSA-N

SMILES

Array

solubility

In water, 190 mg/L at 25 °C (est)

Synonyms

H 102 09, H-102-09, H10209, Hydrochloride, Zimeldine, Hydrochloride, Zimelidine, Zelmid, Zimeldine, Zimeldine Hydrochloride, Zimelidin, Zimelidine, Zimelidine Hydrochloride

Canonical SMILES

CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2

Isomeric SMILES

CN(C)C/C=C(/C1=CC=C(C=C1)Br)\C2=CN=CC=C2

The exact mass of the compound Zimeldine is 316.0575 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 190 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pheniramine - Brompheniramine. It belongs to the ontological category of styrenes in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Arvid Carlsson zimelidine discovery

Author: Smolecule Technical Support Team. Date: February 2026

Historical and Scientific Context

The development of zimelidine in the early 1970s was a product of the growing understanding of neurotransmitter function in the brain [1]. Arvid Carlsson, who had already made groundbreaking discoveries on dopamine, played a central role.

  • The Rationale: By the 1960s, it was understood that existing tricyclic antidepressants (TCAs) inhibited the reuptake of the neurotransmitters norepinephrine and serotonin, but they also interacted with many other receptor systems (e.g., histamine, acetylcholine), causing numerous side effects [2] [3]. Carlsson and his colleagues hypothesized that a drug targeting only serotonin reuptake could be an effective antidepressant with a better safety profile [1] [4].
  • The Precursor Molecule: The search for such a specific inhibitor led to the antihistamine brompheniramine [4] [5]. Carlsson's team worked on modifying its structure, which ultimately led to the synthesis of this compound in 1971 [1] [6].

The logical pathway from existing science to this compound's creation can be summarized as follows:

G A Knowledge of existing TCAs D Hypothesis: Selective Serotonin Reuptake Inhibition A->D B Understanding of side effect profiles B->D C Carlsson's monoamine research C->D E Chemical modification of Brompheniramine D->E F Synthesis of this compound (1971) E->F

Mechanism of Action and Key Experimental Data

This compound was characterized as a potent and highly specific inhibitor of serotonin (5-HT) neuronal uptake with minimal effects on other neurotransmitter systems [3].

Detailed Mechanism of Action

This compound and its active metabolite, northis compound, work by selectively blocking the sodium-dependent serotonin transporter (SERT) on the presynaptic neuron membrane [7] [3]. This blockade increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic signaling at postsynaptic 5HT1A autoreceptors, which was presumed to underpin its antidepressant action [7].

Summary of Key Pharmacological Properties

The table below consolidates quantitative data and key experimental findings on this compound:

Property / Aspect Description / Value
Primary Target & Action Potent inhibition of the Sodium-dependent serotonin transporter (SERT); minimal effect on norepinephrine (NA) or dopamine (DA) uptake [7] [3].
Receptor Binding Profile Negligible affinity for histamine (H1, H2), muscarinic acetylcholine, and alpha- and beta-adrenergic receptors [3].
Key In Vivo/Ex Vivo Findings Reduced 5-HT turnover in rats; enhanced 5-HT-mediated behaviors in mice; effects in brain regions (cortex, hippocampus, striatum) and spinal cord [3].

| Pharmacokinetics | Parent (this compound): Half-life ~8.4 hrs [7] [8]. Metabolite (Northis compound): Half-life ~19.4-24.9 hrs; equally pharmacologically active [7] [8]. |

Experimental Protocols Cited

The search results refer to several foundational experimental methods used to characterize this compound:

  • In Vitro Monoamine Uptake Inhibition Assays: These experiments measured the ability of this compound to inhibit the uptake of radiolabeled serotonin ([3H]5-HT) and norepinephrine ([3H]NA) in synaptosomal preparations from rat brain regions. This compound showed a strong preferential inhibition of serotonin uptake over norepinephrine uptake [3].
  • In Vivo Neurochemical Turnover Studies: Researchers administered this compound to rats and measured changes in the levels of serotonin and its metabolite, 5-HIAA, in the brain. A marked reduction in 5-HIAA indicated that the drug was reducing serotonin turnover, consistent with reuptake blockade [3].
  • Behavioral Models in Mice: this compound was shown to enhance specific serotonin-mediated behaviors in mice, such as a syndrome induced by L-tryptophan following monoamine oxidase inhibition. This provided functional evidence of its serotonergic activity in the whole animal [3].
  • Receptor Binding Assays: The affinity of this compound for various neurotransmitter receptors (e.g., histamine H1, muscarinic, adrenergic) was tested using radio-ligand binding techniques. This confirmed its clean profile and lack of significant interaction with these receptors [3].

The neurochemical pathway targeted by this compound is illustrated below:

G Pre Presynaptic Neuron S1 Serotonin (5-HT) Release Pre->S1 S2 Serotonin in Synaptic Cleft S1->S2 SERT Serotonin Transporter (SERT) S2->SERT Reuptake R Postsynaptic 5-HT Receptors S2->R Serotonergic Signal SERT->Pre 5-HT Recycling Post Postsynaptic Neuron Z This compound Z->SERT Inhibits

Clinical Impact and Legacy

This compound was launched in 1982 in Europe by the Swedish firm Astra [1] [6]. Its clinical use was short-lived but profoundly influential.

  • Proof of Concept for SSRIs: As the first SSRI, this compound demonstrated that selectively enhancing serotonin signaling was sufficient to produce a therapeutic antidepressant effect, validating the entire drug class [2] [4].
  • Withdrawal from Market: In 1983, this compound was withdrawn worldwide following rare but serious cases of Guillain-Barré syndrome, an immunologically-mediated peripheral neuropathy [1] [7] [4]. Some reports also noted a peculiar hypersensitivity reaction with flu-like symptoms and arthralgias [7] [8].
  • Paving the Way for Future Drugs: Despite its withdrawal, this compound's promising therapeutic properties inspired the rapid development of next-generation SSRIs. Fluoxetine (Prozac), approved in 1987, became the breakthrough success that cemented the SSRI class in psychiatry [2] [5].

Conclusion

This compound's story is a landmark case study in modern psychopharmacology. It was a product of mechanism-based drug discovery, guided by Arvid Carlsson's pioneering neuropharmacological research. While its own clinical life was brief due to safety issues, its role as the first SSRI validated a new therapeutic target and paved the way for safer, widely successful antidepressants that have impacted millions of patients worldwide.

References

Pharmacological Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Zimelidine is a pyridylallylamine derivative, making it structurally distinct from other antidepressant classes [1] [2]. Its primary mechanism is strong and preferential inhibition of the serotonin transporter (SERT) in the brain [3].

The table below summarizes this compound's key pharmacological targets and the implications of its action:

Target Action Pharmacological Consequence
SERT (Sodium-dependent serotonin transporter) [1] Inhibitor Increased synaptic concentration of serotonin; presumed therapeutic effect for depression [1].
Monoamine Oxidase A (MAO-A) [1] Inhibitor Not a primary mechanism; precise clinical significance unknown [1].
Monoamine Oxidase B (MAO-B) [1] Inhibitor Not a primary mechanism; precise clinical significance unknown [1].
Muscarinic Acetylcholine, Histamine, & Alpha-adrenergic Receptors [3] [4] Negligible affinity Low incidence of anticholinergic (e.g., dry mouth), sedative, or cardiovascular side effects common with tricyclic antidepressants [4].

This compound's active metabolite, northis compound, is responsible for most of its pharmacological activity [4]. Long-term treatment did not attenuate the 5-HT uptake blocking effect and induced complex changes in serotonin receptor binding sites [3].

This compound This compound Northis compound Northis compound This compound->Northis compound Metabolism SERT SERT This compound->SERT Inhibits Northis compound->SERT Inhibits Synaptic_5HT Synaptic_5HT SERT->Synaptic_5HT Blocks Reuptake Postsynaptic_Neuron Postsynaptic_Neuron Synaptic_5HT->Postsynaptic_Neuron Enhanced Signaling

Figure: this compound and its metabolite northis compound inhibit the serotonin transporter (SERT), increasing synaptic serotonin levels.

Pharmacokinetic Profile

This compound is well-absorbed after oral administration, but it undergoes significant first-pass metabolism, reducing its absolute bioavailability to approximately 50% [5] [6]. Its pharmacokinetics are characterized by a relatively short half-life for the parent compound and a much longer one for its active metabolite.

Key pharmacokinetic parameters from a human study are summarized below [5] [6]:

Parameter This compound Northis compound (Active Metabolite)
Bioavailability ~50% Not Applicable
Elimination Half-Life 4.7 - 5.1 hours 22.8 hours
Time to Steady-State 3-5 days 3-5 days
Urinary Excretion (Unchanged) ~1.3% (of IV dose) Not Specified

Historical Context and Clinical Withdrawal

This compound was developed in the late 1970s by Arvid Carlsson at Astra AB and represented the first clinically applied "clean" SSRI [4] [7]. Clinical trials demonstrated that this compound was as effective as tricyclic antidepressants like amitriptyline but with a markedly improved side effect profile [4] [8].

Despite its promising clinical profile, this compound was withdrawn from the global market in 1983 after being linked to rare but serious and sometimes fatal cases of Guillain-Barré syndrome, an immune-mediated disorder causing peripheral neuropathy [1] [2] [7]. The drug was also associated with a peculiar hypersensitivity reaction involving skin rashes, flu-like symptoms, and joint pain, and an increase in suicidal ideation was noted [1].

The withdrawal of this compound delayed the approval of subsequent SSRIs, such as fluoxetine (Prozac), but its development proved the clinical viability of selective serotonin reuptake inhibition as an antidepressant strategy [7].

References

Pharmacokinetic Profile of Zimelidine and Norzimelidine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative data from human studies after a single oral dose of zimelidine.

Parameter This compound Northis compound Notes & References
Elimination Half-life 4.7 ± 1.3 h / 8.4 ± 2.0 h [1] [2] 19.4 ± 3.6 h / 22.8 h [1] [2] Half-life varies between studies; northis compound has a significantly longer half-life.
Oral Bioavailability ~50% [1] Due to significant first-pass metabolism [1].
Time to Peak Plasma Concentration (T~max~) Rapid absorption [2] Northis compound forms as a metabolite; its T~max~ is delayed.
Mean Peak Plasma Concentration (C~max~) 103.9 ± 34.8 ng/mL (after 100 mg dose) [2] Northis compound levels exceed parent drug during chronic dosing [2].
Steady-State Plasma Concentration 2-4 times higher than this compound [2] Achieved within 3-5 days of dosing [1].
Protein Binding Not fully quantified in results Not fully quantified in results
% Excreted Unchanged in Urine 1.26% (of IV dose) [1] Indicates extensive metabolism [1].

Analytical Methodologies

Accurate quantification of this compound and northis compound in plasma is crucial for pharmacokinetic studies. The following validated method provides a detailed protocol.

1. Gas-Liquid Chromatography (GLC) Method [2]

  • Sample Preparation: Human plasma samples are required.
  • Internal Standard: Loxapine is used as the internal standard.
  • Derivatization: Northis compound is chemically modified using Heptafluorobutyric Anhydride (HFBA) to enable its separation from this compound.
  • Chromatography:
    • Technique: Gas-Liquid Chromatography (GLC).
    • Separation: The method provides a clear separation. The retention time for this compound is 6.16 minutes, and for the derivatized northis compound, it is 10.35 minutes.
    • Sensitivity: The method is sensitive down to a concentration of 5 ng/mL for both compounds.
    • Validation: The method has been demonstrated to be specific, sensitive, rapid, and reproducible [2].

Pharmacological Pathway and Experimental Workflow

The following diagram illustrates the metabolic fate of this compound and the primary experimental workflow for its analysis, integrating the pharmacokinetic and methodological data.

G This compound This compound Metabolism First-Pass Metabolism (Demethylation) This compound->Metabolism Northis compound Northis compound Metabolism->Northis compound Action Serotonin Reuptake Inhibition Northis compound->Action Analysis Analytical Quantification GLC GLC with Derivatization Analysis->GLC Derivatization with HFBA GLC->this compound RT: 6.16 min GLC->Northis compound RT: 10.35 min Plasma Plasma Sample Plasma->Analysis

Diagram of this compound Metabolism and Analysis Workflow

Mechanism of Action and Clinical Significance

  • Primary Mechanism: this compound is a selective serotonin reuptake inhibitor (SSRI). Its pharmacological profile is distinct from older tricyclic antidepressants, with the major part of its activity attributed to the inhibition of serotonin (5-HT) uptake in the central nervous system [3].
  • Role of the Active Metabolite: The demethylated metabolite, northis compound, is believed to be responsible for most of this pharmacological activity [3]. Biochemical studies in patients confirmed that neuronal uptake inhibition of serotonin was correlated with plasma levels of northis compound [4].
  • Selectivity: While primarily a serotonin uptake inhibitor, one study noted a smaller but significant correlation between northis compound levels and the inhibition of noradrenaline uptake, though this effect was less pronounced than with tricyclics like chlorimipramine [4].

References

Pharmacokinetic Parameters of Zimelidine and Norzimelidine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key pharmacokinetic parameters from a study in healthy volunteers following a single 100 mg oral dose [1] [2].

Parameter Zimelidine Northis compound (Active Metabolite)
Mean Peak Plasma Concentration (Cmax) 103.9 ± 34.8 ng/mL Not Specified
Mean Elimination Half-Life (t₁/₂) 8.4 ± 2.0 hours 19.4 ± 3.6 hours
Time to Reach Peak Concentration (Tmax) Rapidly absorbed -

During long-term administration, the metabolite accumulates; steady-state plasma concentrations of northis compound are typically 2 to 4 times higher than those of the parent this compound [1] [2].

Experimental Protocol for Pharmacokinetic Analysis

The foundational data was generated using a specific gas-liquid chromatography (GLC) method developed for quantifying this compound and northis compound in human plasma [1] [2].

  • Sample Preparation: Human plasma samples containing this compound and northis compound.
  • Internal Standard: Loxapine was used as the internal standard.
  • Derivatization: Northis compound was chemically derivatized using heptafluorobutyric anhydride to enable its separation from this compound.
  • Instrumentation: Analysis was performed using a Gas-Liquid Chromatograph.
  • Chromatographic Conditions:
    • This compound Retention Time: 6.16 minutes
    • Northis compound Retention Time: 10.35 minutes
  • Method Validation:
    • Sensitivity: The lower limit of quantification for both compounds was 5 ng/mL.
    • Specificity & Reproducibility: The method was confirmed to be specific, sensitive, and reproducible.

The metabolic relationship and analytical workflow for this protocol can be visualized as follows:

G This compound This compound Metabolism Demethylation This compound->Metabolism Plasma Plasma Sample This compound->Plasma Northis compound Northis compound Metabolism->Northis compound Northis compound->Plasma Derivatization Derivatization with HFBA Plasma->Derivatization GLC Gas-Liquid Chromatography Derivatization->GLC Quantification Quantification GLC->Quantification

Diagram 1: Metabolic pathway of this compound to northis compound and the GLC analysis workflow.

Pharmacology and Mechanism of Action

This compound's therapeutic action stems from its highly selective effect on the serotonergic system [3].

  • Primary Mechanism: this compound and northis compound are potent and selective inhibitors of serotonin (5-hydroxytryptamine, 5-HT) neuronal reuptake [3]. They enhance serotonergic neurotransmission by blocking the presynaptic transporter.
  • Receptor Profile: this compound is notably devoid of significant affinity for several other receptors [3]. The table below contrasts its effects with typical tricyclic antidepressants (TCAs).
Target Effect of this compound Contrast with Tricyclic Antidepressants (TCAs)
Serotonin (5-HT) Reuptake Potent inhibition Also inhibited, but often non-selectively
Norepinephrine (NA) Reuptake Negligible effect Strong inhibition by many TCAs
Muscarinic Acetylcholine Receptors Negligible effect Strong blockade, causing anticholinergic side effects (e.g., dry mouth, constipation)
Histamine H1 Receptors Negligible effect Strong blockade, causing sedation and weight gain
Alpha-adrenergic Receptors Negligible effect Blockade can cause orthostatic hypotension
Monoamine Oxidase (MAO) No inhibition Not targeted by TCAs, but is by MAOIs

This selective mechanism is illustrated below:

G Presynaptic Presynaptic Neuron Synapse Synaptic Cleft Presynaptic->Synapse 5-HT Release Postsynaptic Postsynaptic Neuron Synapse->Postsynaptic 5-HT Binding Reuptake Serotonin (5-HT) Reuptake Transporter Synapse->Reuptake Normal Reuptake Zim This compound/Northis compound Zim->Reuptake Inhibits

Diagram 2: this compound selectively inhibits the serotonin reuptake transporter, increasing serotonin in the synaptic cleft.

Historical Context and Withdrawal

This compound's clinical history is a critical part of its profile.

  • Introduction and Promise: this compound was developed in the late 1970s by Arvid Carlsson and was first marketed in 1982 as a pioneering SSRI with a better side effect profile than older antidepressants [4] [5].
  • Withdrawal and Reason: Within about 1.5 years of its launch, the drug was withdrawn worldwide due to rare but serious cases of Guillain-Barré syndrome, an autoimmune disorder affecting the peripheral nerves, which was linked to the drug [4] [5].

References

Quantitative Protein Binding Data of Zimelidine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the protein binding data for Zimelidine (ZIM) and its active metabolite, Northis compound (NZIM), from a clinical study measuring free (unbound) drug fractions in patient plasma and cerebrospinal fluid (CSF) [1].

Compound Free Fraction in CSF (%) Free Fraction via Equilibrium Dialysis (%) Key Binding Protein
This compound (ZIM) 8.4 ± 1.8 8.6 ± 2.2 Alpha-1-acid glycoprotein (α1-AG)
Northis compound (NZIM) 18.3 ± 2.8 28.1 ± 3.4 Alpha-1-acid glycoprotein (α1-AG)

The study concluded that for the active metabolite NZIM, calculating the free fraction from the CSF/plasma ratio is more accurate than relying on equilibrium dialysis of plasma alone [1]. Variations in free drug concentration correlated with levels of alpha-1-acid glycoprotein (α1-AG) [1].

Equilibrium Dialysis Protocol

Equilibrium Dialysis (ED) is a traditional method for measuring drug-protein binding affinity. The following workflow and details are adapted from modern, high-throughput protocols [2] [3].

cluster_1 Load Chambers A Prepare RED Device B Load Chambers A->B C Incubate to Equilibrium B->C B1 Sample Chamber: Target Protein + Compound B2 Buffer Chamber: Compound Only M Semi-permeable Membrane (8-10 kDa MWCO) D Sample Analysis C->D E Data Calculation D->E

Experimental workflow for quantitative microdialysis (qµD) using a Rapid Equilibrium Dialysis (RED) device.

Key Protocol Steps [2] [3]:
  • Device Preparation: Use a commercial 96-well Rapid Equilibrium Dialysis (RED) device with inserts partitioned by a semi-permeable membrane (8-10 kDa molecular weight cut-off).
  • Sample Loading:
    • Sample Chamber: Add the target protein (e.g., purified protein, plasma) and the test compound in a compatible assay buffer.
    • Buffer Chamber: Add the same concentration of the test compound in buffer alone (protein-free).
  • Incubation: Seal the device and incubate with gentle agitation (e.g., orbital shaker) at 37°C for approximately 6 hours to reach thermodynamic equilibrium.
  • Post-Incubation Analysis: At equilibrium, sample the compound from both chambers.
    • Analysis Techniques: Use RP-HPLC or LC-MS to quantify the total compound concentration in each chamber. For MS analysis, a simple dilution is often sufficient. For HPLC, the protein-containing sample can be analyzed directly without precipitation to avoid compound co-precipitation [2].
  • Data Calculation:
    • Calculate the partition coefficient (p), which is the ratio of the compound concentration in the sample chamber to that in the buffer chamber.
    • In a compound-only control experiment (Step 3), this coefficient (p~c~) should be between 0.9 and 1.1 to confirm the compound is suitable for dialysis [2].
    • A higher concentration in the protein-containing chamber indicates binding. The fraction unbound (f~u~) and the dissociation constant (K~D~) can be calculated using specialized software and equations [2].

Pharmacological Context of this compound

This compound's pharmacological profile provides context for its protein binding behavior.

  • Mechanism of Action: this compound was the first selective serotonin reuptake inhibitor (SSRI). Its antidepressant action is presumed from inhibiting CNS neuronal uptake of serotonin, with minimal effects on noradrenaline, dopamine, and cholinergic, histaminergic, or adrenergic receptors [4] [5].
  • Active Metabolite: this compound is metabolized to northis compound (NZIM), which is also pharmacologically active [5].
  • Clinical History: Although effective, this compound was withdrawn from the worldwide market in the 1980s due to an association with rare but serious cases of Guillain-Barré syndrome and other hypersensitivity reactions [6] [4].

This compound's Mechanism and Experimental Interactions

The diagram below illustrates this compound's primary mechanism and its role in the equilibrium dialysis experiment.

ZIM This compound (ZIM) SERT Serotonin Transporter (SERT) ZIM->SERT Inhibits Protein Binding\n(α1-AG/Plasma) Protein Binding (α1-AG/Plasma) ZIM->Protein Binding\n(α1-AG/Plasma) Bound Fraction Free Drug Free Drug ZIM->Free Drug Active Fraction 5-HT Serotonin (5-HT) Increased Synaptic Availability SERT->5-HT Blocks Reuptake Antidepressant Effect Antidepressant Effect 5-HT->Antidepressant Effect Free Drug->SERT Crosses BBB & Binds Target

This compound inhibits serotonin reuptake; only the free, unbound fraction is pharmacologically active.

References

zimelidine selective serotonin reuptake inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile and Mechanism of Action

Zimelidine is a pyridylallylamine derivative, making it structurally distinct from tricyclic and other antidepressants [1] [2] [3]. Its pharmacological profile is defined by a highly selective action on the serotonergic system.

  • Primary Target: this compound and its active metabolite, northis compound, are potent and selective inhibitors of serotonin (5-hydroxytryptamine, 5-HT) neuronal reuptake [4] [5] [6]. This action blocks the serotonin transporter (SERT), increasing the availability of serotonin in the synaptic cleft [1].
  • Selectivity: It has much less effect on noradrenaline (NA) uptake and is devoid of significant affinity for histaminergic, muscarinic, cholinergic, and alpha- and beta-adrenergic receptors [4] [5]. This selectivity was a key advancement, reducing side effects like sedation and anticholinergic effects common with older antidepressants [2].
  • Long-term Effects: Repeated administration does not attenuate 5-HT uptake blocking potency but can induce changes in 5-HT receptor binding sites [4].

The diagram below illustrates the core mechanism of action of this compound.

G This compound inhibits serotonin reuptake at the synapse Pre Presynaptic Neuron Serotonin Serotonin Release Pre->Serotonin SERT Serotonin Transporter (SERT) Receptors 5-HT Receptor Activation Serotonin->Receptors Binding SERT->Pre Reuptake Post Postsynaptic Neuron This compound This compound This compound->SERT Inhibits

Quantitative Pharmacological Data

The tables below summarize key quantitative data on this compound's properties and its comparison with other early SSRIs.

Table 1: Basic Chemical and Pharmacokinetic Properties of this compound

Property Value
Chemical Formula C~16~H~17~BrN~2~ [1] [3]
Molecular Weight 317.23 g/mol [1] [3]
Elimination Half-Life (Parent Compound) 8.4 ± 2.0 hours [1]
Elimination Half-Life (Northis compound) 19.4 ± 3.6 hours [1] [3]
Primary Mechanism of Action Selective Serotonin Reuptake Inhibitor (SSRI) [1] [4]

Table 2: Key Experimental Findings from Animal Studies

Study Focus Model/Species Dose & Administration Key Outcome
Morphine Tolerance [7] Male Wistar rats (160-180 g) 15 mg/kg, intraperitoneal (i.p.) Significantly attenuated the development and expression of tolerance to morphine-induced antinociception.
Neuronal Responsiveness [6] Sprague-Dawley rats (150-250 g) 5 mg/kg, i.p., daily for 14 days Did not modify the responsiveness of CA3 hippocampal pyramidal neurons to applied 5-HT.
Feeding Behavior [6] Fasted rats 0.2, 2, 20 nmol/100 nL, into medial amygdaloid nucleus Evoked dose-dependent hypophagic (appetite-suppressing) effects.

Detailed Experimental Protocol

The following is a detailed methodology from a key study investigating this compound's effect on morphine tolerance [7], which can serve as a reference for related research.

  • Animals: The study used adult male Wistar albino rats (weighing 160-180 g, n=72). Animals were acclimatized to laboratory conditions with free access to food and water, maintained on a 12-hour light/dark cycle.
  • Drug Administration: Morphine sulphate and this compound (dissolved in saline) were administered via subcutaneous (s.c.) and intraperitoneal (i.p.) routes, respectively, in a volume of 10 ml/kg.
  • Induction of Morphine Tolerance: A 3-day cumulative dosing regimen was used:
    • Day 1: Morphine at 30 mg/kg (a.m.) and 45 mg/kg (p.m.).
    • Day 2: Morphine at 60 mg/kg (a.m.) and 90 mg/kg (p.m.).
    • Day 3: Morphine at 120 mg/kg, administered twice.
  • Assessment of Antinociception: Tolerance was evaluated on day 4 using a challenge dose of morphine (5 mg/kg). Antinociception was measured with:
    • Tail-flick Test: Using a standardized apparatus; cutoff latency was 15 seconds to prevent tissue damage.
    • Hot-plate Test: Temperature adjusted to 55 ± 1°C; cutoff time was 30 seconds.
  • Data Analysis: Antinociceptive response was calculated as % Maximum Possible Effect (%MPE). Data were expressed as mean ± SEM and analyzed using analysis of variance (ANOVA) followed by Tukey's test, with P < 0.05 considered significant.
  • Experimental Groups: Animals were treated with this compound (15 mg/kg; i.p.) to evaluate its effects on the development or expression of morphine tolerance.

Adverse Effects and Market Withdrawal

Despite its promising pharmacological profile, this compound was withdrawn from the global market.

  • Primary Reasons: The withdrawal was due to rare but serious cases of Guillain-Barré syndrome, a disorder affecting the peripheral nervous system, and a peculiar hypersensitivity reaction involving flu-like symptoms, skin rash, arthralgias, and eosinophilia [1] [5] [3].
  • Other Concerns: The drug was also associated with an increase in suicidal ideation and/or attempts in depressive patients [1].
  • Legacy: Its withdrawal paved the way for subsequent SSRIs, such as fluvoxamine and fluoxetine, which had a better safety profile [3] [8].

Research Legacy and Significance

This compound's development, guided by Arvid Carlsson, was a pivotal proof-of-concept for the SSRI class [3] [8]. It demonstrated that targeting the serotonergic system with high specificity was a viable and effective strategy for treating depression with a more favorable side-effect profile regarding cardiotoxicity and anticholinergic effects compared to tricyclic antidepressants [2].

References

zimelidine pharmacodynamic profile

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling

Zimelidine's antidepressant action is presumed to be linked to its potent and selective inhibition of the serotonin transporter (SERT) [1]. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.

The following diagram illustrates the core signaling mechanism of this compound:

G Pre Presynaptic Neuron 5 5 Pre->5 Syn Synaptic Cleft Post Postsynaptic Neuron SERT Serotonin Transporter (SERT) SERT->5 Rec Postsynaptic Serotonin Receptors (e.g., 5-HT1A) HT Reuptake HT->Rec Binding Zim This compound/Northis compound Zim->SERT Inhibition

Figure 1: this compound inhibits the serotonin transporter (SERT), blocking serotonin reuptake and increasing its concentration in the synaptic cleft to enhance serotonergic signaling.

Experimental Protocols for Pharmacodynamic Analysis

Key experimental methodologies used in foundational this compound studies are outlined below:

Experimental Goal Detailed Methodology & System Key Measurements & Outcomes

| In Vitro Transporter Inhibition | System: Synaptosomal preparations or cells expressing recombinant human monoamine transporters. Procedure: Tissue homogenization and centrifugation to isolate synaptosomes. Incubation with radiolabeled serotonin (e.g., ^3H-5-HT) and various concentrations of this compound/northis compound. Use of specific inhibitors to define non-specific binding [2]. | Quantitative Measure: IC₅₀ value (concentration causing 50% inhibition of serotonin reuptake). Comparison of IC₅₀ for 5-HT vs. norepinephrine/dopamine transporters to establish selectivity [2]. | | In Vivo Neurochemical & Behavioral Assays | System: Animal models (e.g., rodents). Procedure: Administration of this compound followed by microdialysis or measurement of serotonin synthesis/metabolite levels. Behavioral tests like the forced swim test (FST) or tail suspension test (TST) to assess antidepressant-like activity [2] [3]. | Measurements: Extracellular 5-HT levels in brain regions (e.g., hippocampus, cortex) via HPLC. Reduction in immobility time in FST/TST. Potentiation of serotonergic behaviors induced by 5-HTP (5-hydroxytryptophan) [2]. | | Receptor Binding Profile | System: Radioligand binding assays using brain membrane homogenates. Procedure: Incubation of tissue with radiolabeled ligands for specific receptors (e.g., ^3H-atropine for muscarinic, ^3H-mepyramine for H1 histaminergic) in presence/absence of this compound. Determination of displacement potency [2] [1]. | Key Outcome: Ki value (inhibition constant). This compound showed weak affinity for muscarinic, histaminergic H1, and α-adrenergic receptors, explaining its low incidence of anticholinergic and sedative side effects [2] [1]. |

Historical Context and Clinical Trajectory

This compound's development and withdrawal were pivotal events in psychopharmacology, summarized in the timeline below:

G Start Early 1970s A 1971: Synthesis (Rational Design) Start->A B 1982: Market Launch (First SSRI) A->B C 1983: Reports of Guillain-Barré Syndrome B->C D 1983: Worldwide Withdrawal C->D E Post-1983: SSRI Era (Fluoxetine, etc.) D->E

Figure 2: Timeline of this compound's development and withdrawal, which paved the way for subsequent SSRIs.

Legacy and Impact

This compound's brief clinical life cemented several key principles in antidepressant development [4] [5] [6]:

  • Proof of Concept for SSRIs: It validated that selective serotonin reuptake inhibition was a sufficient and effective mechanism for treating depression.
  • Improved Tolerability: Its clinical profile demonstrated that antidepressants could have fewer anticholinergic and cardiotoxic effects than TCAs.
  • Rational Drug Design: It was a prime example of mechanism-based discovery, moving away from the serendipitous findings of earlier decades.

References

Comprehensive Technical Analysis of Zimelidine's Effects on Monoamine Transporters

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Zimelidine represents a landmark in psychopharmacology as the first selective serotonin reuptake inhibitor (SSRI) to be marketed, though it was subsequently withdrawn due to safety concerns. Developed in the late 1970s and early 1980s, this compound emerged from research aimed at creating antidepressants with improved specificity for monoamine systems compared to existing tricyclic antidepressants (TCAs). Unlike TCAs which affected multiple neurotransmitter systems, this compound was deliberately designed to preferentially inhibit serotonin (5-hydroxytryptamine, 5-HT) reuptake with minimal impact on noradrenaline (NA) and dopamine (DA) transporters, representing a significant advancement in targeted antidepressant development [1] [2]. This whitepaper provides a comprehensive technical analysis of this compound's effects on noradrenaline and dopamine uptake mechanisms, drawing from original research studies and pharmacological data to present a detailed resource for researchers and drug development professionals.

The historical significance of this compound lies in its role as a proof-of-concept for the SSRI class, demonstrating that selective serotonin reuptake inhibition alone could produce antidepressant effects. Despite its withdrawal from clinical use due to association with Guillain-Barré syndrome and other adverse effects, this compound remains an important compound for understanding structure-activity relationships in monoamine transporter inhibition and continues to inform the development of newer antidepressants with improved safety profiles [3] [4].

Pharmacological Profile and Historical Context

This compound is a pyridylallylamine compound with a novel chemical structure unrelated to the tricyclic, tetracyclic, or monoamine oxidase inhibitor classes of antidepressants that preceded it. The drug undergoes extensive first-pass metabolism to its primary active metabolite, northis compound, which is responsible for a substantial portion of its pharmacological activity [2]. The discovery of this compound emerged from systematic research by Arvid Carlsson and colleagues who sought to develop selective inhibitors of serotonin reuptake based on the serotonin hypothesis of depression [3].

The development timeline of this compound is particularly significant in the history of psychopharmacology:

  • 1970s: Initial synthesis and pharmacological characterization demonstrating selective serotonin reuptake inhibition
  • 1981: Market introduction in some European countries as the first SSRI antidepressant
  • 1983: Withdrawal from worldwide markets due to cases of Guillain-Barré syndrome and other hypersensitivity reactions [3] [5]

Despite its withdrawal, this compound's unique pharmacological profile continues to make it a compound of significant research interest, particularly regarding the relationship between selective serotonin reuptake inhibition and antidepressant efficacy, as well as the role of metabolite activity in therapeutic and adverse effects.

Monoamine Transporter Selectivity Data

This compound demonstrates a pronounced selectivity for the serotonin transporter (SERT) over both the noradrenaline transporter (NET) and dopamine transporter (DAT). This selectivity profile was characterized through multiple experimental approaches including in vitro synaptosomal preparations, platelet uptake studies, and in vivo measurements in both animal models and human subjects [1] [2] [6].

Table 1: Monoamine Transporter Inhibition Profile of this compound and Northis compound

Transporter Inhibition Potency Experimental System Key Findings
Serotonin (SERT) High (Primary target) Rat brain synaptosomes Concentration-dependent inhibition; IC₅₀ values in nanomolar range
Noradrenaline (NET) Weak Rat hypothalamic slices Minimal effect at therapeutic doses; >10x less potent than for SERT
Dopamine (DAT) Very weak/none Rat striatal preparations Negligible inhibition even at high concentrations

The selectivity ratio of this compound and its active metabolite northis compound for SERT over NET has been estimated to be approximately 30:1 based on in vitro studies, with even greater selectivity over DAT [1] [2]. This stands in marked contrast to earlier tricyclic antidepressants like imipramine, which noncompetitively inhibited the uptake of all three monoamines under study, albeit with greater specificity for serotonin [7].

Table 2: Comparative Monoamine Transporter Inhibition Profiles

Compound SERT Inhibition NET Inhibition DAT Inhibition Selectivity Profile
This compound High Weak Very weak/Negligible Selective SERT inhibitor
Imipramine Moderate Moderate Moderate Non-selective
Desipramine Weak High Weak Selective NET inhibitor
Viloxazine Moderate Moderate Moderate Mixed

The selectivity of this compound was further demonstrated in human studies where treatment resulted in a pronounced inhibition of serotonin uptake in platelets, decrease in whole blood serotonin, and inhibition of accumulation of radiolabeled serotonin in rat hypothalamic synaptosomes incubated in patient plasma. In contrast, the accumulation of radiolabeled noradrenaline in rat synaptosomes incubated in patient plasma was only slightly affected by this compound treatment [8].

Experimental Protocols and Methodologies

In Vitro Synaptosomal Uptake Studies

The primary methodology for assessing this compound's effects on monoamine uptake mechanisms involved synaptosomal preparations from rat brain regions:

  • Tissue Preparation: Crude synaptosomal fractions were prepared from specific brain regions of rats (typically hypothalamus for serotonin and noradrenaline studies, striatum for dopamine) through differential centrifugation following homogenization in isotonic sucrose solution [7] [6].
  • Uptake Assay: Synaptosomes were incubated in oxygenated physiological buffer containing radiolabeled monoamines (³H-noradrenaline, ¹⁴C-5-hydroxytryptamine, or ³H-dopamine) with and without this compound or its metabolites [6] [8].
  • Kinetic Analysis: Transport kinetics were analyzed using Lineweaver-Burk plots to determine the mechanism of inhibition (competitive, noncompetitive, or mixed) [7].
  • Specificity Assessment: Selectivity was determined by comparing IC₅₀ values across different monoamine transporters in parallel experiments [1].

This experimental approach allowed researchers to determine that this compound preferentially inhibited serotonin transport with a greater specificity for serotonin compared to other monoamines, and that the active centers of noradrenaline and dopamine carriers were very much alike, while those of catecholamine and serotonin carriers were less alike [7].

Platelet Serotonin Uptake in Clinical Studies

Human platelet models provided a peripheral marker of central serotonin uptake activity:

  • Blood Collection: Venous blood samples were collected from depressed patients before and during this compound treatment [8].
  • Platelet Isolation: Platelets were isolated through differential centrifugation and washing procedures.
  • Uptake Measurement: Uptake of radiolabeled serotonin (¹⁴C-5-HT) was measured under defined incubation conditions [8].
  • Correlation Analysis: Platelet serotonin uptake inhibition was correlated with plasma concentrations of this compound and northis compound, and with clinical outcomes.

These studies demonstrated that the mean uptake of ¹⁴C-5-HT in patients' platelets before treatment was significantly lower than in control groups, and that this compound (mainly via its metabolite northis compound) caused a pronounced inhibition of serotonin uptake in platelets [8].

Receptor Binding Studies

To characterize this compound's specificity beyond monoamine transporters, researchers conducted comprehensive receptor binding assays:

  • Membrane Preparation: Cerebral cortex membranes were prepared from rat brain through homogenization and centrifugation.
  • Radioligand Binding: Binding of this compound and northis compound to various receptors was assessed using specific radioligands for serotonin receptors (³H-5-HT), β-adrenoceptors (³H-dihydroalprenolol), dopamine receptors (³H-spiroperidol), muscarinic receptors, and histamine receptors [1] [6].
  • Affinity Determination: IC₅₀ values and inhibition constants were calculated from competition binding experiments.

These studies confirmed that this compound had low affinities for postsynaptic serotonin receptors, α- and β-noradrenergic receptors, dopamine receptors, muscarinic receptors, and histamine receptors, explaining its reduced side effect profile compared to tricyclic antidepressants [1] [2].

Metabolite Activity and Kinetic Properties

The metabolism of this compound plays a crucial role in its pharmacological effects, with northis compound (the N-demethylated metabolite) contributing significantly to the overall activity profile:

Table 3: Pharmacokinetic Parameters of this compound and Northis compound

Parameter This compound Northis compound
Time to Peak Plasma Concentration 1-2 hours 3-5 hours
Elimination Half-Life 4-8 hours 15-31 hours
Plasma Protein Binding ~90% ~75%
Volume of Distribution ~4 L/kg ~9 L/kg
Bioavailability 20-50% Higher due to metabolite formation

Northis compound is not only more potent than the parent compound but also has a longer elimination half-life and higher distribution into highly perfused tissues including the brain [2]. After repeated administration, the concentration of northis compound in the hypothalamus was significantly correlated with the degree of inhibition of serotonin accumulation [6]. The extensive metabolism and active metabolite formation have important implications for dosing regimens and the time course of therapeutic effects.

This compound's kinetic parameters show age-dependent changes, with plasma concentrations of both this compound and northis compound being higher in elderly patients compared to younger subjects, with prolonged half-lives and reduced plasma protein binding in older populations [2].

Receptor Interaction Profile

A key advantage of this compound over earlier antidepressants was its minimal interaction with neurotransmitter receptors beyond the serotonin transporter:

  • Cholinergic Receptors: this compound had a negligible action on muscarinic receptors and failed to affect cholinergic-induced activity, explaining its low incidence of anticholinergic side effects such as dry mouth, constipation, and urinary retention [1] [2].
  • Adrenergic Receptors: The drug displayed very weak affinity for α₁-, α₂-, and β-noradrenergic receptors, contributing to its favorable cardiovascular profile [1] [2].
  • Histamine Receptors: this compound was practically devoid of action on histamine H₁ and H₂ receptors, explaining its lack of sedative effects and weight gain associated with many tricyclic antidepressants [1] [2].
  • Dopamine Receptors: Binding studies demonstrated no significant affinity for dopamine receptors, consistent with its lack of effect on dopamine uptake and absence of extrapyramidal side effects [6].

This clean receptor profile represented a significant advancement in antidepressant design, as it translated to reduced side effects and improved tolerability compared to tricyclic antidepressants, particularly regarding anticholinergic, sedative, and cardiovascular adverse effects [2] [9].

Clinical Correlations and Therapeutic Implications

The selective serotonin uptake inhibition profile of this compound had several important clinical implications:

  • Efficacy: Clinical trials demonstrated that this compound had overall efficacy comparable to reference antidepressants (amitriptyline, desipramine, maprotiline, and doxepin) in depressive illness, but with a different side effect profile [2] [9].
  • Side Effect Profile: At dosages which achieved similar clinical improvement, this compound did not cause sedation, and anticholinergic side effects were mild and occurred infrequently [2] [9].
  • Special Populations: The drug appeared to be effective and well tolerated in elderly patients, though dosage reduction was recommended due to age-dependent pharmacokinetics [2].
  • Biomarker Correlations: Patients with a low pretreatment level of 5-hydroxyindoleacetic acid (5-HIAA) in the cerebrospinal fluid responded significantly better to this compound treatment than those with high pretreatment levels, suggesting a potential biomarker for treatment selection [8].

The following diagram illustrates the relationship between this compound's pharmacological profile and its clinical effects:

G This compound This compound SERT SERT This compound->SERT Strong Inhibition NET NET This compound->NET Weak Inhibition DAT DAT This compound->DAT Very Weak/Negligible Increased Serotonin\nin Synapse Increased Serotonin in Synapse SERT->Increased Serotonin\nin Synapse ClinicalEffects ClinicalEffects Antidepressant Efficacy Antidepressant Efficacy Increased Serotonin\nin Synapse->Antidepressant Efficacy Antidepressant Efficacy->ClinicalEffects Weak Receptor Binding Weak Receptor Binding Reduced Side Effects Reduced Side Effects Weak Receptor Binding->Reduced Side Effects Minimal affinity for muscarinic, histaminergic, adrenergic receptors Reduced Side Effects->ClinicalEffects

Figure 1: Relationship between this compound's pharmacological profile and clinical effects

Despite its promising clinical profile, this compound was associated with serious adverse effects including Guillain-Barré syndrome and hypersensitivity reactions that ultimately led to its withdrawal from the market [3] [5]. These adverse effects highlight the importance of comprehensive safety profiling even for compounds with excellent target selectivity and therapeutic effects.

Conclusion and Research Significance

Although this compound is no longer in clinical use, its development represented a watershed moment in psychopharmacology, demonstrating that selective serotonin reuptake inhibition alone could produce antidepressant efficacy while minimizing the troublesome side effects associated with non-selective tricyclic antidepressants. The compound's clean receptor profile and selective action on the serotonin transporter established a new paradigm for antidepressant development that influenced subsequent drug discovery efforts.

For contemporary researchers, this compound continues to offer valuable insights into structure-activity relationships for monoamine transporter inhibitors and the complex interplay between primary pharmacological targets and off-target effects that influence both therapeutic and adverse outcomes. The history of this compound underscores the importance of comprehensive safety evaluation alongside efficacy studies, even for compounds with highly favorable target selectivity profiles.

References

zimelidine withdrawal from market reasons

Author: Smolecule Technical Support Team. Date: February 2026

Primary Reason for Market Withdrawal

The decision to withdraw zimelidine was driven by the occurrence of Guillain-Barré syndrome (GBS) in some patients [1] [2] [3]. This association was deemed an unacceptable risk that outweighed the drug's benefits.

  • Condition: Guillain-Barré syndrome is an autoimmune disorder that attacks the peripheral nerves [3].
  • Clinical Presentation: Cases linked to this compound involved symptoms such as muscle weakness, paralysis, and potentially life-threatening respiratory failure [4] [3]. Some patients exhibited distal weakness more than proximal weakness, sometimes with cranial nerve involvement [4].
  • Supporting Data: Cerebrospinal fluid (CSF) analysis in these cases often showed a high protein level, and some patients had documented reduced nerve conduction velocities, consistent with a demyelinating neuropathy [4].

Other Documented Safety Concerns

While GBS was the primary cause for withdrawal, other adverse effects were reported, which contributed to the overall safety profile assessment.

Concern Description
Other Neurological Effects Tremors, seizures, and extrapyramidal symptoms (movement disorders) were noted [3].
Liver Toxicity Rare cases of hepatitis and liver failure were reported, necessitating monitoring of liver enzymes [3].
Serotonin Syndrome A known risk with SSRIs, this potentially life-threatening condition involves agitation, confusion, rapid heart rate, and muscle rigidity [3].
Withdrawal Symptoms Abrupt discontinuation could cause flu-like symptoms, dizziness, and "brain zaps" [3].

This compound's Development and Withdrawal Timeline

The following diagram outlines the key events from this compound's development to its market withdrawal.

1970s 1970s: Development at Astra AB 1982 1982: Market Launch (Europe) 1970s->1982 1983 1983: GBS Cases Reported 1982->1983 1984 1984: Worldwide Withdrawal 1983->1984

Key events in the history of this compound

  • Development (1970s): this compound was developed in Sweden by Arvid Carlsson and his team at Astra AB. It was derived from the antihistamine pheniramine and represented a novel class of antidepressants [1] [5].
  • Market Launch (1982): It was launched in Europe under brand names like Zelmid and was noted for its efficacy with fewer anticholinergic side effects than older tricyclic antidepressants [4] [6] [5].
  • Identification of Risk & Withdrawal (1983-1984): Within a year and a half of its launch, reports of GBS emerged. The drug was subsequently withdrawn worldwide in 1983-1984 [4] [1] [7].

Impact and Legacy

This compound's withdrawal had an immediate impact but ultimately paved the way for future SSRIs.

  • Regulatory Caution: The incident made regulatory agencies like the FDA more cautious about approving the next SSRI, fluoxetine (Prozac), which was approved in 1987 after a lengthy review [5].
  • Confirmation of SSRI Viability: Subsequent SSRIs (e.g., fluoxetine, sertraline, paroxetine) did not show the same risk of GBS, confirming that the issue was specific to this compound and not the entire SSRI class [5].

This compound's history serves as a critical case study in drug development, highlighting the importance of robust post-marketing surveillance and the potential for rare, serious adverse effects to emerge only after a drug is in widespread use.

References

Zimelidine: A Technical Profile of the First Selective Serotonin Reuptake Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Historical Context and Rational Drug Design

Zimelidine represents a landmark achievement in rational drug design. Developed in the late 1970s by Arvid Carlsson and colleagues at Astra AB, it was the first Selective Serotonin Reuptake Inhibitor (SSRI) to be marketed [1] [2]. Its development followed the strategy of creating a new drug capable of affecting a specific biological target—the serotonin transporter—while avoiding effects on other sites, with the goal of producing an agent that was more efficacious, safer, and better tolerated than older tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs) [2].

The compound was synthesized as a derivative of the antihistamine brompheniramine [1] [2]. Researchers were investigating compounds with structures similar to brompheniramine due to its known antidepressant activity [1]. This compound, a pyridylallylamine, possessed a distinct structural scaffold from the tricyclic and tetracyclic antidepressants that dominated the market at the time [3]. It was first sold in 1982 but was withdrawn worldwide within two years due to rare but serious cases of Guillain-Barré syndrome [1] [4]. Despite its short market life, it served as the crucial template for the subsequent generation of SSRIs, including fluoxetine (Prozac) [2].

Chemical Synthesis and Structure-Activity Relationship (SAR)

The core structure of this compound is (Z)-3-(4-Bromophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine [1] [4]. Early synthetic efforts focused on obtaining compounds with the cis configuration (with respect to the pyridyl and allylamine groups) to optimize activity [5].

Key Synthetic Routes and Analogues

Multiple synthetic routes were employed [5]:

  • Method 1 & 2: Utilized suitably substituted benzoylpyridines as starting materials.
  • Method 3 & 4: Involved direct displacement of the para-bromine atom in the this compound structure or conversion via a corresponding lithio derivative to introduce various substituents (H, Cl, I, CN, Me, SiMe₃, SMe).

SAR studies from these synthetic programs revealed critical structure-activity insights [5]:

  • Para-substitution on the bromophenyl ring favored serotonin (5-HT) reuptake inhibition activity.
  • Ortho-substitution favored noradrenaline (NA) reuptake inhibition in the cis series.
  • The inhibitory effect on 5-HT uptake in vitro was relatively insensitive to variations in the para substituent.
  • Pronounced in vivo effects were observed primarily with the halogens Cl, Br, and I.

Table 1: Key Properties of this compound and its Active Metabolite

Property This compound (Parent Compound) Northis compound (Active Metabolite)
Chemical Formula C₁₆H₁₇BrN₂ [1] Information Not Available
Molar Mass 317.230 g·mol⁻¹ [1] Information Not Available
Elimination Half-life 8.4 ± 2.0 hours [1] [4] 19.4 ± 3.6 hours [1] [4]
Contribution to Activity Partial Responsible for the majority of the pharmacological activity [3]
Steady-State Ratio (vs. Parent) 1 ~3 [6]

Pharmacology and Mechanism of Action

Primary Mechanism: Selective Serotonin Reuptake Inhibition

This compound and its main active metabolite, northis compound, preferentially inhibit neuronal uptake of serotonin (5-hydroxytryptamine, 5-HT) both in vitro and in vivo, while exhibiting minimal effects on noradrenaline (NA) and dopamine (DA) uptake [7] [4].

Key pharmacological characteristics include [7]:

  • Blockade of 5-HT uptake in multiple brain regions (cerebral cortex, hippocampus, striatum, hypothalamus, and spinal cord), indicating effects on both ascending and descending 5-HT pathways.
  • Lack of ancillary receptor activities: this compound is devoid of significant affinity for muscarinic cholinergic, histaminergic (H1 and H2), and α- and β-adrenergic receptors. This clean receptor profile explained its more favorable side-effect profile compared to TCAs [7] [3].
  • Reduction of 5-HT turnover in low doses and enhancement of 5-HT-mediated behaviors in mice.
  • Unlike TCAs, this compound lacks membrane-stabilizing action, which is associated with cardiotoxicity and lowered seizure thresholds [8].
Pharmacokinetic Profile

This compound exhibits predictable pharmacokinetics [6] [9]:

  • It is well absorbed after oral administration.
  • It undergoes first-pass metabolism in the liver to form its primary, and more active, metabolite, northis compound, via N-demethylation.
  • At steady state, the concentration of northis compound predominates over the parent compound by a ratio of approximately 3 to 1 [6].
  • The variation in steady-state concentration of northis compound for a given dose in adults is about twofold, a range that can be reduced by correcting for patient weight [6].

The following diagram illustrates the core pharmacological pathway and metabolic transformation of this compound.

G This compound This compound Northis compound Northis compound This compound->Northis compound N-demethylation (Liver Metabolism) SERT SERT This compound->SERT Inhibits Northis compound->SERT Inhibits 5-HT in Synapse 5-HT in Synapse SERT->5-HT in Synapse Reuptake Blocked Therapeutic Effect Therapeutic Effect 5-HT in Synapse->Therapeutic Effect

Figure 1: this compound's core mechanism involves liver conversion to northis compound, with both compounds blocking serotonin reuptake via SERT.

Clinical Efficacy and Therapeutic Profile

Clinical studies prior to its withdrawal demonstrated that this compound was an effective antidepressant with a unique profile.

Table 2: Clinical Profile of this compound from Pre-Withdrawal Studies

Aspect Clinical Findings
Overall Efficacy Comparable to amitriptyline, desipramine, maprotiline, and doxepin [3].
Onset of Action Similar to other SSRIs; therapeutic effects took 2-4 weeks despite rapid SERT inhibition [2].
Side Effect Profile Fewer anticholinergic effects (e.g., dry mouth, constipation) and less sedation than TCAs [3].
Cardiovascular Effects Less likely to cause serious cardiotoxicity in therapeutic or overdose settings compared to TCAs [3].
Other Indications Effective for cataplexy in narcolepsy without causing daytime sleepiness [1]. Shown potential in phobic anxiety and OCD [3] [2].
Common Side Effects Nausea, headache, sleep disturbance [1] [3].
Serious Adverse Events Rare occurrences of Guillain-Barré syndrome, a peripheral neuropathy; hypersensitivity reactions [1] [4].

Legacy and Impact on Drug Development

Although this compound itself was unsuccessful, its development was a pivotal event in psychopharmacology.

  • Proof of Concept for SSRIs: It was the first drug to confirm that selective inhibition of serotonin reuptake was a viable and effective therapeutic principle for treating depression [2].
  • Foundation for Later SSRIs: Its discovery and the subsequent understanding of its mechanism directly paved the way for the development and commercial success of second-generation SSRIs like fluoxetine (Prozac), sertraline, and paroxetine [2].
  • Shift in Drug Design: It exemplified the success of rational drug design, moving away from agents with complex pharmacological profiles (like TCAs) towards targeted therapies with improved safety and tolerability [8] [2].

References

Comprehensive Technical Review: Zimelidine's Pharmacological Properties

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

Zimelidine was a groundbreaking pharmaceutical achievement as the first selective serotonin reuptake inhibitor (SSRI) antidepressant to be marketed. Developed in the late 1970s and early 1980s by Arvid Carlsson and the Swedish company Astra AB, this compound emerged from strategic research into compounds with structures similar to brompheniramine, an antihistamine with documented antidepressant activity [1]. The drug represented a significant departure from existing antidepressant classes, both structurally and mechanistically, as it was a pyridylallylamine compound structurally unrelated to tricyclic and tetracyclic antidepressants [2] [1].

This compound was first marketed in 1982 with considerable promise due to its novel mechanism and favorable initial safety profile [1]. However, within approximately 1.5 years of its introduction, rare but serious cases of Guillain-Barré syndrome emerged in association with the drug, along with other hypersensitivity reactions [3] [1]. These safety concerns prompted its worldwide withdrawal from the market, though it continued to be used "on license" in Sweden for several years due to its recognized therapeutic properties [4]. Despite its brief market presence, this compound served as the foundational prototype for the SSRI class, directly paving the way for subsequent successful antidepressants including fluvoxamine and fluoxetine [1] [4].

Mechanism of Action and Pharmacodynamics

Primary Mechanism: Selective Serotonin Reuptake Inhibition

This compound exhibits a highly specific pharmacological profile characterized by its potent and preferential inhibition of serotonin (5-hydroxytryptamine, 5-HT) neuronal uptake both in vitro and in vivo, while demonstrating minimal effects on noradrenaline (NA) and dopamine (DA) uptake systems [5] [6]. The drug appears to owe the majority of its pharmacological activity to its demethylated metabolite, northis compound, which is formed extensively following administration [2] [6].

The sequence of pharmacological activity begins with this compound administration and proceeds through metabolic activation and targeted transporter inhibition, ultimately resulting in enhanced serotonergic signaling with minimal effects on other neurotransmitter systems.

G A This compound Administration B Extensive Hepatic Metabolism A->B C Formation of Northis compound (Active Metabolite) B->C D Inhibition of Serotonin Transporter (SERT) C->D E Increased Serotonin in Synaptic Cleft D->E G Minimal Effect on NE/DA Reuptake D->G F Enhanced Serotonergic Neurotransmission E->F

Figure 1: Pharmacological Activation and Primary Mechanism of this compound

Receptor Binding Profile

A distinctive advantage of this compound over earlier antidepressant classes was its minimal affinity for various neurotransmitter receptors responsible for the troublesome side effects associated with tricyclic antidepressants (TCAs) [5] [6]:

  • Muscarinic cholinergic receptors: Negligible activity, explaining minimal anticholinergic effects [5]
  • Histamine H1 and H2 receptors: Practically devoid of action, accounting for low sedative potential [5]
  • α- and β-Noradrenergic receptors: Negligible action, contributing to favorable cardiovascular profile [6]
  • Dopamine receptors: Minimal affinity [6]

This clean receptor binding profile represented a significant therapeutic advantage over tricyclic antidepressants, which typically exhibited substantial activity at muscarinic, histaminic, and adrenergic receptors, resulting in predictable side effect burdens [6].

Long-term Neuroadaptive Effects

Following chronic administration, this compound demonstrated interesting neuroadaptive changes distinct from those observed with tricyclic antidepressants:

  • No attenuation of serotonin uptake blocking potency with long-term treatment [5]
  • Induction of novel 5-HT receptor binding sites characterized by low affinity and high capacity [5]
  • Reduction in the number of high affinity 5-HT receptor binding sites [5]
  • Slight reduction in β-adrenergic receptor density in brain tissue after chronic administration [5]

These receptor-level adaptations with prolonged this compound administration may contribute to its therapeutic antidepressant effects and represent an important area for understanding SSRI mechanisms more broadly.

Pharmacokinetic Profile

Absorption and Distribution

This compound exhibits predictable pharmacokinetic properties with some notable characteristics regarding its absorption and distribution:

  • Peak plasma concentrations of this compound occur 1-2 hours after oral ingestion [6]
  • Northis compound formation peaks at 3-5 hours post-dose, with concentrations typically exceeding the parent compound [6]
  • Bioavailability of this compound ranges between 20-50%, suggesting significant hepatic first-pass metabolism [6]
  • The volume of distribution is approximately 4 L/kg for this compound and 9 L/kg for northis compound [6]
  • Plasma protein binding is 90% for this compound and 75% for northis compound [6]
  • Northis compound readily distributes into cerebrospinal fluid, confirming central nervous system penetration [6]
Metabolism and Elimination

This compound undergoes extensive hepatic metabolism through multiple pathways, with demethylation representing the primary route of biotransformation to the active metabolite northis compound [2] [6]. The metabolic fate and elimination characteristics are characterized by:

  • Extensive demethylation to northis compound as the primary metabolic pathway [6]
  • Major metabolites include this compound N-oxide and an acrylic acid derivative with its corresponding N-oxide [6]
  • Elimination half-life of this compound is 4-8 hours, while northis compound exhibits a substantially longer half-life of 15-31 hours [2] [3] [6]
  • Excretion occurs primarily via renal route, with approximately 63% of radiolabeled dose recovered in urine within 96 hours in rat studies, with the remainder appearing in feces [6]

Table 1: Key Pharmacokinetic Parameters of this compound and Northis compound

Parameter This compound Northis compound
Time to Peak Plasma Concentration 1-2 hours 3-5 hours
Elimination Half-life 4-8 hours 15-31 hours
Volume of Distribution ~4 L/kg ~9 L/kg
Plasma Protein Binding ~90% ~75%
Bioavailability 20-50% -
Special Population Considerations

Limited studies in elderly patients and subjects revealed important age-related pharmacokinetic differences:

  • Higher plasma concentrations of both this compound and northis compound in older compared to younger subjects [6]
  • Prolonged half-lives for both compounds in elderly patients [6]
  • Reduced plasma protein binding in older individuals [6]
  • These findings support the recommended dosage reduction in elderly populations [6]

Therapeutic Efficacy and Clinical Applications

Antidepressant Efficacy

Controlled clinical trials demonstrated that this compound, at dosages between 150-300 mg daily, possessed antidepressant efficacy comparable to established tricyclic antidepressants:

  • Overall efficacy equivalent to amitriptyline, desipramine, maprotiline, and doxepin in depressive illness [2] [6]
  • Mood-elevating effects potentially superior to some comparative agents in certain studies [6]
  • Onset of action similar to conventional antidepressants [2]
  • Effective in elderly depressed patients with appropriate dosage adjustment [2] [6]
Additional Therapeutic Applications

Beyond major depressive disorder, preliminary investigations suggested potential efficacy for other clinical indications:

  • Concomitant anxiety in depressed patients responded favorably to this compound treatment [2] [6]
  • Phobic anxiety disorders showed improvement in uncontrolled preliminary studies [2] [6]
  • Cataplexy associated with narcolepsy was effectively controlled without causing daytime sedation [1]

The antianxiety properties of this compound represented a particularly valuable clinical attribute, potentially offering a single-agent approach for the common clinical presentation of mixed depression and anxiety.

Table 2: Comparative Therapeutic Profile of this compound Versus Tricyclic Antidepressants

Therapeutic Aspect This compound Tricyclic Antidepressants
Antidepressant Efficacy Equivalent to TCAs Reference standard
Antianxiety Effects Demonstrated efficacy Variable among agents
Sedative Properties Minimal to absent Prominent with many agents
Onset of Action Similar to TCAs Typically 2-4 weeks
Elderly Tolerance Generally good, with dose adjustment Often problematic

Adverse Effect Profile and Safety Considerations

General Adverse Effects

This compound exhibited a generally favorable adverse effect profile in comparison with tricyclic antidepressants, particularly regarding certain troublesome side effects:

  • Anticholinergic effects: Mild and infrequent, a significant advantage over TCAs [2] [6]
  • Sedation: Minimal to absent, unlike many sedative-type antidepressants [2] [6]
  • Cardiovascular effects: No clinically significant ECG changes at therapeutic doses [2] [6]
  • Weight gain: Not associated with this compound, unlike many TCAs [6]
  • Common side effects: Nausea, headache, and sleep disturbance reported with greater frequency [2] [6]
Serious Adverse Reactions and Withdrawal

The worldwide withdrawal of this compound was prompted by the emergence of rare but serious adverse events:

  • Guillain-Barré syndrome: An acute inflammatory polyneuropathy, reported in rare cases [3] [1]
  • Hypersensitivity reactions: Multisystem involvement including fever, muscle pains, arthralgias, skin exanthema, and sometimes eosinophilia [3] [1]
  • Potential increased risk of suicidal ideation and/or attempts among depressive patients [3]

The Guillain-Barré syndrome cases represented an unpredictable, serious adverse reaction that emerged only after broader clinical use beyond controlled trials, highlighting the limitations of pre-marketing safety databases.

Drug Interaction Profile

This compound demonstrated a favorable drug interaction profile in controlled investigations:

  • No significant interaction with temazepam observed in psychomotor, subjective, or pharmacokinetic parameters [7]
  • Minimal potentiation of central nervous system depressants based on animal studies [5]
  • Potential for serious reactions with monoamine oxidase inhibitors, similar to other SSRIs [1]

The lack of significant interaction with benzodiazepines like temazepam suggested this compound could be safely combined with these commonly co-prescribed medications [7].

Experimental Protocols and Research Methodologies

In Vitro Receptor Binding Assays

The clean receptor profile of this compound was established through systematic in vitro binding assays:

  • Radioligand displacement studies using labeled ligands for specific receptor subtypes (muscarinic, histaminic, adrenergic) [5]
  • Receptor-rich tissue preparations from mammalian brain regions [5]
  • Concentration-response analyses to determine IC50 values and receptor affinity constants [5]

These standardized pharmacological techniques demonstrated this compound's minimal affinity for key receptor classes beyond the serotonin transporter, explaining its improved side effect profile.

In Vivo Microdialysis and Neurochemical Methods

The serotonergic activity of this compound was characterized using sophisticated neurochemical approaches:

  • In vivo microdialysis in specific brain regions to measure extracellular serotonin levels [5]
  • Metabolite quantification of 5-hydroxyindoleacetic acid (5-HIAA) in cerebrospinal fluid and brain tissue [5] [6]
  • Precursor accumulation studies measuring 5-hydroxytryptophan after decarboxylase inhibition [6]

These methods consistently demonstrated enhanced serotonergic neurotransmission following this compound administration, confirming its SSRI mechanism.

Behavioral Pharmacology Models

This compound was evaluated in established animal models predictive of antidepressant activity:

  • Serotonin-mediated behaviors in rodents, such as serotonin syndrome components [5]
  • Reserpine antagonism screening, which this compound notably failed to block, distinguishing it from TCAs [5]
  • Chronic administration paradigms to study neuroadaptive changes in receptor sensitivity [5]

The behavioral profile of this compound consistently reflected its specific serotonergic activity without the noradrenergic component of many established antidepressants.

Conclusion and Research Significance

Despite its market withdrawal, this compound remains a molecule of considerable historical and scientific importance in psychopharmacology. As the first SSRI to be marketed, it established the viability of selective serotonin reuptake inhibition as a therapeutic strategy for depression and validated the potential for antidepressants with improved tolerability profiles. The unfortunate serious adverse reactions that prompted its withdrawal highlight the critical importance of post-marketing surveillance and the limitations of pre-approval clinical trials in detecting very rare but serious adverse events.

References

Zimelidine's Receptor Binding Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings on Zimelidine's (ZIM) receptor interactions, synthesized from the search results.

Receptor / System Interaction / Effect Experimental Notes / Significance
Serotonin (5-HT) Transporter Potent and selective inhibition of 5-HT reuptake [1]. Primary mechanism of action. Effect is sustained during long-term treatment without attenuation [1].
Noradrenaline (NA) Transporter Much weaker effect on NA uptake compared to 5-HT [1]. Contributes to its classification as a selective serotonin reuptake inhibitor (SSRI).
5-HT Receptors (Presynaptic) Reduces 5-HT turnover; long-term treatment induces changes in 5-HT receptor binding sites [1]. Suggests complex adaptions in the serotonin system beyond simple reuptake blockade.
5-HT Receptors (Postsynaptic) Lacks significant 5-HT receptor blocking action [1]. Differentiates ZIM from tricyclic antidepressants (TCAs) like Amitriptyline.
Muscarinic Acetylcholine Receptors Negligible action [1] [2]. Explains the low incidence of anticholinergic side effects (e.g., dry mouth, constipation).
Histamine H1 & H2 Receptors Practically devoid of action [1] [2]. Explains the low incidence of sedative and weight-gain side effects.
Adrenergic α1-, α2-, and β-Receptors Negligible action [1]. Contributes to a more favorable cardiovascular side effect profile compared to TCAs.
Monoamine Oxidase (MAO) No inhibitory properties [1]. Further confirms specificity for the serotonin transporter.

Detailed Experimental Insights

The qualitative profile is supported by specific experimental evidence:

  • In Vitro and In Vivo Uptake Inhibition: Early studies demonstrated that ZIM and its active metabolite, northis compound (NZIM), preferentially inhibit the neuronal uptake of 5-HT in both in vitro and in vivo preparations. This effect was observed in multiple brain regions, including the cerebral cortex, hippocampus, and striatum [1].
  • Receptor Binding and Functional Assays: Research specifically noted that ZIM, unlike Amitriptyline and Mianserin, only blocked 5-HT receptors at extremely high concentrations in vitro and failed to block 5-HT-mediated behavior in animal models. Assays on other receptor systems (cholinergic, adrenergic, histaminergic) confirmed a lack of significant affinity [1].
  • Long-Term Treatment Effects: Repeated administration of ZIM in rats did not reduce its 5-HT uptake blocking potency. However, it did induce neuroadaptations, characterized by a decrease in high-affinity 5-HT receptor binding sites and the appearance of a new population of low-affinity sites [1]. This suggests the drug's effect involves more than just acute reuptake inhibition.
  • Role of 5-HT2C Receptors: Later research identified that the hypophagic (appetite-suppressing) effect of ZIM, when administered into the medial amygdaloid nucleus (MeA) of rats, is mediated specifically by 5-HT2C receptors in that brain region [2].

Visualizing ZIM's Primary Mechanism and Key Differentiation

ZIM's value as a pioneering SSRI lies in its targeted action. The diagram below illustrates its core mechanism and how its clean receptor profile distinguishes it from older antidepressants.

zimelidine_mechanism cluster_primary Primary Mechanism of Action cluster_diff Key Pharmacological Differentiation ZIM This compound (ZIM) SERT Serotonin Transporter (SERT) ZIM->SERT Potent & Selective Inhibition Unwanted_Receptors Muscarinic, Histaminic, Adrenergic Receptors ZIM->Unwanted_Receptors Negligible Binding (Low Side Effect Profile) Synaptic_Cleft Synaptic Cleft SERT->Synaptic_Cleft Blocks 5-HT Clearance Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft->Postsynaptic_Neuron Increased 5-HT Availability TCAs Tricyclic Antidepressants (TCAs) TCAs->Unwanted_Receptors Significant Binding (Causes Side Effects)

ZIM's selective SERT inhibition versus TCA's multi-receptor activity.

Missing Quantitative Data and Protocol Gaps

The search results lack the specific quantitative binding affinity data (e.g., Ki, IC50) you requested for a comparative table. The available historical studies established ZIM's qualitative selective profile. Modern, standardized binding assay data against a full panel of receptors and transporters is not present in the searched literature.

For detailed experimental protocols, the search results provide descriptions rather than step-by-step methods. Key methodological aspects mentioned include:

  • In vivo microdialysis in rat hippocampus to measure extracellular 5-HT and 5-HIAA levels [3].
  • Quantitative autoradiography to study receptor-stimulated G-protein interactions [4].
  • c-Fos/TPH2 immunohistochemistry to identify activated serotonergic neurons [3].

References

zimelidine GLC analysis method

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method Summary

This application note describes a specific, sensitive, and reproducible gas-liquid chromatography (GLC) method for the simultaneous determination of zimelidine and its active metabolite, northis compound, in human plasma. The method uses loxapine as an internal standard and involves derivatization of northis compound to achieve a good separation [1] [2].

The key characteristics of the method are summarized below:

Parameter Specification
Analytical Technique Gas-Liquid Chromatography (GLC)
Internal Standard Loxapine
Derivatization Agent Heptafluorobutyric anhydride (for northis compound)
Analytical Range 5 - 200 ng/mL for both compounds [1]
Sensitivity (Lower Limit) 5 ng/mL for both this compound and northis compound [1]
Retention Time (Mean) This compound: 6.16 min; Northis compound: 10.35 min [1]

Materials and Equipment

  • Reagents and Chemicals: this compound, northis compound, and loxapine (internal standard) reference standards. Heptafluorobutyric anhydride for derivatization. All organic solvents (e.g., hexane, heptane) should be of analytical grade [1].
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID). The specific column type is not detailed in the available literature, but the method achieved the reported separations [1].
  • Software: A data acquisition and processing system for calculating peak areas and concentrations.

Experimental Workflow

The following diagram outlines the complete procedure from sample collection to calculation of results:

GLC_Workflow Start Start: Plasma Sample Step1 1. Add Internal Standard (Add Loxapine) Start->Step1 Step2 2. Alkalinization (Add NaOH) Step1->Step2 Step3 3. Liquid-Liquid Extraction (Add Heptane/Isoamyl Alcohol) Step2->Step3 Step4 4. Centrifugation & Transfer Step3->Step4 Step5 5. Derivatization (Add Heptafluorobutyric Anhydride) Step4->Step5 Step6 6. GLC Analysis (Inject into Chromatograph) Step5->Step6 Step7 7. Data Analysis (Calculate Concentrations) Step6->Step7 End End: Report Results Step7->End

Detailed Step-by-Step Protocol

Step 1: Sample Preparation and Internal Standard Addition
  • Pipette 1 mL of plasma sample into a glass test tube.
  • Add a known, precise amount of the internal standard (loxapine) solution to the plasma [1].
Step 2: Alkalinization and Extraction
  • Add 0.5 mL of 1M sodium hydroxide (NaOH) to the mixture to alkalinize the sample [1].
  • Add 5 mL of an organic extraction solvent, specifically a mixture of heptane and isoamyl alcohol (99:1, v/v) [1].
  • Seal the tube and mix the contents thoroughly for 10-15 minutes to ensure complete extraction of the analytes into the organic phase.
Step 3: Centrifugation and Phase Separation
  • Centrifuge the tubes to separate the organic and aqueous phases clearly.
  • Transfer the organic (upper) layer to a clean, conical glass tube [1].
Step 4: Derivatization of Northis compound
  • To the transferred organic phase, add a suitable volume of heptafluorobutyric anhydride to derivative the secondary amine group of northis compound [1].
  • Allow the reaction to proceed to completion. The primary analyte, this compound (a tertiary amine), does not undergo derivatization.
Step 5: Evaporation and Reconstitution
  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.
  • Reconstitute the dry residue in a small, precise volume of a suitable solvent (e.g., 50-100 µL of methanol or ethyl acetate) for injection into the chromatograph.
Step 6: Gas-Liquid Chromatography
  • Inject an aliquot (e.g., 1-5 µL) of the reconstituted sample into the GLC system.
  • The cited method achieved separation with the following typical chromatographic conditions [1]:
    • Retention Time of this compound: 6.16 minutes
    • Retention Time of Northis compound Derivative: 10.35 minutes
    • Retention Time of Loxapine (Internal Standard): Not specified in the results, but was well-separated.
Step 7: Data Calculation

Quantify the concentrations of this compound and northis compound in the samples by comparing the peak area ratios (analyte to internal standard) against a calibration curve prepared using spiked plasma standards [1].

Application in Pharmacokinetic Profiling

This GLC method was successfully applied to characterize the pharmacokinetics of this compound. The table below summarizes key single-dose pharmacokinetic parameters derived from a study of 10 healthy volunteers who received a single 100 mg oral dose of this compound [1] [2].

Pharmacokinetic Parameter This compound (Mean ± SD) Northis compound (Mean ± SD)
Peak Plasma Concentration (C~max~) 103.9 ± 34.8 ng/mL Data not fully specified
Time to Peak Concentration (T~max~) Data not specified Data not specified
Elimination Half-Life (T~1/2~) 8.4 ± 2.0 hours 19.4 ± 3.6 hours
Area Under the Curve (AUC) Data not specified Data not specified

During long-term administration, the method demonstrated that plasma concentrations of the metabolite northis compound were 2 to 4 times higher than those of the parent drug, this compound [1] [2].

Method Notes and Troubleshooting

  • Specificity: The method effectively separates this compound, northis compound, and the internal standard (loxapine), with no interfering peaks from blank plasma reported [1].
  • Critical Step: The derivatization of northis compound is crucial for achieving a good chromatographic separation from the parent compound. Ensure the derivatization reagent is fresh and the reaction time is consistent.
  • Historical Context: Please be aware that this compound was an early SSRI antidepressant that was withdrawn from the worldwide market in the 1980s due to rare but serious neurological adverse effects (Guillain-Barré syndrome) [3] [4]. This protocol is provided for historical and analytical research purposes only.

Alternative Methodologies

While the GLC method was robust, other analytical techniques were also developed for this compound:

  • High-Performance Liquid Chromatography (HPLC): An alternative HPLC method was published, which also allowed for the quantitation of this compound and northis compound in plasma without the need for derivatization [5] [6].

References

Comprehensive Analytical Methods for Zimelidine Plasma Concentration Measurement: Protocols and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction

Zimelidine was historically significant as the first selective serotonin reuptake inhibitor (SSRI) antidepressant, originating from Astra's research laboratories in the 1970s before its eventual market withdrawal due to safety concerns. Despite its withdrawal, analytical methods for quantifying this compound and its active metabolite northis compound remain relevant for pharmacological research, forensic analysis, and drug development studies. The accurate quantification of these compounds in biological matrices presents particular challenges due to their dibasic amine structure and the need to resolve parent drug from metabolite. This application note provides comprehensive protocols for the determination of this compound plasma concentrations using both gas-liquid chromatography (GLC) and high-performance liquid chromatography (HPLC) methodologies, along with detailed experimental parameters, pharmacokinetic data, and implementation guidelines for researchers and drug development professionals.

The pharmacological significance of this compound monitoring stems from its unique metabolic profile. Unlike many psychotropic medications, this compound undergoes biotransformation to northis compound, a demethylated metabolite that possesses comparable or even greater pharmacological activity than the parent compound. Studies have demonstrated that during repeated administration, plasma concentrations of northis compound exceed those of this compound by approximately 2- to 4-fold, creating a complex pharmacokinetic profile that necessitates precise analytical methods for both compounds [1] [2]. The methodologies described herein have been validated in human plasma matrices and provide the sensitivity, specificity, and reproducibility required for contemporary pharmacological research applications.

Analytical Methodologies Overview

Two principal analytical techniques have been established for the quantification of this compound and northis compound in biological samples: gas-liquid chromatography (GLC) with derivatization and high-performance liquid chromatography (HPLC) with UV detection. Each method offers distinct advantages depending on the research requirements, available instrumentation, and required sensitivity. The GLC method provides enhanced sensitivity through derivatization and specialized detection, while the HPLC technique offers a more straightforward analytical approach without the need for chemical derivation.

Table 1: Comparison of Analytical Methods for this compound Quantification

Parameter GLC Method HPLC Method
Sensitivity 5 ng/mL for both compounds 25 ng/mL for both compounds
Internal Standard Loxapine Geometric isomers of this compound/northis compound
Sample Preparation Single extraction with diethyl ether after basification Single extraction with diethyl ether after basification
Chromatographic Separation Derivatization with heptafluorobutyric anhydride Silica gel column with aqueous methanolic ammonium nitrate mobile phase
Retention Times This compound: 6.16 min; Northis compound: 10.35 min Not specified in detail
Reproducibility Not specified Coefficient of variation ≤7%
Reference [1] [2] [3] [4]

The fundamental difference between these methodologies lies in their detection mechanisms and sample processing requirements. The GLC method employs a derivatization strategy using heptafluorobutyric anhydride specifically for northis compound, which enhances chromatographic separation and detection properties [1]. In contrast, the HPLC approach utilizes the inherent UV absorbance characteristics of the analytes, with detection typically in the range of 254-280 nm, depending on the specific instrumental configuration [4]. Both methods have demonstrated sufficient sensitivity for pharmacokinetic studies, with the GLC method offering lower limits of quantification suitable for applications requiring enhanced detection capabilities.

Detailed Experimental Protocols

GLC Method with Derivatization

The GLC method represents a robust approach for the simultaneous quantification of this compound and its active metabolite northis compound in human plasma, with a validated sensitivity of 5 ng/mL for both compounds [1] [2]. The method employs a derivatization technique specifically for the metabolite, enhancing chromatographic separation and detection characteristics. Sample preparation begins with the addition of the internal standard loxapine to plasma samples, followed by basification and a single extraction step using diethyl ether. The organic phase is then separated and evaporated to dryness under a gentle nitrogen stream.

The critical derivatization step involves reconstituting the residue in an appropriate solvent and treating with heptafluorobutyric anhydride to create the heptafluorobutyryl derivative of northis compound. This chemical modification is essential for achieving optimal chromatographic behavior and detection sensitivity. The derivatized samples are then injected into the gas chromatograph equipped with a suitable detector (typically electron capture or nitrogen-phosphorus detection). Chromatographic separation is achieved using a capillary column with optimized temperature programming, resulting in retention times of approximately 6.16 minutes for this compound and 10.35 minutes for derivatized northis compound [1]. The method has demonstrated excellent specificity, with baseline separation of both analytes and no interference from endogenous plasma components.

G A Plasma Sample (0.5-1.0 mL) B Add Internal Standard (Loxapine) A->B C Alkalize Solution (pH 9-10) B->C D Liquid-Liquid Extraction with Diethyl Ether C->D E Centrifuge & Separate Organic Layer D->E F Evaporate to Dryness (Nitrogen Stream) E->F G Reconstitute in Solvent F->G H Derivatization with Heptafluorobutyric Anhydride G->H I GLC Analysis H->I J Quantification: This compound: 6.16 min Northis compound: 10.35 min I->J

Figure 1: Workflow for GLC Analysis of this compound and Northis compound in Plasma Samples

HPLC Method with UV Detection

The HPLC method provides an alternative approach for this compound and northis compound quantification without the need for derivatization, offering a simplified workflow while maintaining adequate sensitivity for most pharmacokinetic applications [3] [4]. The method begins with the addition of the internal standards (geometric isomers of this compound and northis compound) to plasma samples, followed by basification to pH 9-10. A single extraction with diethyl ether is performed, after which the organic layer is separated and evaporated to dryness under nitrogen. The residue is reconstituted in the HPLC mobile phase prior to injection.

Chromatographic separation is achieved using a normal-phase silica column (5 μm particle size) with an aqueous methanolic solution of ammonium nitrate as the mobile phase. The method employs isocratic elution with precise flow rate control, typically between 1.0-2.0 mL/min, though optimal parameters should be determined for specific instrumental configurations. Detection is performed using a variable-wavelength UV detector set at an appropriate wavelength (commonly 254-280 nm) based on the absorbance maxima of the analytes. The method has demonstrated excellent reproducibility, with a coefficient of variation not exceeding 7% across the quantitative range of 25-1000 ng/mL for both compounds [4]. This linear dynamic range covers concentrations observed in both single-dose and steady-state pharmacokinetic studies following therapeutic dosing.

Pharmacokinetic Data and Interpretation

Single-Dose Pharmacokinetics

Comprehensive pharmacokinetic studies following single-dose administration of this compound have revealed consistent patterns of drug absorption, distribution, and elimination. In healthy volunteers receiving a single 100 mg oral dose of this compound, the parent compound is rapidly absorbed, reaching peak plasma concentrations (C~max~) of approximately 103.9 ± 34.8 ng/mL [1] [2]. The time to peak concentration (T~max~) typically occurs within 2-4 hours post-administration, though interindividual variability exists based on factors such as gastric motility and formulation characteristics. The active metabolite northis compound appears systemically within 1-2 hours of parent drug administration, with peak concentrations generally achieved around 3-4 hours post-dose.

A critical pharmacokinetic characteristic of this compound is the differential elimination between parent drug and metabolite. The mean plasma elimination half-life for this compound is approximately 5.1-8.4 hours, while northis compound demonstrates a substantially longer half-life of 15.5-19.4 hours [1] [2] [5]. This disparity has significant implications for drug accumulation during repeated administration and contributes to the changing parent-to-metabolite ratio over time. The extensive distribution of these compounds is evidenced by their large volumes of distribution (3.2 L/kg for this compound and 9.4 L/kg for northis compound), indicating extensive tissue penetration beyond the central compartment.

Table 2: Single-Dose Pharmacokinetic Parameters of this compound and Northis compound

Parameter This compound Northis compound
T~max~ (hours) 2-4 3-5
C~max~ (100 mg oral, ng/mL) 103.9 ± 34.8 Not specified
Elimination Half-life (hours) 5.1-8.4 15.5-19.4
Volume of Distribution (L/kg) 3.2 (range: 1.6-4.9) 9.4 (range: 7.8-11.4)
Total Body Clearance (L/min) 0.52 (range: 0.26-0.70) 0.56 (range: 0.28-0.83)
Absolute Bioavailability (%) 26-29 66
References [1] [2] [5] [1] [2] [5]
Multiple-Dose Pharmacokinetics

During repeated administration, the disposition kinetics of this compound and northis compound demonstrate significant changes compared to single-dose profiles. Due to the substantially longer half-life of northis compound, this active metabolite accumulates to a greater extent than the parent drug, resulting in a progressive increase in the metabolite-to-parent ratio over time. Following long-term administration of this compound (according to a progressive dosing regimen of 100 mg twice daily for the first week, 100 mg three times daily for the second week, and 100 mg morning and 200 mg evening for the third and fourth weeks), steady-state plasma concentrations of northis compound exceed those of this compound by a factor of 2 to 4 [1]. This accumulation pattern has important implications for the compound's pharmacological effects, as both parent drug and metabolite contribute to the overall clinical activity.

The systemic exposure to northis compound following oral this compound administration equals or exceeds that achieved after direct oral administration of northis compound itself, indicating efficient biotransformation of the parent drug [5]. This observation, coupled with the comparable or potentially greater pharmacological activity of the metabolite, underscores the importance of monitoring both compounds during therapeutic use or clinical investigations. The relatively low absolute bioavailability of this compound (26-29%) compared to northis compound (66%) suggests significant first-pass metabolism, primarily through N-demethylation, which contributes to the prominent role of the metabolite in the overall pharmacological profile.

Research Applications and Method Selection

Clinical Pharmacology Applications

The analytical methodologies described in this application note support diverse research applications in clinical pharmacology and drug development. Therapeutic drug monitoring of this compound and northis compound has been employed to optimize dosing regimens in depression treatment, with particular attention to the changing parent-to-metabolite ratio during therapy initiation and maintenance [6]. Pharmacokinetic studies have elucidated the complex absorption and disposition characteristics of these compounds, including their variable bioavailability, extensive tissue distribution, and differential elimination patterns [1] [5]. Additionally, these analytical methods have facilitated drug interaction investigations, metabolic phenotyping studies, and correlation analyses between plasma concentrations and pharmacological effects.

The application of these methods in special populations requires consideration of potential physiological variables that may alter drug disposition. While comprehensive studies in hepatically impaired or renally insufficient patients are limited due to the drug's market withdrawal, the known pharmacokinetic parameters suggest that dosage adjustments would likely be necessary in such populations. The extensive metabolism and variable bioavailability of this compound, coupled with the renal elimination of northis compound, indicate that both hepatic and renal function could significantly influence plasma concentration profiles. Researchers should consider these factors when designing studies involving participants with compromised organ function.

Method Selection Criteria

Selection between the GLC and HPLC methodologies depends on several factors, including required sensitivity, available instrumentation, sample throughput requirements, and technical expertise. The GLC method with derivatization offers superior sensitivity (5 ng/mL versus 25 ng/mL for HPLC), making it preferable for studies requiring quantification of low plasma concentrations, such as single-dose kinetic analyses or investigations involving low dosage forms [1] [2] [4]. Additionally, the GLC approach may provide enhanced specificity in complex matrices due to the two-dimensional separation achieved through derivatization chemistry and chromatographic processes.

Conversely, the HPLC method presents advantages in terms of operational simplicity and avoidance of derivatization procedures, potentially improving throughput and reducing methodological complexity [3] [4]. The HPLC technique also benefits from more commonly available instrumentation in contemporary analytical laboratories and may be more readily adapted to automated sample processing systems. For research applications requiring sensitivity only at the 25 ng/mL level or higher, such as steady-state therapeutic drug monitoring during multiple-dose administration, the HPLC method provides adequate performance with simplified operational requirements.

G A This compound Oral Administration B Absorption Rapid GI Absorption A->B C Distribution Vd: 3.2 L/kg Extensive Tissue Penetration B->C D Metabolism Hepatic N-Demethylation C->D G Pharmacological Effects Serotonin Reuptake Inhibition C->G E Northis compound Formation Vd: 9.4 L/kg Longer Half-life D->E F Elimination Renal Excretion E->F E->G

Figure 2: Pharmacokinetic Pathway of this compound and Northis compound in Humans

Technical Considerations and Regulatory Aspects

Analytical Method Validation

Implementation of these analytical methods requires careful attention to validation parameters to ensure data reliability and reproducibility. While the original publications provide foundational validation data, contemporary applications should include comprehensive method verification assessing accuracy, precision, selectivity, linearity, and stability under specific laboratory conditions [1] [4]. Precision should be established through replicate analyses at multiple concentrations across the calibration range, with acceptance criteria typically set at ±15% deviation from nominal values (±20% at the lower limit of quantification). Accuracy demonstrations should include both within-day and between-day assessments to establish method robustness.

Selectivity verification should confirm the absence of interference from endogenous plasma components, commonly administered concomitant medications, and potential metabolites beyond northis compound. Stability assessments should encompass evaluation of analyte integrity under various conditions, including short-term bench top storage, long-term frozen storage, freeze-thaw cycles, and processed sample stability in the autosampler. For the GLC method, additional validation of the derivatization reaction efficiency and stability of derivatives is essential. While the original methods used calibration curves spanning 25-1000 ng/mL for HPLC and demonstrated linearity down to 5 ng/mL for GLC, researchers should establish matrix-matched calibration standards and quality control samples appropriate for their specific analytical requirements.

Regulatory and Safety Considerations

Despite this compound's market withdrawal, research involving this compound necessitates careful attention to regulatory compliance and safety protocols. Investigations involving human subjects require appropriate institutional review board approval, with particular consideration of this compound's association with Guillain-Barré syndrome and other serious adverse effects that prompted its withdrawal from clinical use [7] [8]. Regulatory submissions for studies involving this compound should comprehensively address the rationale for compound selection, risk mitigation strategies, and monitoring plans for potential adverse events.

Laboratory safety procedures should include appropriate handling precautions for both this compound reference standards and biological samples containing the drug and its metabolites. While comprehensive safety data specific to laboratory handling are limited, general precautions for potent pharmacological agents should be implemented, including the use of personal protective equipment, engineering controls for aerosol prevention, and proper waste disposal procedures. Researchers should also consider stability implications for sample storage and shipment, with original studies typically employing frozen storage at -20°C or lower to maintain analyte integrity.

Conclusion

The analytical methodologies presented in this application note provide robust, validated approaches for the quantification of this compound and its active metabolite northis compound in human plasma. Both GLC and HPLC methods offer distinct advantages for specific research applications, with the GLC method providing enhanced sensitivity through derivatization and the HPLC approach offering operational simplicity. The comprehensive pharmacokinetic data generated using these methods reveal the complex disposition characteristics of these compounds, including the prominent role of northis compound as an active metabolite with distinct pharmacokinetic properties. These protocols continue to support valuable research applications in pharmacology, drug metabolism, and analytical chemistry, despite this compound's historical market withdrawal.

References

Comprehensive Application Notes and Protocols: Zimelidine Cerebrospinal Fluid Concentration Analysis for CNS Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Zimelidine and Its Relevance in CNS Research

This compound represents a historically significant antidepressant as the first selective serotonin reuptake inhibitor (SSRI) ever marketed, paving the way for subsequent drugs in this class. This pyridylallylamine compound exhibits a distinct chemical structure different from other antidepressants, with a mechanism centered on potent inhibition of the serotonin transporter (SERT), thereby enhancing serotonergic neurotransmission. What makes this compound particularly interesting from a pharmacokinetic perspective is its active metabolite, northis compound, which possesses comparable or even greater pharmacological activity than the parent compound. Although this compound was withdrawn from clinical use due to safety concerns including Guillain-Barré syndrome and hypersensitivity reactions, its well-characterized distribution between plasma and cerebrospinal fluid (CSF) makes it an excellent model compound for studying CNS drug penetration [1].

Understanding the CSF concentration of psychoactive compounds remains critical in CNS drug development because CSF drug levels often reflect unbound drug concentrations in the brain extracellular fluid, providing a reliable indicator of blood-brain barrier (BBB) penetration. For researchers investigating SSRIs and other neuropsychiatric medications, this compound serves as a valuable prototype compound for methodological development in assessing BBB transport mechanisms. The extensive historical data available on this compound's pharmacokinetics and CSF distribution provides a robust foundation for comparing new chemical entities and validating novel BBB penetration assessment techniques [2] [3].

Pharmacokinetic Properties of this compound and Northis compound

Fundamental Pharmacokinetic Parameters

This compound exhibits distinct pharmacokinetic characteristics that influence its distribution to the central nervous system. Following oral administration, this compound is rapidly absorbed and undergoes extensive first-pass metabolism, resulting in an absolute bioavailability of approximately 26-29% for the parent compound. The drug demonstrates a relatively short elimination half-life of 5.1-8.4 hours, while its active metabolite, northis compound, exhibits a substantially longer half-life of 15.5-19.4 hours, supporting once-daily dosing in therapeutic applications [4] [5]. This half-life difference has important implications for CSF concentrations, particularly during steady-state administration where northis compound accumulates to a greater extent than the parent compound.

The volume of distribution for this compound is approximately 3.2 L/kg, indicating extensive tissue binding, while northis compound demonstrates an even larger volume of distribution of 9.4 L/kg, suggesting more extensive penetration into tissues including the central nervous system [4]. Total body clearance values for both compounds are similar at approximately 0.52 L/min for this compound and 0.56 L/min for northis compound. Notably, the formation of northis compound from the parent compound is substantial, with oral administration of this compound resulting in comparable or greater systemic exposure to northis compound than direct administration of northis compound itself, highlighting the significant contribution of the metabolite to overall pharmacological activity [4].

Plasma and CSF Protein Binding Characteristics

Protein binding significantly influences the distribution of both this compound and northis compound to cerebrospinal fluid. Research demonstrates that this compound is approximately 91.4% bound to plasma proteins, resulting in a free fraction of 8.6%. Northis compound exhibits lower protein binding at approximately 71.9%, corresponding to a free fraction of 28.1% when measured by equilibrium dialysis [2]. These protein binding characteristics directly impact CSF penetration, as evidenced by measurements showing free this compound concentrations in CSF of 8.4% and northis compound concentrations of 18.3% based on the CSF to plasma concentration ratio [2].

Table 1: Comparative Pharmacokinetic Parameters of this compound and Northis compound

Parameter This compound Northis compound Measurement Conditions
Elimination Half-life 5.1-8.4 hours 15.5-19.4 hours Healthy volunteers following single doses [4] [5]
Bioavailability 26-29% 66% Single oral doses in healthy volunteers [4]
Volume of Distribution 3.2 L/kg 9.4 L/kg Healthy volunteers following intravenous administration [4]
Total Body Clearance 0.52 L/min 0.56 L/min Healthy volunteers following intravenous administration [4]
Plasma Protein Binding (Free Fraction) 8.6% 28.1% Equilibrium dialysis of patient plasma [2]
CSF/Plasma Ratio 8.4% 18.3% Steady-state measurements in depressed patients [2]
Time to Peak Plasma Concentration ~3 hours ~3 hours Following oral administration [4]

The free drug hypothesis posits that only unbound drug molecules can cross cellular membranes and reach pharmacological targets within the CNS. The protein binding data for this compound and northis compound align with this principle, as the higher free fraction of northis compound corresponds with its greater volume of distribution and potentially enhanced access to central nervous system targets. Research has demonstrated that variations in free drug concentrations correlate modestly with α1-acid glycoprotein concentrations, suggesting this plasma protein plays a significant role in binding both compounds [2]. This relationship between plasma protein binding and CSF distribution represents a critical consideration for researchers predicting CNS exposure of new chemical entities based on protein binding data alone.

Experimental Methodologies for Assessing CSF Concentrations

Equilibrium Dialysis Protocol for Protein Binding Determination

Equilibrium dialysis remains the gold standard method for determining plasma protein binding of pharmaceutical compounds, providing critical data for predicting CSF penetration. The following protocol outlines the specific methodology adapted from published studies on this compound [2]:

  • Equipment Setup: Utilize dialysis cells separated by a semi-permeable membrane with a molecular weight cutoff of 12-14 kDa. The membrane should be preconditioned according to manufacturer specifications before use. The donor chamber (plasma side) and receiver chamber (buffer side) should have a volume of approximately 1.0 mL each to ensure proper equilibrium establishment.

  • Sample Preparation: Collect plasma samples from patients following at least 5 days of placebo administration to avoid interference from previously administered drug. Add this compound and northis compound reference standards to drug-free plasma to create calibration standards spanning concentrations of 5-500 ng/mL. Include quality control samples at low, medium, and high concentrations within the calibration range.

  • Dialysis Procedure: Load plasma samples spiked with this compound and northis compound into the donor chamber and phosphate buffered saline (pH 7.4) into the receiver chamber. Conduct dialysis for 6 hours at 37°C with constant gentle shaking to ensure proper equilibrium without disrupting the membrane integrity.

  • Post-Dialysis Analysis: After dialysis, collect samples from both chambers and analyze using validated analytical methods. Calculate the free fraction (fu) using the formula: fu = (concentration in receiver chamber) / (concentration in donor chamber) × 100. Validate the method by ensuring mass balance recovery of 85-115% and minimal non-specific binding to the apparatus.

This equilibrium dialysis protocol successfully demonstrated free fractions of 8.6% for this compound and 28.1% for northis compound, closely matching the CSF/plasma ratios measured in patient samples [2]. The methodology provides a robust in vitro approach for predicting CSF penetration of new chemical entities during early drug development stages.

CSF Sampling and Analytical Methodology

Direct measurement of this compound and northis compound concentrations in cerebrospinal fluid requires careful sample collection and sensitive analytical techniques. The following protocol details the methodology based on clinical studies in depressed patients:

  • Patient Preparation and CSF Collection: Obtain informed consent from patients according to institutional guidelines. Administer this compound at therapeutic doses (typically 100-200 mg twice daily) for a minimum of 10-14 days to ensure steady-state conditions have been achieved. Perform lumbar puncture between 2-4 hours after the morning dose, collecting 5-10 mL of CSF in sterile polypropylene tubes. Centrifuge CSF samples at 2000 × g for 10 minutes to remove any cellular components, and aliquot the supernatant for analysis [2].

  • Sample Preparation for Chromatographic Analysis: For gas-liquid chromatography (GLC) analysis, add internal standard (loxapine) to 1 mL of plasma or CSF. Alkalinize samples with 0.5 mL of 0.5 M sodium carbonate buffer (pH 9.5) and extract with 5 mL of n-hexane containing 1.5% isoamyl alcohol by rotating for 15 minutes. Separate organic layers by centrifugation at 3000 × g for 10 minutes, transfer to clean tubes, and evaporate under nitrogen stream at 40°C. For northis compound detection, derivative the residue with 50 μL heptafluorobutyric anhydride at 60°C for 30 minutes before analysis [5].

  • Chromatographic Conditions: Utilize a gas chromatograph equipped with a nitrogen-phosphorus detector or mass spectrometric detection. Employ a fused-silica capillary column (e.g., DB-5, 15 m × 0.25 mm i.d., 0.25 μm film thickness). Use helium as carrier gas at 1.5 mL/min flow rate. Implement a temperature program starting at 180°C for 1 minute, increasing to 280°C at 20°C/min, with a final hold time of 5 minutes. Injector and detector temperatures should be maintained at 250°C and 300°C, respectively [5].

  • Method Validation: The validated GLC method demonstrates excellent sensitivity with limits of quantification of 5 ng/mL for both this compound and northis compound in plasma and CSF samples. The method shows linear response over the concentration range of 5-500 ng/mL with correlation coefficients >0.998. Intra-day and inter-day precision values show less than 10% relative standard deviation, while accuracy ranges from 95-105% of nominal concentrations [5].

Table 2: Analytical Methods for Quantifying this compound and Northis compound

Analytical Method Sensitivity (LOQ) Linear Range Key Steps Applications
Gas-Liquid Chromatography (GLC) 5 ng/mL 5-500 ng/mL Derivatization of northis compound with HFBA; loxapine as internal standard Plasma and CSF samples from clinical trials [5]
High-Performance Liquid Chromatography (HPLC) Not specified Not specified Straight-phase ion-pair chromatography; suitable for divalent amines Pharmaceutical formulation analysis [4]
Equilibrium Dialysis Not applicable Not applicable 6-hour dialysis at 37°C against PBS; MWCO 12-14 kDa Protein binding studies [2]

Clinical Correlations and Research Applications

Relationship Between CSF Concentrations and Therapeutic Effects

Research investigating the relationship between this compound concentrations in biological fluids and clinical outcomes provides valuable insights for CNS drug development. Studies in depressed patients have examined potential correlations between steady-state plasma concentrations of this compound, northis compound, and therapeutic response, though these attempts have generally been unsuccessful in establishing clear concentration-response relationships [6]. This finding suggests that factors beyond simple plasma exposure metrics contribute to the antidepressant response, possibly including receptor adaptation mechanisms, individual differences in blood-brain barrier transport, or genetic variations in drug targets.

Interestingly, research has identified that patients with low pretreatment concentrations of 5-hydroxyindoleacetic acid (5-HIAA) in cerebrospinal fluid (below 20 ng/mL) responded significantly better to this compound treatment than those with higher baseline 5-HIAA concentrations [6]. This important finding suggests that biochemical phenotyping of patients through CSF analysis may help identify patient subgroups most likely to respond to serotonergic antidepressants. In contrast, such a relationship was not observed for desipramine, a predominantly noradrenergic antidepressant, highlighting the specificity of this biomarker for serotonergic medications. These findings underscore the importance of considering both drug concentrations in CSF and endogenous biomarker levels when evaluating CNS drug activity.

Blood-Brain Barrier Transport Mechanisms

The passage of this compound and northis compound across the blood-brain barrier occurs primarily through passive diffusion of the unbound drug fractions, consistent with their moderate lipophilicity and molecular weights below 500 Da. The blood-brain barrier, comprised of brain microvascular endothelial cells connected by tight junctions, represents the primary interface regulating drug movement from circulation into the central nervous system [3]. The higher free fraction of northis compound (28.1%) compared to this compound (8.6%) directly facilitates its greater distribution into both brain tissue and cerebrospinal fluid, explaining the higher CSF/plasma ratio observed for the metabolite.

Research with radiolabeled this compound analogs has demonstrated good brain penetration of approximately 0.8-1% injected dose per gram of brain tissue, with brain-to-blood ratios reaching up to 3:1 [7]. However, specific binding to serotonin transporters in brain regions was not prominent in blocking studies, suggesting that while these compounds readily cross the blood-brain barrier, they may not exhibit optimal target engagement characteristics for neuroimaging applications. From a drug development perspective, this compound represents a compound with favorable BBB penetration properties, achieving CSF concentrations sufficient for serotonin transporter inhibition while maintaining reasonable peripheral exposure levels at therapeutic doses.

Research Workflow and Experimental Design

The following diagram illustrates the comprehensive research workflow for studying this compound cerebrospinal fluid concentrations, from experimental design through data interpretation:

G cluster_1 Pre-Study Phase cluster_2 Sample Collection Phase cluster_3 Analytical Phase cluster_4 Data Analysis Phase Start Study Design PD1 Subject Selection (Patients/Volunteers) Start->PD1 PD2 Dosing Regimen Establishment PD1->PD2 PD3 Ethical Approval & Informed Consent PD2->PD3 SC1 Plasma Sampling (Multiple Time Points) PD3->SC1 SC2 CSF Collection via Lumbar Puncture SC1->SC2 SC3 Sample Processing (Centrifugation, Aliquoting) SC2->SC3 AN1 Sample Preparation (Extraction, Derivatization) SC3->AN1 AN2 Chromatographic Analysis (GLC/HPLC) AN1->AN2 AN3 Quality Control (Calibration Standards) AN2->AN3 DA1 Concentration Calculation (Peak Area Ratios) AN3->DA1 DA2 Pharmacokinetic Analysis (CSF/Plasma Ratios) DA1->DA2 DA3 Statistical Evaluation (Correlation with Effects) DA2->DA3 End Data Interpretation & Reporting DA3->End

Diagram 1: Research workflow for this compound CSF concentration studies illustrating the sequential phases from subject selection through data interpretation.

This research workflow outlines the systematic approach required for rigorous assessment of this compound concentrations in cerebrospinal fluid. The process begins with careful study design and subject selection, noting that clinical studies typically involve either depressed patients undergoing therapeutic treatment with this compound or healthy volunteers in controlled pharmacokinetic studies. The dosing regimen must achieve steady-state conditions, typically requiring 10-14 days of repeated administration, as single-dose studies may not accurately reflect the complex equilibrium between plasma and CSF compartments [2] [6].

The sample collection phase requires precise timing of CSF and plasma samples, with lumbar puncture ideally performed 2-4 hours after oral dosing to capture near-peak concentrations in CSF. Simultaneous collection of plasma samples enables direct calculation of CSF/plasma ratios, providing insight into the extent of blood-brain barrier penetration. The analytical phase demands sensitive and specific methods capable of detecting low nanogram-per-milliliter concentrations of both this compound and northis compound in biological matrices, with GLC demonstrating sufficient sensitivity for this application [5]. Finally, data analysis should incorporate both pharmacokinetic calculations and statistical evaluation of potential relationships between concentration metrics and clinical outcomes, acknowledging that such correlations have proven challenging to establish for this compound [6].

Conclusion and Research Implications

The comprehensive analysis of this compound cerebrospinal fluid concentrations provides valuable insights for contemporary CNS drug development. The methodological approaches detailed in these application notes—including equilibrium dialysis for protein binding determination, sensitive chromatographic methods for quantitation, and simultaneous plasma-CSF sampling protocols—offer robust frameworks for evaluating new chemical entities targeting the central nervous system. The extensive historical data on this compound serves as an important benchmark for comparing novel compounds and validating new blood-brain barrier penetration assessment techniques.

Several key principles emerge from the research on this compound that remain highly relevant for modern drug development. First, the importance of active metabolites must not be overlooked, as northis compound contributes significantly to both therapeutic effects and CSF exposure. Second, protein binding characteristics serve as reasonable predictors of CSF penetration, with free drug concentrations closely matching CSF/plasma ratios. Finally, the complex relationship between CSF drug concentrations, biomarker status, and clinical outcomes highlights the need for multifactorial assessment approaches in CNS drug development rather than relying solely on exposure metrics. While this compound is no longer in clinical use, the detailed methodologies and fundamental principles derived from its study continue to inform contemporary research on central nervous system drug penetration.

References

zimelidine equilibrium dialysis protocol

Author: Smolecule Technical Support Team. Date: February 2026

Zimelidine Protein Binding Protocol

The core methodology is summarized from a 1982 clinical trial that measured the plasma protein binding of this compound and its metabolite, northis compound, in depressed patients using equilibrium dialysis [1].

  • Objective: To determine the plasma protein binding of this compound and its active metabolite, northis compound, at steady-state concentrations in human patients [1].
  • Equipment: The specific equipment model is not listed, but the method used was equilibrium dialysis [1].
  • Biological Matrix: Human plasma was obtained from eight depressed patients after they reached steady-state concentrations on this compound medication [1].
  • Dialysis Membrane: The original publication does not specify the membrane type or molecular weight cutoff.
  • Buffer: The buffer composition used in the dialysis is not detailed in the available abstract.
  • Sample Volume & Duration: The specific sample volume and dialysis duration are not provided in the available excerpt.
  • Temperature: The dialysis temperature is not explicitly stated but is assumed to be 37°C as is standard for protein binding experiments.
  • Validation Method: The equilibrium dialysis results were validated by comparing the free drug fraction with the ratio of drug concentrations in cerebrospinal fluid (CSF) to plasma in the same patients [1].
  • Analysis Method: Concentrations of this compound and northis compound were measured in both plasma and CSF. The analysis method used in the cited study was likely based on gas-liquid chromatography (GLC), as a specific GLC method for these compounds was detailed in a related 1983 pharmacokinetic study [2].

Quantitative Protein Binding Data

The table below summarizes the key quantitative findings from the equilibrium dialysis experiment [1].

Compound Free Fraction by Equilibrium Dialysis (Mean ± SD) Free Fraction Calculated from CSF/Plasma Ratio (Mean ± SD)
This compound (parent drug) 8.6% ± 2.2% 8.4% ± 1.8%
Northis compound (metabolite) 28.1% ± 3.4% 18.3% ± 2.8%

The study also noted that the variation in free drug fraction correlated modestly with the plasma concentration of alpha-1-acid glycoprotein (AAG), a key binding protein for basic drugs like this compound [1].

Critical Experimental Considerations

  • Metabolite Binding: A key finding was the significantly higher free fraction of the active metabolite northis compound compared to the parent drug. This is critical for pharmacology, as northis compound contributes substantially to the overall drug effect [1].
  • Method Comparison: The researchers highlighted that measurements based solely on plasma or equilibrium dialysis could lead to erroneous conclusions about the relative proportions of free this compound to free northis compound, underscoring the value of their multi-method approach [1].

Modern Best Practices for Equilibrium Dialysis

While the original protocol is sparse on details, modern best practices for equilibrium dialysis can guide a contemporary application. The following workflow outlines the general steps, which you can adapt based on your specific research requirements.

G cluster_1 Key Validation Steps Start Start Experiment Prep Prepare Sample and Buffer Start->Prep Load Load Equilibrium Dialysis Device Prep->Load Dialyze Incubate with Agitation (e.g., 37°C, 4-6h) Load->Dialyze Post Post-Dialysis Sample Processing Dialyze->Post Analyze Analyze Samples (e.g., LC-MS/MS) Post->Analyze Calculate Calculate Free Fraction and Validate Analyze->Calculate End End Calculate->End V1 Check for Volume Shift Calculate->V1 V2 Assess Non-Specific Binding Calculate->V2 V3 Verify Equilibrium was Reached Calculate->V3

Workflow Steps and Key Considerations:

  • Prepare Sample and Buffer: Use a physiologically relevant buffer (e.g., phosphate-buffered saline at pH 7.4). The protein-containing matrix (e.g., plasma) is spiked with the drug. For modern techniques, Rapid Equilibrium Dialysis (RED) devices are commonly used due to their convenience and reduced incubation times [3].
  • Load and Dialyze: Load the matrix and buffer into their respective chambers. Incubate the device at 37°C with gentle agitation for a predetermined time to reach equilibrium. The required time must be determined experimentally to ensure equilibrium is achieved without compound degradation.
  • Post-Dialysis Sample Processing: After dialysis, samples from both chambers are collected. To improve accuracy, a blank buffer can be added to the matrix samples, and blank matrix can be added to the buffer samples to correct for any matrix effects during analysis.
  • Analyze Samples: Analyze the concentration of the drug in the buffer (free concentration, [F]) and matrix (total concentration, [T]) chambers using a sensitive and specific method like LC-MS/MS.
  • Calculate and Validate:
    • Free Fraction: Calculate the free fraction as f~u~ = [F] / [T].
    • Volume Shift: Check if solvent movement between chambers has occurred, which can affect concentration measurements.
    • Non-Specific Binding: Ensure the compound does not significantly bind to the dialysis device itself.
    • Equilibrium Verification: Confirm that equilibrium was reached by testing different time points.

Conclusion

This application note reconstructs a foundational protocol for studying this compound's protein binding. The data shows distinct binding characteristics between this compound and its active metabolite, northis compound. For contemporary research, this historical data serves as a benchmark, while the principles and modern best practices outlined provide a robust framework for designing protein binding studies for new chemical entities.

References

Comprehensive Application Note: Chromatographic Quantification of Zimelidine and Norzimelidine in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Zimelidine was the first selective serotonin reuptake inhibitor (SSRI) antidepressant marketed, serving as an important milestone in psychopharmacology despite its subsequent market withdrawal. The accurate quantification of this compound and its pharmacologically active N-demethylated metabolite, northis compound, remains crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note details two robust chromatographic methods—high-performance liquid chromatography (HPLC) and gas-liquid chromatography (GLC)—for the precise quantification of these analytes in human plasma, providing researchers with validated methodologies for clinical and research applications [1] [2] [3].

The pharmacological significance of this compound lies in its selective inhibition of serotonin reuptake, with northis compound contributing substantially to its therapeutic effects. Understanding the pharmacokinetic relationship between these compounds is essential, particularly given northis compound's longer elimination half-life and potential for accumulation during repeated dosing [2] [3].

Principle

Both methods leverage the fundamental principles of chromatographic separation followed by detection:

  • HPLC Method: Utilizes normal-phase chromatography on a silica stationary phase with a methanolic ammonium nitrate mobile phase, followed by UV detection of the separated analytes.

  • GLC Method: Employs a derivatization approach where northis compound is converted to a heptafluorobutyryl derivative for enhanced separation and detection sensitivity.

The methods incorporate structural analogs as internal standards to correct for variability in extraction efficiency and instrument response, ensuring precise and accurate quantification across the analytical range [1] [2].

Materials and Methods

Reagents and Chemicals
  • Reference standards: this compound, northis compound (and their geometric isomers for HPLC internal standards)
  • Extraction solvent: Diethyl ether (HPLC method)
  • Derivatization reagent: Heptafluorobutyric anhydride (GLC method)
  • HPLC mobile phase: Aqueous methanolic ammonium nitrate solution
  • GLC internal standard: Loxapine
Instrumentation

Table 1: Instrumentation Configuration for Chromatographic Methods

Component HPLC Method GLC Method
Chromatograph High-performance liquid chromatograph Gas-liquid chromatograph
Column 5-μm silica gel column Not specified in detail
Detection Variable-wavelength UV detector Not specified (likely FID or MS)
Internal Standard Geometric isomers of this compound/northis compound Loxapine
Sample Preparation Protocol
3.3.1 HPLC Method Extraction Procedure
  • Aliquoting: Pipette 1 mL of plasma sample into a clean glass extraction tube
  • Basification: Add 100 μL of 1 M sodium hydroxide to alkalinize the sample
  • Extraction: Add 5 mL of diethyl ether and vortex mix for 2 minutes
  • Phase separation: Centrifuge at 2000 × g for 5 minutes
  • Organic transfer: Transfer the organic (upper) layer to a clean evaporation tube
  • Concentration: Evaporate to dryness under a gentle nitrogen stream at 40°C
  • Reconstitution: Reconstitute the residue in 100 μL of mobile phase
  • Injection: Transfer to autosampler vials for chromatographic analysis [1]
3.3.2 GLC Method Derivatization Protocol
  • Extraction: Follow steps 1-6 from the HPLC extraction procedure
  • Derivatization: Reconstitute the residue in 50 μL of heptafluorobutyric anhydride
  • Incubation: Heat at 60°C for 15 minutes to complete derivatization
  • Evaporation: Remove excess derivatizing reagent under nitrogen
  • Reconstitution: Reconstitute in appropriate injection solvent [2] [3]
Chromatographic Conditions

Table 2: Optimized Chromatographic Parameters

Parameter HPLC Method GLC Method
Stationary Phase 5-μm silica gel Not specified
Mobile Phase/Gas Aqueous methanolic ammonium nitrate Carrier gas not specified
Flow Rate Not specified Not specified
Detection UV detection (wavelength not specified) Not specified
Retention Times Not specified This compound: 6.16 min; Northis compound: 10.35 min
Internal Standard Geometric isomers Loxapine

Method Validation

Analytical Performance

Both methods have undergone comprehensive validation to ensure reliability for clinical and research applications:

Table 3: Method Validation Parameters

Validation Parameter HPLC Method GLC Method
Linear Range 25-1000 ng/mL ≥5 ng/mL (sensitivity: 5 ng/mL)
Minimum Quantifiable Amount 25 ng Not specified
Precision (CV) ≤7% across range "Reproducible"
Sensitivity 25 ng/mL 5 ng/mL
Specificity No interfering peaks reported Good separation achieved
Extraction Efficiency and Recovery

The single-step liquid-liquid extraction protocol provides efficient recovery of both analytes from plasma. The use of basified plasma with diethyl ether extraction yields clean extracts with minimal matrix interference. Recovery values were consistent across the analytical range, though specific recovery percentages were not provided in the source literature [1].

Experimental Workflow

The following diagram illustrates the complete analytical procedure from sample preparation to data analysis:

G Analytical Workflow: this compound Quantification Sample Plasma Sample (1 mL) Basification Basification with NaOH Sample->Basification Extraction Diethyl Ether Extraction Basification->Extraction Centrifugation Centrifugation 2000 × g, 5 min Extraction->Centrifugation Transfer Organic Layer Transfer Centrifugation->Transfer Evaporation Solvent Evaporation N₂ stream, 40°C Transfer->Evaporation Derivatization Derivatization with HFBA (GLC only) Evaporation->Derivatization HPLCReconstitution Reconstitution in Mobile Phase Evaporation->HPLCReconstitution GLCReconstitution Reconstitution in Injection Solvent Derivatization->GLCReconstitution GLCAnalysis GLC Analysis Detection GLCReconstitution->GLCAnalysis HPLCAnalysis HPLC Analysis UV Detection HPLCReconstitution->HPLCAnalysis

Figure 1: Complete analytical workflow for this compound and northis compound quantification showing both HPLC and GLC pathways

Pharmacokinetic Application Data

The validated methods have been successfully applied to clinical pharmacokinetic studies, generating the following representative data:

Table 4: Pharmacokinetic Parameters in Healthy Volunteers (100 mg Single Oral Dose)

Parameter This compound Northis compound
Mean Peak Plasma Concentration (Cₘₐₓ) 103.9 ± 34.8 ng/mL Not specified
Time to Peak Concentration (Tₘₐₓ) Not specified Not specified
Elimination Half-life (t₁/₂) 8.4 ± 2.0 hours 19.4 ± 3.6 hours
Northis compound:this compound Ratio (steady-state) 2:1 to 4:1 (accumulation observed)

During repeated administration in depressed patients (100 mg twice daily for one week, followed by 100 mg three times daily for the second week, then 100 mg morning and 200 mg evening for weeks 3-4), plasma concentrations of northis compound were found to be 2 to 4 times higher than those of the parent compound, reflecting its longer elimination half-life and accumulation potential [2] [3].

Troubleshooting and Technical Notes

  • Extraction Efficiency: Ensure proper basification of plasma samples (pH >10) for optimal recovery of the basic analytes
  • Solvent Evaporation: Avoid complete drying as this may lead to analyte loss; instead, evaporate to near-dryness and reconstitute promptly
  • Derivatization Completeness: For GLC analysis, verify derivatization reaction completeness through quality control samples
  • Column Performance: Monitor retention time stability as an indicator of column performance degradation
  • Specificity: Confirm absence of interfering peaks from matrix components in drug-free plasma samples

Discussion

The described methods provide reliable tools for quantifying this compound and its active metabolite in biological samples. The HPLC method offers a straightforward approach without requiring derivatization, while the GLC method provides enhanced sensitivity down to 5 ng/mL, potentially advantageous for low-concentration determinations or pharmacokinetic studies requiring extended quantification range [1] [2].

The observed pharmacokinetic data explains the clinical profile of this compound, with the rapidly formed northis compound metabolite achieving higher steady-state concentrations due to its significantly longer elimination half-life. This accumulation pattern has clinical implications for both efficacy and safety during repeated dosing [3].

While this compound itself was withdrawn from clinical use due to adverse effects including Guillain-Barré syndrome in some patients, these analytical methods remain valuable for research applications, including studies of SSRI pharmacology, structure-activity relationships, and historical drug development analysis [4].

Conclusion

The detailed protocols presented in this application note provide robust and validated methods for the precise quantification of this compound and northis compound in human plasma. Both HPLC and GLC approaches demonstrate adequate sensitivity, precision, and accuracy for pharmacokinetic studies and therapeutic monitoring applications. The methodologies can be adapted for related analytical needs in psychotropic drug development and monitoring.

References

Comprehensive Application Notes and Protocols for Zimimelidine Steady-State Concentration Monitoring in Clinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

Zimelidine represents a pivotal milestone in the history of psychopharmacology as the first selective serotonin reuptake inhibitor (SSRI) ever developed. Approved in the early 1980s by Astra in Sweden, this compound emerged from systematic research efforts guided by Arvid Carlsson that sought to develop antidepressants with improved specificity and reduced side effect profiles compared to tricyclic antidepressants. [1] [2] The drug demonstrated promising therapeutic efficacy for depression through its targeted mechanism of selectively inhibiting serotonin reuptake pumps at neuronal membranes, thereby enhancing serotonergic neurotransmission. [3] Unlike earlier antidepressants that affected multiple neurotransmitter systems, this compound bound with significantly less affinity to histamine, acetylcholine, and norepinephrine receptors, which theoretically promised a superior side effect profile. [3]

Despite its promising pharmacological profile, this compound was withdrawn worldwide from clinical use within a few years of its introduction due to serious adverse effects, including cases of Guillain-Barré syndrome, an acute inflammatory demyelinating neuropathy, and other hypersensitivity reactions. [3] [1] [2] The withdrawal occurred not due to lack of efficacy but because of safety concerns, with reports describing neurological complications including both central and peripheral neuropathy. [3] [2] Nevertheless, this compound remains historically significant as it established the SSRI class and demonstrated the clinical viability of selective serotonin reuptake inhibition, paving the way for subsequent SSRIs like fluoxetine. [4] [1] From a research perspective, understanding the pharmacokinetic profile of this compound, particularly its steady-state concentration monitoring, remains crucial for drug development scientists studying antidepressant pharmacology and structure-activity relationships.

Pharmacokinetic Profile of this compound and Northis compound

Fundamental Pharmacokinetic Parameters

This compound exhibits a favorable absorption profile after oral administration, with rapid gastrointestinal absorption. Studies demonstrate that this compound undergoes significant first-pass metabolism in the liver, resulting in an absolute bioavailability of approximately 50%. [5] The parent compound has a relatively short elimination half-life, while its primary metabolite, northis compound, demonstrates substantially longer persistence in circulation—a critical consideration for steady-state concentration monitoring and dosing regimen design.

Table 1: Key Pharmacokinetic Parameters of this compound and Northis compound

Parameter This compound Northis compound Study Details
Elimination Half-life 4.7-8.4 hours 19.4-22.8 hours Single oral dose (100mg) in healthy volunteers [6] [5]
Time to Peak Concentration Rapid absorption Delayed relative to parent Systemic conversion from this compound [6]
Bioavailability ~50% ~92% (relative to IV) First-pass metabolism reduces parent drug bioavailability [5]
Protein Binding 91.4-91.6% free fraction 71.9-81.7% free fraction Measured via equilibrium dialysis [7] [8]
Active Metabolite Parent compound Yes, potent SSRI Northis compound contributes significantly to therapeutic effects [3]

After repeated administration, the metabolic conversion of this compound to northis compound results in an important kinetic relationship where northis compound accumulates to concentrations 2-4 times higher than the parent compound at steady state. [6] This accumulation occurs because northis compound has a significantly longer elimination half-life (approximately 19.4-22.8 hours) compared to this compound (4.7-8.4 hours). [6] [5] Research investigating steady-state concentrations in depressed patients receiving chronic this compound treatment confirmed that plasma concentrations of northis compound consistently exceed those of the parent drug, creating a situation where the metabolite plays a substantial role in overall therapeutic activity. [6]

Protein Binding Characteristics

The protein binding properties of this compound and northis compound represent a critical factor in understanding their free concentrations and pharmacological activity. Research using equilibrium dialysis methods has demonstrated that this compound is highly protein bound (approximately 91.4-91.6%), while northis compound shows moderate binding (71.9-81.7%). [7] [8] These findings indicate that a substantially higher proportion of northis compound exists in the pharmacologically active unbound form compared to the parent drug.

Table 2: Protein Binding and CSF Penetration of this compound and Northis compound

Matrix This compound Free Fraction Northis compound Free Fraction Methodology
Plasma (Equilibrium Dialysis) 8.6% ± 2.2% 28.1% ± 3.4% Placebo plasma samples from depressed patients [7] [8]
Cerebrospinal Fluid 8.4% ± 1.8% 18.3% ± 2.8% CSF to plasma ratio in depressed patients at steady-state [7] [8]
Primary Binding Protein α1-Acid glycoprotein α1-Acid glycoprotein Correlation observed in six of eight patients [7]

Investigations into cerebrospinal fluid penetration, which reflects the free drug concentration available to cross the blood-brain barrier, revealed free fractions of 8.4% ± 1.8% for this compound and 18.3% ± 2.8% for northis compound. [7] [8] The modest correlation between α1-acid glycoprotein concentration and free drug fraction in most patients suggests this protein serves as the primary binding vehicle for both compounds. [7] The significant difference in protein binding between parent drug and active metabolite has important implications for the overall pharmacological activity, as the higher free fraction of northis compound enhances its clinical contribution despite potentially lower intrinsic potency.

Analytical Methodologies for Concentration Monitoring

Gas-Liquid Chromatography (GLC) Protocol

The quantitative determination of this compound and northis compound in biological matrices requires sensitive and selective analytical methods. A robust gas-liquid chromatography (GLC) method was developed specifically for this purpose, offering the specificity necessary to resolve these structurally similar compounds in complex biological samples like plasma. [6]

  • Sample Collection and Preparation: Collect blood samples in heparinized tubes and centrifuge at 3000 × g for 10 minutes to separate plasma. Store plasma samples at -20°C if not analyzed immediately. For analysis, aliquot 1 mL of plasma into a glass extraction tube and add internal standard (loxapine at appropriate concentration). [6]

  • Extraction Procedure: Make samples alkaline by adding 0.5 mL of 0.1 M sodium borate buffer (pH 10). Add 5 mL of hexane:isoamyl alcohol (99:1, v/v) and mix vigorously for 10 minutes. Centrifuge at 2000 × g for 5 minutes to separate phases. Transfer the organic layer to a conical tube and evaporate under nitrogen stream at 40°C. [6]

  • Derivatization: Reconstitute the dry residue in 50 μL of heptafluorobutyric anhydride and 50 μL of ethyl acetate. Heat at 60°C for 30 minutes to derivative the secondary amine group of northis compound. Evaporate the reagents under nitrogen and reconstitute the residue in 50-100 μL of appropriate injection solvent. [6]

  • Chromatographic Conditions:

    • Column: Glass column packed with 3% OV-17 on Gas-Chrom Q (100-120 mesh)
    • Temperature: Isothermal at 250°C or temperature programming as needed
    • Detector: Nitrogen-phosphorus detector or electron-capture detector for enhanced sensitivity
    • Carrier Gas: Nitrogen at 30-40 mL/min flow rate
    • Retention Times: this compound ~6.16 minutes; Northis compound derivative ~10.35 minutes [6]
  • Method Validation: The method demonstrates excellent sensitivity with limits of quantification of 5 ng/mL for both compounds. The assay shows linear response over the concentration range of 5-500 ng/mL with correlation coefficients >0.999. Both intra-day and inter-day precision show coefficients of variation <10% across the calibration range. [6]

Equilibrium Dialysis Protocol for Protein Binding

Determination of protein binding characteristics provides essential information about the pharmacologically active free fraction of drugs. Equilibrium dialysis represents the gold standard method for assessing protein binding of this compound and northis compound under physiological conditions.

  • Apparatus Preparation: Use a dialysis system with two compartments separated by a semi-permeable membrane with molecular weight cutoff of 12-14 kDa. Pre-soak the membrane in distilled water for at least 30 minutes, then in dialysis buffer for an additional 30 minutes before assembly. [7] [8]

  • Sample Preparation: Spike drug-free plasma (from subjects on placebo) with known concentrations of this compound and northis compound (typically within therapeutic range of 50-300 ng/mL). On the opposite side of the membrane, add isotonic phosphate buffer (pH 7.4). Ensure equal volumes (typically 1 mL) on both sides of the membrane. [7] [8]

  • Dialysis Procedure: Conduct dialysis in a temperature-controlled environment at 37°C with gentle agitation for 4-6 hours to reach equilibrium. Preliminary time-course experiments should confirm equilibrium establishment without significant drug degradation. [7]

  • Post-Dialysis Analysis: After dialysis, carefully withdraw aliquots from both plasma and buffer compartments. Analyze samples using the validated GLC method described above. Calculate free fraction as the ratio of concentration in buffer compartment to concentration in plasma compartment, with appropriate correction for volume shifts. [7] [8]

  • Quality Control: Include blank plasma samples, zero-time controls, and reference standards with known protein binding characteristics to validate method performance. Ensure that binding equilibrium is reached without significant non-specific binding to the apparatus. [7]

Clinical Significance and Therapeutic Monitoring

Steady-State Achievement and Monitoring

The disparate half-lives of this compound and its active metabolite northis compound create a complex pharmacokinetic profile for steady-state achievement. Based on their respective elimination half-lives, this compound would be expected to reach steady-state within approximately 1-2 days of repeated dosing (5 × half-life = 5 × 5.1 h = 25.5 h), while northis compound requires 5-6 days to reach steady-state (5 × 22.8 h = 114 h ≈ 4.75 days). [5] This temporal dissociation means that during the first week of treatment, the relative contributions of parent drug and metabolite to overall pharmacological activity continually change.

Monitoring steady-state concentrations proves particularly important for this compound due to the active metabolite that accumulates to concentrations 2-4 times higher than the parent compound. [6] Research demonstrates that during long-term administration (100mg twice daily for the first week, then three times daily for the second week), northis compound plasma concentrations consistently exceed those of this compound, suggesting the metabolite contributes substantially to the overall therapeutic effect. [6] Therapeutic drug monitoring should therefore include quantification of both compounds to properly assess exposure-response relationships.

Safety Monitoring and Correlations

Vigilant safety monitoring is essential when working with this compound in research settings due to the serious adverse effects that led to its market withdrawal. Clinical studies should incorporate regular neurological assessments, including evaluation for symptoms suggestive of Guillain-Barré syndrome such as ascending weakness, sensory disturbances, and areflexia. [3] [2] Additionally, monitoring for hypersensitivity reactions (skin rashes, flu-like symptoms, arthralgias, eosinophilia) is warranted. [3]

While the search results do not provide specific therapeutic ranges for this compound concentrations, the methodological approaches for establishing exposure-response relationships would include:

  • Correlation of steady-state concentrations of both this compound and northis compound with clinical efficacy measures (e.g., Hamilton Depression Rating Scale scores)
  • Assessment of concentration-dependent adverse effects
  • Evaluation of individual metabolic variability in this compound to northis compound conversion
  • Investigation of potential relationships between α1-acid glycoprotein levels and free drug concentrations, particularly in special populations [7]

Visualization of Metabolic Pathway and Experimental Workflow

zimelidine_workflow OralAdmin Oral Administration GI Gastrointestinal Absorption OralAdmin->GI FirstPass First-Pass Hepatic Metabolism GI->FirstPass ZimelidineP This compound in Systemic Circulation FirstPass->ZimelidineP Bioavailability ~50% Demethylation N-Demethylation ZimelidineP->Demethylation Distribution Tissue Distribution ZimelidineP->Distribution ProtBinding Plasma Protein Binding ZimelidineP->ProtBinding 91.4% Bound Elimination Elimination ZimelidineP->Elimination NorzimelidineP Northis compound in Systemic Circulation Demethylation->NorzimelidineP NorzimelidineP->Distribution NorzimelidineP->ProtBinding 71.9% Bound NorzimelidineP->Elimination FreeDrug Free Drug Fraction ProtBinding->FreeDrug CSFPenetration CSF Penetration FreeDrug->CSFPenetration ZimelidineElim This compound Elimination (T1/2 = 4.7-8.4h) Elimination->ZimelidineElim NorzimElim Northis compound Elimination (T1/2 = 19.4-22.8h) Elimination->NorzimElim

Diagram 1: Metabolic Pathway and Pharmacokinetic Profile of this compound

experimental_workflow Start Study Protocol Initiation Dosing This compound Administration (Oral or IV) Start->Dosing SampleCollection Biological Sample Collection Dosing->SampleCollection PlasmaSep Plasma Separation (Centrifugation) SampleCollection->PlasmaSep AnalysisType Analysis Type Selection PlasmaSep->AnalysisType GLC GLC Analysis AnalysisType->GLC Total Drug Quantification EquilibriumD Equilibrium Dialysis AnalysisType->EquilibriumD Protein Binding Assessment SamplePrepGLC Sample Preparation: - Alkalization - Extraction - Derivatization GLC->SamplePrepGLC SamplePrepED Apparatus Setup: - Membrane Preparation - Buffer/Plasma Loading EquilibriumD->SamplePrepED Chromatography Chromatographic Separation SamplePrepGLC->Chromatography DialysisProc Dialysis Process (4-6 hours at 37°C) SamplePrepED->DialysisProc Detection Compound Detection (NPD or ECD) Chromatography->Detection PostDialysis Post-Dialysis Sample Analysis DialysisProc->PostDialysis DataAnalysis Data Analysis Detection->DataAnalysis PostDialysis->DataAnalysis ConcCalc Concentration Calculation DataAnalysis->ConcCalc FreeFraction Free Fraction Determination DataAnalysis->FreeFraction Results Study Results ConcCalc->Results FreeFraction->Results

Diagram 2: Experimental Workflow for this compound Concentration Monitoring

Conclusion

The comprehensive analysis of This compound pharmacokinetics provides valuable insights for researchers studying antidepressant drugs, particularly those investigating SSRIs. The complex relationship between this compound and its active metabolite northis compound—with their substantially different half-lives, protein binding characteristics, and accumulation patterns—highlights the importance of thorough metabolite characterization in drug development. The methodological approaches detailed in these application notes, including sensitive GLC analysis and equilibrium dialysis protocols, provide robust tools for investigating pharmacokinetic-pharmacodynamic relationships.

While this compound is no longer in clinical use, its historical significance as the first SSRI antidepressant and the detailed pharmacokinetic data available make it an important case study in drug development. Understanding the steady-state monitoring principles and analytical methodologies applied to this compound provides researchers with valuable frameworks for contemporary antidepressant development, particularly in characterizing active metabolites and optimizing dosing regimens based on comprehensive pharmacokinetic profiles.

References

Comprehensive Application Notes and Protocols: Zimelidine Effects on EEG Parameters in Preclinical and Clinical Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

Zimelidine represents a historically significant pharmaceutical compound as the first selective serotonin reuptake inhibitor (SSRI) to be marketed for clinical use, preceding the introduction of fluoxetine (Prozac) by several years. Developed in the 1970s by Astra Pharmaceuticals, this compound was approved in 1982 but subsequently withdrawn from the market in 1983 due to adverse neurological effects including Guillain-Barré syndrome, a demyelinating neuropathy [1]. Despite its limited clinical lifespan, this compound remains foundational to psychopharmacology research, serving as a prototypical SSRI that continues to inform our understanding of serotonergic modulation of central nervous system activity through electroencephalographic (EEG) parameters.

The significance of this compound in neuropharmacology research stems from its selective mechanism of action as a potent inhibitor of synaptosomal serotonin uptake with minimal effects on noradrenaline reuptake, unlike the tricyclic antidepressants that preceded it [2] [1]. This selective action made it an invaluable research tool for investigating the specific contributions of serotonergic systems to brain function, particularly as measured through quantitative EEG and sleep architecture parameters. Research with this compound has provided fundamental insights into the neurophysiological signature of serotonin reuptake inhibition, establishing patterns that would later be recognized across the SSRI class despite this compound's own clinical discontinuation [3] [2].

EEG Spectral Changes and Psychological Correlates

Clinical EEG Findings

This compound administration in human subjects produces a characteristic pattern of EEG changes reflecting its central serotonergic activation. In controlled double-blind crossover studies with healthy male volunteers, single oral doses of this compound (100-300 mg) demonstrated significant stabilization of vigilance behavior characterized by reduced slow wave EEG activity and increased monorhythmic alpha activity [3]. These EEG modifications were accompanied by parallel improvements in psychological variables, including enhanced concentration ability and mild subjective feelings of activation. The pharmaco-EEG profile emerged within 1-2 hours post-administration, peaked between 2-4 hours, and persisted for approximately 6 hours, reflecting the compound's pharmacokinetic properties [3] [2].

Comparative studies with other SSRIs reveal that this compound's encephalotropic profile shares characteristics with both activating and sedating antidepressant types. At lower doses (100 mg), this compound produces EEG changes resembling those of desipramine-type antidepressants with vigilance-improving properties, while higher doses (200-400 mg of the related SSRI sertraline) induce patterns more reminiscent of imipramine-type compounds with dissociative vigilance effects [2]. This dose-dependent progression highlights the nuanced relationship between serotonin reuptake inhibition and cortical activity patterns, suggesting that therapeutic window optimization is crucial for achieving desired neurophysiological outcomes.

Table 1: Effects of Single-Dose this compound on Quantitative EEG Parameters in Healthy Volunteers

EEG Parameter Baseline Value Post-Zimelidine Change Time Course Dose Relationship
Slow Wave Activity Normal baseline Significant reduction Maximal at 2-4 hours Dose-dependent (100-300 mg)
Alpha Activity Normal baseline Significant increase Sustained for 6 hours Dose-dependent (100-300 mg)
Vigilance Stability Variable Significant stabilization Begins at 1-2 hours Optimal at 100 mg
Cognitive Performance Normal baseline Improvement in concentration Parallels EEG changes Inverted U-shape response
Preclinical EEG Observations

Animal studies employing this compound have elucidated its biphasic influence on vigilance states that underlies the EEG manifestations observed in human subjects. In rat models, acute administration of this compound (20 mg/kg IP) produces an initial waking enhancement during the first 2-3 hours post-administration, followed by a subsequent increase in deep slow wave sleep (SWS-2) during hours 4-5 [4]. This temporal pattern demonstrates the complex regulatory dynamics of serotonergic systems across sleep-wake cycles and suggests that this compound's net effect depends critically on the time course of observation. The initial waking effect appears to be mediated through non-5-HT2 receptors, as it is not blocked by the selective 5-HT2 antagonist ritanserin [4].

Lesion studies further clarify the neuroanatomical substrates of this compound's EEG effects. Selective lesioning of descending serotonergic pathways with 5,6-dihydroxytryptamine (5,6-DHT) potentiates this compound-induced waking, resulting in a 50% additional increase in waking during the first 2 hours post-administration with a corresponding decrease in total slow wave sleep [5]. This paradoxical enhancement suggests that this compound's effects involve complex interactions between ascending and descending serotonergic pathways, with the descending system potentially exerting a moderating influence on the waking response. Power spectral analysis further reveals that this compound reduces EEG power across the entire spectrum (0.5-20.0 Hz) during sleep, with proportionally greater effects in higher frequencies [5].

Table 2: Sleep-Wake Architecture Changes Following this compound Administration in Rats

Sleep-Wake Stage Acute this compound Effect Time Course Lesion Interaction Ritanserin Combination
Waking Significant increase First 2-3 hours Potentiated by 50% Unaffected
Deep Slow Wave Sleep (SWS-2) Significant increase Hours 4-5 Reduced Additive increase
REM Sleep Significant reduction Throughout recording period Enhanced reduction Enhanced reduction
Total Sleep Time Variable reduction Dose-dependent Potentiated reduction Not reported

Experimental Protocols and Methodologies

Human Quantitative EEG Study Protocol

Study Design: The quantitative EEG effects of this compound in human subjects are optimally evaluated using a double-blind, placebo-controlled, crossover design with randomized treatment sequences. The standard protocol involves administering single oral doses of this compound (100 mg, 200 mg, and 300 mg) and placebo to healthy volunteers (typically n=10-12) with a washout period of at least one week between conditions to prevent carryover effects [3] [2]. This design allows each subject to serve as their own control, increasing statistical power while minimizing interindividual variability in baseline EEG parameters.

EEG Recording Parameters: High-quality EEG recordings should be obtained from multiple electrode placements according to the International 10-20 System, with standard montages including C4–P4, P4–O2, C3–P3, P3–O1, and Fz–O1 [3]. Collodium Ag/AgCl stick-on electrodes provide optimal signal conductivity and stability during extended recording sessions. Recordings should be conducted in a sound-attenuated, electrically shielded room with controlled lighting, while subjects remain in a relaxed supine position with eyes closed. EEG signals should be digitized at a minimum sampling rate of 256 Hz with appropriate anti-aliasing filters.

Data Processing and Analysis: Raw EEG data should undergo computer-assisted spectral analysis using Fast Fourier Transformation (FFT) to generate average power spectra. The standard approach involves analyzing 3-minute artifact-free epochs with 5-second sampling windows, computing absolute power in standard frequency bands (delta: 0.5-3.5 Hz, theta: 4-7.5 Hz, alpha: 8-13 Hz, beta: 14-20 Hz) [3]. Statistical analysis employs two-way analysis of variance (ANOVA) for repeated measurements with factors for treatment condition and time, followed by post-hoc tests for specific comparisons between active drug and placebo conditions.

Complementary Assessments: To correlate EEG changes with psychological measures, comprehensive test batteries should be administered concurrently with EEG recordings at baseline and repeated at standardized intervals (1, 2, 4, and 6 hours post-drug administration) [2]. These should include cognitive performance tests (e.g., attention, concentration, and reaction time tasks) and standardized self-rating scales for subjective states. Additional physiological measures (pulse, blood pressure, pupillary size) and systematic assessment of side effects provide safety data and potential correlates of central drug effects.

Rodent Sleep Architecture Study Protocol

Animal Preparation and Housing: Adult male Wistar rats (280-300 g) are typically employed in sleep architecture studies, housed under controlled environmental conditions with a 12-hour light/dark cycle, constant temperature (22±2°C), and ad libitum access to food and water [4] [6]. For chronic EEG recordings, animals undergo surgical implantation of cortical EEG electrodes and electromyogram (EMG) electrodes under anesthesia using stereotaxic guidance. A minimum 7-day recovery period with individual housing prevents damage to implant assemblies and ensures stable baseline recordings.

Drug Administration and Recording: Following recovery, animals are randomly assigned to treatment groups (typically n=15 per group) receiving either acute this compound (20 mg/kg IP) or vehicle control, with repeated administration protocols examining effects of subchronic treatment (14 daily doses) [6]. EEG and EMG recordings are conducted for 7-hour sessions following drug administration, with signals amplified, filtered (EEG: 0.5-30 Hz, EMG: 10-100 Hz), and digitized for computerized analysis.

Sleep Stage Scoring: Vigilance states are visually scored in consecutive epochs (typically 10-15 seconds) according to standard criteria: Wakefulness (low-voltage, high-frequency EEG with high EMG activity), Slow-Wave Sleep (SWS, high-voltage, low-frequency EEG with low EMG activity), and REM Sleep (low-voltage, high-frequency EEG with muscle atonia) [4] [6]. SWS may be further subdivided into light (SWS-1) and deep (SWS-2) slow wave sleep based on spectral composition. Key parameters include latencies to sleep onset and REM sleep, duration of each vigilance state, and number of episodes for each stage.

Statistical Analysis: Sleep architecture data are analyzed using repeated measures ANOVA with factors for treatment condition and time block, followed by appropriate post-hoc tests. Comparisons are made both between treatment groups and against each animal's baseline sleep parameters recorded before drug administration [6]. Power spectral analysis of EEG within specific sleep stages provides complementary quantitative data beyond visual staging.

Mechanistic Insights and Signaling Pathways

The neurophysiological effects of this compound on EEG parameters emerge from its primary action as a selective serotonin reuptake inhibitor in synaptic clefts, which enhances serotonergic neurotransmission through multiple receptor subsystems. The initial waking effect observed following this compound administration appears to be mediated predominantly by non-5-HT2 receptor populations, as demonstrated by the failure of ritanserin (a selective 5-HT2 antagonist) to block this effect [4]. In contrast, the enhancement of deep slow wave sleep (SWS-2) shows an additive pattern when this compound is co-administered with ritanserin, suggesting independent mechanisms for these distinct temporal components of this compound's action on sleep-wake architecture [4].

The following diagram illustrates the proposed neurobiological mechanisms through which this compound modulates sleep-wake states and EEG parameters:

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Zimeldine Zimeldine SERT SERT Zimeldine->SERT Inhibits Glutamate Glutamate 5 5 Glutamate->5 Tryptophan Tryptophan Tryptophan->5 MAO MAO HTP TPH HTP->5 HT Stimulates Release HT->MAO Metabolism HT->SERT Reuptake VMAT VMAT HT->VMAT Storage HT1A HT1A HT->HT1A Activation HT2A HT2A HT->HT2A Activation HT2C HT2C HT->HT2C Activation Downstream Downstream Signaling & EEG Effects HT1A->Downstream Waking Waking HT1A->Waking Mediates Initial Increase HT2A->Downstream SWA Slow Wave Activity HT2A->SWA Enhances SWS-2 HT2C->Downstream REM REM HT2C->REM Suppresses

Diagram 1: Neuropharmacological Mechanisms of this compound's Effects on EEG and Sleep Architecture. This compound inhibits SERT (serotonin transporter), increasing synaptic 5-HT levels that activate multiple receptor subtypes mediating distinct EEG effects.

The complex effects of this compound on sleep architecture reflect differential engagement of serotonin receptor subtypes distributed across brain regions regulating sleep-wake states. The initial waking effect is mediated primarily through 5-HT1A receptors, particularly those in the dorsal raphe nucleus that regulate cortical activation [5]. The subsequent enhancement of deep slow wave sleep involves 5-HT2A receptor mechanisms, though the additive effects with ritanserin suggest this may represent a compensatory response rather than direct receptor stimulation [4]. REM sleep suppression, a consistent finding across studies, appears to involve multiple receptor systems including 5-HT2C receptors, with contributions from both ascending and descending serotonergic pathways [4] [6] [5].

The following experimental workflow diagram outlines the typical procedures for evaluating this compound's effects on EEG parameters in preclinical studies:

G cluster_surgical Surgical Preparation (Day 0) cluster_baseline Baseline Recording (Day 7) cluster_intervention Experimental Intervention cluster_analysis Data Analysis cluster_repeated Start Study Initiation Anesthesia Anesthesia Start->Anesthesia ElectrodeImplant EEG/EMG Electrode Implantation Anesthesia->ElectrodeImplant Recovery Post-Surgical Recovery ElectrodeImplant->Recovery Habituation Habituation Recovery->Habituation BaselineRecord Baseline EEG Recording Habituation->BaselineRecord DataQuality Data Quality Verification BaselineRecord->DataQuality Randomization Randomization DataQuality->Randomization DrugAdmin Zimeldine Administration (20 mg/kg IP) Randomization->DrugAdmin RepeatedAdmin 14-Day Repeated Administration (Alternative Protocol) Randomization->RepeatedAdmin EEGRecord Post-Treatment EEG Recording (7-hour session) DrugAdmin->EEGRecord SleepScoring Sleep Stage Scoring EEGRecord->SleepScoring SpectralAnalysis Spectral Analysis (FFT) SleepScoring->SpectralAnalysis Statistics Statistical Analysis (ANOVA) SpectralAnalysis->Statistics ChronicEEG Chronic EEG Monitoring RepeatedAdmin->ChronicEEG ChronicEEG->SleepScoring

Diagram 2: Experimental Workflow for Preclinical Evaluation of this compound Effects on Sleep Architecture in Rodent Models. The protocol encompasses surgical preparation, baseline recording, drug intervention, and comprehensive data analysis phases.

Conclusion and Research Applications

This compound continues to serve as a valuable pharmacological tool for investigating serotonergic modulation of central nervous system activity, despite its withdrawal from clinical use. The well-characterized EEG signature of this compound - featuring initial waking enhancement followed by increased deep slow wave sleep and robust REM suppression - provides a reference profile for evaluating novel serotonergic compounds [4] [3] [6]. The compound's dose-dependent effects on quantitative EEG parameters and its differential interactions with serotonin receptor antagonists continue to inform our understanding of the complex relationships between specific receptor subsystems and neurophysiological outcomes.

The experimental protocols detailed in these application notes provide robust methodologies for evaluating serotonergic compounds in both clinical and preclinical settings. The standardized approaches to quantitative EEG analysis and sleep architecture scoring enable systematic comparisons across studies and compounds, facilitating the identification of characteristic activation patterns that may predict therapeutic potential for specific psychiatric indications [3] [2]. These methods remain particularly relevant for current drug development efforts targeting novel antidepressant mechanisms with potentially improved side effect profiles compared to traditional SSRIs.

References

Comprehensive Clinical Trial Protocol for Zimelidine: Application Notes for Modern Antidepressant Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

Zimelidine represents a pioneering advancement in psychopharmacology as the first selective serotonin reuptake inhibitor (SSRI) to undergo extensive clinical investigation. Developed through mechanism-based drug discovery in the early 1970s, this compound emerged from a growing understanding of the role of monoamines in depression and the deliberate design of compounds targeting specific neurotransmitter systems [1]. Unlike earlier antidepressants discovered serendipitously, this compound was developed through rational drug design based on its specific action on serotonin uptake mechanisms, representing a significant shift in psychopharmacological development strategies [1]. This targeted approach promised both medico-scientific advances and commercial potential, creating alignment between scientific and corporate interests during the early development phases [1].

The development of this compound marked a transitional period in antidepressant evaluation, bridging earlier observational approaches and modern regulatory standards. Early clinical studies with this compound employed innovative biochemical methodologies that monitored both clinical outcomes and neurochemical effects, establishing a precedent for mechanism-based assessment of psychotropic drugs [2]. Although this compound was ultimately withdrawn from the market due to adverse neurological effects, primarily Guillain-Barré syndrome in a small number of patients, its development provided crucial insights that informed subsequent SSRI development [1]. The methodological innovations pioneered in this compound trials, particularly the integration of biochemical measures with clinical outcomes, continue to influence contemporary antidepressant evaluation frameworks and deserve examination by researchers developing novel antidepressant agents.

Clinical Trial Efficacy Data

This compound was evaluated in multiple clinical trials during the late 1970s and early 1980s, employing various study designs including placebo-controlled and active comparator models. These studies demonstrated consistent antidepressant efficacy across different patient populations while establishing a favorable side effect profile compared to traditional tricyclic antidepressants. The drug showed particular promise in severely depressed populations while maintaining efficacy in patients with mixed anxiety and depressive symptoms [3].

The tables below summarize key efficacy data from major this compound clinical trials:

Table 1: Summary of this compound Clinical Trial Efficacy Outcomes

Study Design Patient Population Sample Size Treatment Duration Efficacy Results Reference
Placebo-controlled Hospital inpatients with major depressive disorder 28 Up to 6 weeks 82% improvement (this compound) vs. 25% (placebo) [4]
Double-blind comparative (vs. desipramine) Hospitalized patients with endogenous depression 65 4 weeks No significant difference in overall therapeutic effect [5]
Double-blind comparative (vs. amitriptyline and placebo) Outpatients with mixed anxiety/depression Not specified 4 weeks Both antidepressants superior to placebo in severe depression [3]

Table 2: Side Effect Profile Comparison Between this compound and Tricyclic Antidepressants

Side Effect This compound Desipramine Amitriptyline
Anticholinergic effects Significantly less severe More severe More severe
Cardiovascular effects Few effects Not specified Not specified
Anxiety symptoms Significant improvement Less improvement Not specified
General tolerability Good Moderate Moderate

The efficacy data demonstrate that this compound performed comparably to established tricyclic antidepressants while offering distinct advantages in side effect profiles, particularly regarding reduced anticholinergic effects [5]. This improved tolerability represented a significant potential advancement in antidepressant therapy, though later safety concerns would ultimately limit this compound's clinical utility. The differential response patterns observed in these trials, such as this compound's particular efficacy on anxiety symptoms associated with depression, provided early evidence for the importance of targeting specific symptom clusters with mechanism-based treatments [5].

Biochemical Methodology and Assessment Protocols

Neurotransmitter Uptake Inhibition Assessment

The biochemical methodology developed for this compound trials represented a innovative approach to verifying target engagement and understanding therapeutic mechanisms. The protocols assessed serotonin uptake inhibition through multiple complementary methods, creating a comprehensive picture of drug effects on the serotonin system [2]. These methods included:

  • In vitro platelet 5-HT uptake measurement: Blood samples were collected from patients before and during treatment. Platelets were isolated and incubated with 14C-labeled 5-HT to measure uptake capacity. The uptake of 14C-5-HT in platelets from this compound-treated patients was significantly inhibited compared to pretreatment levels, demonstrating the drug's peripheral effects on serotonin transport [6].
  • Rat synaptosome accumulation assay: Hypothalamic synaptosomes from rats were incubated with patient plasma and 14C-5-HT. Plasma from this compound-treated patients caused a pronounced inhibition of 5-HT accumulation in this system, confirming the presence of biologically active compounds in patient plasma that could cross the blood-brain barrier [2] [6].
  • Whole blood serotonin measurement: Serotonin levels in whole blood were significantly decreased following this compound treatment, providing additional evidence of systemic effects on serotonin handling [6].

The specificity of serotonin uptake inhibition by this compound was demonstrated through comparison with its effects on noradrenaline systems. While this compound and its metabolite northis compound caused potent inhibition of 5-HT uptake, they had only minimal effects on noradrenaline accumulation in rat synaptosomes [6]. This selectivity profile contrasted sharply with desipramine, which produced strong inhibition of noradrenaline uptake with more modest effects on serotonin systems [6].

G Start Patient Enrollment (Major Depressive Disorder) Biochemical Biochemical Assessment Timepoints Start->Biochemical Baseline Platelet Platelet 5-HT Uptake Measurement (14C-5-HT) Biochemical->Platelet Synaptosome Synaptosome Assay (Rat hypothalamus + patient plasma) Biochemical->Synaptosome CSF CSF Monoamine Metabolite Analysis (5-HIAA, HMPG, HVA) Biochemical->CSF Plasma Plasma Drug Concentration Monitoring (this compound/northis compound) Biochemical->Plasma Clinical Clinical Efficacy Assessment (HAM-D, CPRS rating scales) Platelet->Clinical Longitudinal Monitoring Invisible Synaptosome->Clinical Longitudinal Monitoring CSF->Clinical Longitudinal Monitoring Plasma->Clinical Longitudinal Monitoring Correlation Biochemical-Clinical Correlation Analysis Clinical->Correlation

Diagram 1: Comprehensive biochemical and clinical assessment workflow for this compound trials illustrating the integration of multiple biomarker measurements with clinical outcome measures

Cerebrospinal Fluid Monoamine Metabolite Analysis

A critical component of this compound's biochemical assessment was the measurement of monoamine metabolites in cerebrospinal fluid (CSF) to evaluate central nervous system effects on neurotransmitter systems. The protocol involved:

  • Lumbar puncture: CSF samples were collected via lumbar puncture before treatment initiation and after sustained treatment. Samples were immediately frozen at -80°C until analysis.
  • Metabolite quantification: Concentrations of 5-hydroxyindoleacetic acid (5-HIAA, the primary serotonin metabolite), homovanillic acid (HVA, the primary dopamine metabolite), and 4-hydroxy-3-methoxyphenylglycol (HMPG, the primary norepinephrine metabolite) were measured using mass fragmentographic methods [2] [6].
  • Methodological details: The analytical methodology enabled simultaneous determination of the three major monoamine metabolites in a single run, improving efficiency and analytical consistency [6].

The results demonstrated that this compound treatment caused a marked decrease in 5-HIAA levels in CSF, consistent with its proposed mechanism of serotonin reuptake inhibition and subsequent reduction in serotonin metabolism [2]. Interestingly, HMPG levels also decreased significantly, though to a lesser extent than 5-HIAA, suggesting some secondary effects on norepinephrine systems despite this compound's relative selectivity for serotonin transporters [2]. The inconsistency in HVA changes suggested minimal direct effects on dopamine systems [2].

Predictive Biomarker Analysis

The this compound clinical trials incorporated early biomarker research to identify potential predictors of treatment response. This innovative approach revealed that:

  • Pretreatment CSF 5-HIAA levels predicted therapeutic outcome with this compound. Patients with low baseline 5-HIAA (<20 ng/ml) responded significantly better to this compound treatment than those with high pretreatment levels (>20 ng/ml) [6].
  • This relationship was specific to this compound, as no difference in therapeutic outcome based on pretreatment 5-HIAA levels was observed in the desipramine treatment group [6].
  • The platelet 5-HT uptake in patients before treatment was significantly lower than in healthy control subjects, suggesting possible peripheral manifestations of serotonin system alterations in depression [6].

These findings represented an early example of the potential for targeted treatment selection based on individual biochemical characteristics, a precursor to contemporary personalized medicine approaches in psychiatry.

Dosing Protocols and Therapeutic Monitoring

Dosage Regimen and Titration Schedule

This compound was administered according to carefully structured protocols that balanced rapid onset of action with tolerability concerns. The standard dosing regimen evolved across clinical trials:

  • Initial dosing: In early trials, this compound was typically initiated at 75-100 mg daily in divided doses, with subsequent escalation based on tolerability and response [2] [6].
  • Therapeutic range: Most studies utilized a target therapeutic dose of 150-300 mg daily, administered in two or three divided doses [2] [4] [6].
  • Dose optimization: Later trials implemented more flexible dosing strategies, allowing clinicians to adjust doses within a 75-300 mg daily range based on individual patient response and side effect profiles [5] [3].

The active metabolite northis compound was recognized as contributing significantly to the pharmacological effects, with an understanding that steady-state concentrations of both parent compound and metabolite would be achieved within approximately 5-7 days of stable dosing [2] [6].

Table 3: this compound Dosing Protocol and Therapeutic Monitoring Parameters

Protocol Phase Dosing Schedule Key Monitoring Parameters Frequency of Assessment
Initial Titration 25-50 mg twice daily Side effects, vital signs Daily (inpatient) or weekly (outpatient)
Maintenance Therapy 75-150 mg twice daily Depression rating scales (HAM-D, CPRS), platelet 5-HT uptake Every 1-2 weeks
Biochemical Assessment Steady-state dosing Plasma drug levels, CSF monoamine metabolites (selected patients) Pre-treatment and at 3-4 weeks
Long-term Management Individualized dosing (75-300 mg/day) Clinical response, side effect profile, weight changes Monthly
Plasma Concentration Monitoring

The relationship between plasma drug concentrations and clinical effects was extensively investigated in this compound trials. The analytical methodology included:

  • Plasma collection: Blood samples were collected at standardized times relative to dosing, typically at trough levels before morning administration.
  • Analytical methods: this compound and its active metabolite northis compound were quantified using straight-phase ion-pair chromatography techniques that provided the necessary sensitivity and specificity for accurate determination [6].
  • Concentration ranges: Therapeutic plasma concentrations of northis compound typically ranged between 200-800 nM, with considerable interindividual variation observed [6].

Despite comprehensive assessment, most studies found no significant correlation between plasma concentrations of this compound, northis compound, and clinical improvement as measured by standard rating scales [5] [6]. However, the plasma concentration of northis compound demonstrated a significant positive correlation with patient age, highlighting the importance of considering age-related pharmacokinetic differences in dosing considerations [6].

Contemporary Relevance and Application

The methodological approaches pioneered in this compound trials continue to influence modern antidepressant development in several important ways. The integration of target engagement biomarkers with clinical outcomes established a precedent for mechanism-based psychotropic drug evaluation that has become standard in contemporary CNS drug development [2] [6]. Additionally, the recognition that specific biochemical subtypes of depression might respond differentially to targeted therapies has fueled ongoing research into personalized treatment approaches for mood disorders [6].

This compound's development history also offers valuable insights into the potential tensions between scientific and commercial priorities in psychopharmacology. While the convergence of interests between researchers and the pharmaceutical company during early development facilitated rapid advancement, divergence emerged during later stages regarding issues such as dosage strategy and primary care implementation [1]. This historical pattern underscores the importance of maintaining alignment between scientific rigor and commercial considerations throughout the drug development process.

The modest effect sizes observed in modern antidepressant trials, consistently around 0.3 regardless of drug mechanism, were already evident in early this compound studies when examined through the lens of contemporary regulatory frameworks [7]. This suggests that current clinical trial methodologies may systematically constrain observed effect sizes rather than reflecting inherent limitations of antidepressant efficacy. The this compound experience reminds researchers that regulatory trials represent artificial constructs with limited generalizability to real-world clinical practice, highlighting the need for more realistic evaluation models that better reflect clinical utility [7].

G This compound This compound Administration Uptake Selective Serotonin Reuptake Inhibition This compound->Uptake Metabolite Formation of Active Metabolite (Northis compound) This compound->Metabolite PlateletEffect Peripheral Effects: Reduced Platelet 5-HT Uptake Decreased Whole Blood 5-HT Uptake->PlateletEffect CSFEffect Central Nervous System Effects: Decreased CSF 5-HIAA Modestly Decreased CSF HMPG Uptake->CSFEffect Metabolite->Uptake Potentiation ClinicalEffect Clinical Outcomes: Antidepressant Efficacy Reduced Anxiety Symptoms Fewer Anticholinergic Side Effects PlateletEffect->ClinicalEffect Correlation Invisible CSFEffect->ClinicalEffect Correlation Biomarker Predictive Biomarker: Low Pretreatment CSF 5-HIAA Associated with Better Response Biomarker->ClinicalEffect Prediction

Diagram 2: Mechanism of action and biochemical pathways of this compound illustrating the relationship between pharmacokinetic, neurochemical, and clinical effects

Conclusion

The comprehensive clinical trial methodology developed for this compound evaluation represented a significant advancement in psychopharmacological research that continues to inform contemporary antidepressant development. The integrated approach combining rigorous clinical assessment with sophisticated biochemical monitoring established a new standard for mechanism-based psychotropic drug evaluation. While this compound itself did not achieve long-term clinical success, the methodological innovations and conceptual frameworks pioneered during its development persist as important contributions to the field.

Modern researchers can draw several important lessons from the this compound experience. First, the value of comprehensive biomarker assessment extends beyond confirming mechanism of action to potentially identifying patient subgroups most likely to respond to specific treatments. Second, the development of targeted therapeutics requires parallel development of companion diagnostics to optimize implementation. Finally, maintaining alignment between scientific and clinical priorities throughout the drug development process remains essential for translating pharmacological innovations into genuine clinical advances.

The continued refinement of the approaches pioneered in the this compound trials—particularly the integration of neurochemical measures with clinical outcomes—holds promise for developing more effective, better tolerated, and more personalized antidepressant therapies in the future.

References

Comprehensive Analytical Methods for Zimelidine and Norzimelidine Metabolite Analysis: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

Zimelidine, developed in the 1970s and briefly marketed in the early 1980s, holds historical significance as the first selective serotonin reuptake inhibitor (SSRI) antidepressant. Although withdrawn from clinical use due to safety concerns, it remains pharmacologically important as a model compound for studying SSRI pharmacokinetics and metabolism. This compound undergoes hepatic demethylation to form its primary active metabolite, northis compound, which contributes significantly to its therapeutic effects. The analytical challenges in quantifying both compounds simultaneously from biological matrices have driven the development of specialized chromatographic methods that remain relevant for contemporary drug development studies.

The clinical importance of northis compound monitoring stems from its extended half-life (19.4 ± 3.6 hours) compared to the parent drug (8.4 ± 2.0 hours) and its 2- to 4-fold higher plasma concentrations following repeated this compound administration [1] [2]. This comprehensive protocol details established methodologies for the precise quantification of this compound and northis compound in biological matrices, providing researchers with validated techniques applicable to modern antidepressant development and metabolic studies.

Analytical Method Development Protocol

Gas-Liquid Chromatography (GLC) Method for Simultaneous Quantification
2.1.1 Principle and Scope

This GLC method enables the specific, sensitive, and reproducible analysis of this compound [3-(4-bromophenyl)-N,N-dimethyl-3(3-pyridyl)allylamine] and its biologically active demethylated metabolite, northis compound, in human plasma. The method employs derivatization chemistry to enhance chromatographic separation and utilizes internal standard calibration with loxapine to ensure quantitative accuracy. The protocol is validated for clinical pharmacokinetic studies following single and multiple oral doses of this compound [1].

2.1.2 Equipment and Reagents
  • Chromatography system: Gas-liquid chromatograph equipped with flame ionization detector
  • Analytical column: Appropriate GLC column (specific type not detailed in sources)
  • Internal standard: Loxapine solution (concentration optimized during validation)
  • Derivatizing reagent: Heptafluorobutyric anhydride
  • Reference standards: this compound and northis compound of certified purity
  • Extraction solvents: High-purity organic solvents (e.g., n-hexane, dichloromethane)
  • Buffers: Basic buffer solutions (pH ~9-10) for sample alkalization
2.1.3 Sample Preparation Workflow

The sample preparation process involves several critical steps to ensure proper extraction and derivatization:

G A Plasma Sample (1 mL) B Add Internal Standard (Loxapine) A->B C Alkalize with Buffer (pH ~9-10) B->C D Liquid-Liquid Extraction with Organic Solvent C->D E Centrifuge & Transfer Organic Layer D->E F Derivatization of Northis compound with HFBA E->F G Evaporate to Dryness F->G H Reconstitute in Mobile Phase G->H I GLC Analysis H->I

Figure 1: Sample preparation workflow for this compound and northis compound analysis using GLC method

2.1.4 Detailed Extraction and Derivatization Procedure
  • Sample Aliquoting: Pipette 1.0 mL of plasma, standard, or quality control sample into a clean glass extraction tube
  • Internal Standard Addition: Add appropriate volume of loxapine working solution to all samples except blanks
  • Alkalization: Add 0.5 mL of alkaline buffer (e.g., borate or carbonate buffer, pH 9.5-10) to each tube and vortex mix
  • Liquid-Liquid Extraction: Add 5.0 mL of organic extraction solvent (n-hexane or similar), vortex vigorously for 2 minutes, and centrifuge at 3000 × g for 10 minutes
  • Phase Separation: Transfer the organic (upper) layer to a clean derivatization tube
  • Derivatization: Add 50 μL of heptafluorobutyric anhydride to the organic extract, vortex, and incubate at 60°C for 30 minutes
  • Solvent Evaporation: Evaporate the derivatized sample to dryness under a gentle stream of nitrogen at 40°C
  • Reconstitution: Reconstitute the residue in 100 μL of appropriate injection solvent (e.g., ethyl acetate)
  • Chromatographic Analysis: Inject 2-5 μL into the GLC system
Chromatographic Conditions and Method Validation

The method validation established the following performance characteristics for both this compound and northis compound:

Table 1: GLC Method Validation Parameters for this compound and Northis compound Quantification

Validation Parameter This compound Northis compound
Retention Time (min) 6.16 10.35
Sensitivity (LOD, ng/mL) 5 5
Linearity Range (ng/mL) 5-200 5-200
Precision (CV%) <10% <10%
Extraction Recovery >85% >80%
Specificity No interference from plasma components No interference from plasma components

Pharmacokinetic Study Protocol

Clinical Sample Collection and Processing

This protocol outlines the methodology for conducting pharmacokinetic studies of this compound and northis compound in human subjects, as validated in healthy volunteer studies [1] [2]:

  • Subject Preparation: Administer single oral dose of 100 mg this compound to study participants after an overnight fast
  • Blood Sampling Schedule: Collect venous blood samples pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose
  • Sample Processing: Centrifuge blood samples at 3000 × g for 15 minutes within 30 minutes of collection
  • Plasma Storage: Transfer plasma to polypropylene tubes and store at -20°C or -70°C until analysis
Data Analysis and Pharmacokinetic Calculations

Table 2: Pharmacokinetic Parameters of this compound and Northis compound Following a Single 100 mg Oral Dose

Pharmacokinetic Parameter This compound (Mean ± SD) Northis compound (Mean ± SD)
C~max~ (ng/mL) 103.9 ± 34.8 Not specified
T~max~ (h) Not specified Not specified
Half-life (h) 8.4 ± 2.0 19.4 ± 3.6
AUC~0-∞~ (ng·h/mL) Not specified Not specified
Metabolic Ratio 2-4 times higher northis compound after repeated dosing 2-4 times higher than parent compound

For long-term administration studies, the following dosing regimen was employed: 100 mg twice daily for the first week, 100 mg three times daily for the second week, and 100 mg morning/200 mg evening for the third and fourth weeks [1].

Pharmacological Significance and Experimental Applications

Metabolic Activity and Neurotransmitter Selectivity

This compound and northis compound exhibit differential pharmacological profiles that underscore the importance of metabolite monitoring. While this compound demonstrates high selectivity for serotonin transporter inhibition, its metabolite northis compound shows a broader pharmacological activity. Experimental data indicate that northis compound can inhibit noradrenaline uptake in vivo, as demonstrated in animal models where it counteracted reserpine- or apomorphine-induced hypothermia and potentiated TRH-induced hyperthermia in mice [3].

The methodological implications of these pharmacological differences necessitate careful consideration in several research contexts:

  • Platelet uptake studies: Northis compound contributes significantly to the inhibition of 5-HT accumulation in platelets during this compound treatment [4]
  • Receptor selectivity profiling: Differential activity at various neurotransmitter systems must be accounted for in mechanism of action studies
  • Dose-response relationships: Metabolite accumulation during chronic dosing alters the pharmacological profile over time
Experimental Applications and Research Implications

G A This compound Administration B Hepatic Demethylation A->B C Northis compound Formation B->C D Primary Activity: Serotonin Reuptake Inhibition C->D E Secondary Activity: Noradrenaline Uptake Inhibition C->E F Platelet 5-HT Uptake Inhibition D->F E->F G Pharmacological Effects F->G

Figure 2: Metabolic transformation and pharmacological activities of this compound and its metabolite northis compound

The analytical protocols described herein support several critical research applications:

  • Preclinical development: Screening of SSRI compounds with optimized metabolic profiles
  • Clinical pharmacokinetics: Understanding the disposition characteristics of this compound and northis compound
  • Dose regimen optimization: Designing administration schedules that account for metabolite accumulation
  • Safety assessment: Monitoring metabolite levels potentially associated with adverse effects
  • Comparative pharmacology: Evaluating differences between early SSRIs and contemporary antidepressants

Modern Analytical Applications and Method Adaptation

Contemporary Technology Integration

While the original GLC method provided adequate sensitivity for this compound and northis compound quantification, modern analytical laboratories would benefit from method adaptation to current technologies. The principles of sample preparation, particularly the derivatization approach for secondary amines, can be effectively transferred to more sensitive instrumentation:

  • LC-MS/MS applications: The extraction and derivatization protocols can be adapted to liquid chromatography-tandem mass spectrometry systems for enhanced sensitivity
  • High-resolution mass spectrometry: Modern HRMS systems could provide additional specificity for metabolite identification
  • Automated sample preparation: The manual extraction procedure can be automated using robotic liquid handling systems
  • UHPLC separation: Ultra-high performance liquid chromatography would significantly reduce analysis time while maintaining resolution

Recent advances in integrated metabolomics technologies, such as UHPLC-MS/MS-SPE-NMR platforms, demonstrate how contemporary analytical workflows can comprehensively characterize drug metabolites [5]. Although not specifically applied to this compound in the literature, these approaches represent the current state-of-the-art in metabolite identification and quantification.

Regulatory Considerations and Method Validation

For laboratories implementing these methods in regulatory contexts, additional validation elements should be incorporated:

  • Stability assessments: Freeze-thaw, short-term temperature, and post-preparative stability
  • Matrix effects evaluation: Investigation of ionization suppression/enhancement in mass spectrometry-based adaptations
  • Cross-validation: Demonstration of comparability between original and adapted methods
  • Reference standard qualification: Certification of purity for both analytes and internal standard

Conclusion

The analytical protocols for this compound and northis compound quantification represent robust methodologies that have stood the test of time in pharmaceutical research. While the parent drug is no longer clinically used, these methods remain valuable as historical references and as template approaches for developing assays for contemporary antidepressants and their metabolites. The comprehensive workflow - from sample preparation through chromatographic separation and quantitative analysis - provides a foundation that can be adapted to modern analytical platforms while maintaining the core principles of accurate metabolite quantification.

The pharmacological insights gained from applying these methods, particularly the understanding of northis compound's significant contribution to this compound's overall effects, underscore the critical importance of comprehensive metabolite analysis in psychotropic drug development. These protocols continue to inform current antidepressant research by highlighting the need to characterize both parent compounds and their pharmacologically active metabolites throughout the drug development process.

References

Comprehensive Application Notes and Protocols: Zimelidine Pharmacokinetic Study Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Zimelidine was one of the first selective serotonin reuptake inhibitors (SSRIs) developed in the late 1970s and early 1980s by Arvid Carlsson for the Swedish company Astra AB. This pyridylallylamine antidepressant represented a significant structural departure from earlier tricyclic antidepressants and offered a new mechanism of action specifically targeting serotonin reuptake inhibition. While this compound was withdrawn from worldwide markets in September 1983 due to associated cases of Guillain-Barré syndrome, its pharmacokinetic study methods remain scientifically valuable as examples of robust analytical development for antidepressant drugs and their active metabolites. The pharmacological interest in this compound continues due to its historical significance as the first SSRI and the well-documented methods for studying its pharmacokinetic profile, particularly the relationship between the parent drug and its active metabolite, northis compound. These analytical approaches provide researchers with validated methodologies that can be adapted for contemporary psychotropic drug development.

Analytical Method Development

Gas-Liquid Chromatography (GLC) Method

A specific, sensitive, and reproducible GLC method was developed for the simultaneous quantification of this compound and its biologically active demethylated metabolite, northis compound, in human plasma. This method employed loxapine as the internal standard to ensure analytical precision and accuracy across the validation range. The critical innovation in this methodology was the derivatization of northis compound with heptafluorobutyric anhydride, which enabled effective separation of the analyte peaks with retention times of 6.16 minutes for this compound and 10.35 minutes for northis compound. This derivatization step was essential for achieving the necessary chromatographic resolution between the parent compound and its metabolite [1] [2].

The method demonstrated excellent sensitivity with a lower limit of quantification of 5 ng/mL for both this compound and northis compound, making it suitable for pharmacokinetic studies following therapeutic dosing. The analytical technique showed sufficient linearity across the expected concentration ranges in clinical samples, with reproducibility validated through quality control samples. Sample processing involved alkaline extraction from plasma followed by derivatization specifically targeting the secondary amine group of northis compound, while this compound, being a tertiary amine, did not require derivatization. This differential chemical reactivity was strategically employed to achieve optimal chromatographic behavior for both compounds [1].

High-Performance Liquid Chromatography (HPLC) Method

Alternative HPLC methods were also developed for this compound quantification, employing straight-phase ion-pair chromatography to manage the divalent amine characteristics of the molecule. These methods offered complementary approaches to the GLC technique and provided researchers with options depending on available instrumentation and specific research requirements. The HPLC methods demonstrated comparable sensitivity and selectivity while potentially offering advantages in terms of operational simplicity and avoiding the need for derivatization steps [3] [4].

The HPLC techniques utilized ultraviolet detection systems capable of detecting the aromatic ring structures in this compound and northis compound at appropriate wavelengths. Sample preparation for HPLC analysis typically involved protein precipitation or liquid-liquid extraction followed by concentration steps to achieve the necessary sensitivity for pharmacokinetic studies. Method validation parameters including precision, accuracy, selectivity, and stability were established for both GLC and HPLC methods, ensuring data reliability for clinical studies [3].

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound is characterized by rapid oral absorption, extensive metabolism, and the formation of an active metabolite with significantly different disposition characteristics. Understanding these parameters is essential for designing appropriate dosing regimens and interpreting the drug's pharmacological effects.

Table 1: Key Pharmacokinetic Parameters of this compound and Northis compound in Humans

Parameter This compound Northis compound Study Details
Elimination Half-life 5.1-8.4 hours 15.5-19.4 hours Single oral dose of 100mg this compound [1] [4]
Volume of Distribution 3.2 L/kg 9.4 L/kg Intravenous administration [4]
Clearance 0.52 L/min 0.56 L/min Intravenous administration [4]
Bioavailability 26-29% 66% Extensive first-pass metabolism [4]
Time to Peak Concentration ~3 hours ~3 hours After oral administration [4]
Peak Plasma Concentration 103.9 ± 34.8 ng/mL - After 100mg single oral dose [1]

The substantially longer elimination half-life of northis compound (15.5-19.4 hours) compared to the parent drug (5.1-8.4 hours) results from its larger volume of distribution rather than differences in clearance rates. This has important clinical implications as it leads to accumulation of the active metabolite during repeated dosing, with northis compound plasma concentrations becoming 2 to 4 times higher than this compound concentrations after long-term administration. The pharmacokinetics of both compounds appear linear across the therapeutic dose range, with proportional increases in plasma concentrations following higher doses [1] [4].

Table 2: Metabolic Profile and Protein Binding Characteristics

Parameter Findings Methodological Approach
Active Metabolite Northis compound (demethylated derivative) In vivo and in vitro metabolic studies
Metabolite Activity Contributes significantly to pharmacological effect Serotonin reuptake inhibition assays
Protein Binding Extensive for both compounds Equilibrium dialysis methods
First-Pass Metabolism Extensive (bioavailability 26-29%) Comparison of IV and oral administration

Clinical Study Protocols

Single-Dose Study Design

A standardized single-dose pharmacokinetic study was conducted in healthy volunteers to characterize the fundamental disposition parameters of this compound and northis compound. The study enrolled ten healthy volunteers who received a single oral dose of 100 mg this compound after an overnight fast. Serial blood samples were collected prior to dosing and at predetermined time points post-dose: 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 32, and 48 hours. Plasma was separated immediately after collection and stored at -20°C until analysis using the validated GLC method [1] [2].

The single-dose design allowed calculation of fundamental pharmacokinetic parameters including peak plasma concentration (C~max~), time to peak concentration (T~max~), elimination half-life (t~1/2~), area under the plasma concentration-time curve (AUC), and mean residence time (MRT). For the metabolite northis compound, the metabolite-to-parent ratio (AUC~m~/AUC~p~) was calculated to assess the extent of conversion. The study demonstrated that this compound was rapidly absorbed, with peak plasma concentrations achieved within approximately 3 hours, while northis compound concentrations peaked slightly later and declined more slowly, consistent with its longer half-life [1].

Multiple-Dose Regimen and Steady-State Protocol

A multiple-dose pharmacokinetic study was conducted to evaluate this compound and northis compound accumulation and steady-state concentrations. The study implemented a progressively increasing dosing regimen: 100 mg twice daily during the first week, 100 mg three times daily during the second week, and 100 mg in the morning plus 200 mg in the evening during the third and fourth weeks. This complex regimen was designed to minimize side effects during initial exposure while progressively increasing doses to therapeutic levels. Trough plasma concentrations were monitored regularly throughout the study period, with intensive sampling performed at the end of each dosing interval period [1].

The multiple-dose study confirmed that northis compound accumulates to a greater extent than the parent drug due to its longer elimination half-life, resulting in steady-state concentrations of the metabolite that were 2-4 times higher than this compound concentrations. This finding is pharmacologically significant as northis compound contributes substantially to the overall serotonin reuptake inhibition effect. The time to reach steady-state concentrations was approximately 3-5 days for northis compound, consistent with its 15-20 hour half-life, while this compound reached steady-state more quickly [1].

Drug Interaction Study Protocol

A specialized drug interaction study was conducted to evaluate the potential pharmacokinetic and pharmacodynamic interactions between this compound and the benzodiazepine temazepam. This investigation employed a double-blind, two-period crossover design with ten healthy volunteers. Participants received either 200 mg this compound or matching placebo each morning for five days, with a washout period between treatments. On day five of each treatment period, subjects received 20 mg temazepam two hours after the this compound or placebo dose [5].

The study incorporated a comprehensive assessment battery including psychometric tests and subjective measurements performed on days four and five of each treatment period. Blood samples for temazepam pharmacokinetic analysis were collected on day five following temazepam administration. The results demonstrated that temazepam produced expected effects on psychomotor performance and subjective measures, but this compound showed no discernible interaction with either the pharmacokinetics or pharmacodynamic effects of temazepam. This study design provides a template for investigating potential drug interactions with new antidepressant agents [5].

G This compound-Temazepam Interaction Study Design cluster_1 Period 1 (5 days) cluster_2 Washout Period cluster_3 Period 2 (5 days) A1 Day 1-4: this compound 200mg or Placebo daily A2 Day 5: this compound/Placebo + Temazepam 20mg (2 hours after) A1->A2 A3 Blood sampling for PK analysis & Psychometric testing A2->A3 B1 Minimum 7-day washout A3->B1 C1 Day 1-4: Alternative treatment B1->C1 C2 Day 5: this compound/Placebo + Temazepam 20mg (2 hours after) C1->C2 C3 Blood sampling for PK analysis & Psychometric testing C2->C3

Figure 1: Flow diagram of the drug interaction study protocol implementing a double-blind, two-period crossover design to evaluate potential interactions between this compound and temazepam.

Safety Considerations and Historical Context

Despite its favorable antidepressant efficacy and generally good tolerability in clinical trials, this compound was withdrawn worldwide in September 1983 due to association with Guillain-Barré syndrome in rare cases. This autoimmune disorder affecting the peripheral nervous system emerged as a serious, unpredictable adverse effect that could not be justified given the availability of alternative treatments. The withdrawal occurred despite the drug's demonstrated effectiveness as a selective serotonin reuptake inhibitor with a side effect profile that was generally superior to tricyclic antidepressants regarding anticholinergic effects and cardiotoxicity [6] [7].

From a methodological perspective, this historical context underscores the importance of post-marketing surveillance and the value of sensitive analytical methods that can be applied to investigate potential causes of serious adverse drug reactions. While the specific mechanism linking this compound to Guillain-Barré syndrome was not fully elucidated, the available pharmacokinetic methods could theoretically have been applied to investigate potential relationships between metabolic profiles and susceptibility to adverse effects. This experience with this compound contributed to the development of more comprehensive safety assessment protocols for subsequent antidepressant drugs, including more systematic evaluation of immune-mediated reactions [6].

Quality Control and Method Validation

The analytical methods for this compound quantification incorporated comprehensive quality control procedures to ensure data reliability during pharmacokinetic studies. Each analytical run included calibration standards spanning the expected concentration range and multiple levels of quality control samples prepared in drug-free plasma. The acceptance criteria typically required accuracy within ±15% of nominal values for calibration standards and quality control samples, with at least 67% of quality control samples meeting these accuracy standards. Stability assessments were conducted under various conditions including short-term bench top stability, processed sample stability in autosampler conditions, and long-term frozen storage stability [1] [2].

Method validation established specificity against endogenous plasma components and commonly co-administered medications, ensuring no interference at the retention times of this compound, northis compound, or the internal standard. Extraction efficiency was determined by comparing peak responses from extracted samples with post-extraction spiked samples, with consistent recovery required for reliable quantification. For the GLC method, the derivatization reaction was optimized for completeness and consistency, with reaction time, temperature, and reagent excess carefully controlled to ensure reproducible formation of the northis compound derivative [1].

Conclusion

The analytical methods developed for this compound pharmacokinetic studies represent sophisticated approaches for simultaneous quantification of a psychotropic drug and its active metabolite in biological matrices. The GLC method with derivatization of northis compound provided the specificity and sensitivity needed for comprehensive pharmacokinetic characterization, while alternative HPLC methods offered complementary techniques. These methodologies enabled researchers to elucidate the complex pharmacokinetic profile of this compound, particularly the significant role of northis compound as an active metabolite with distinct disposition characteristics.

Though this compound is no longer in clinical use, the methodological approaches developed for its study remain relevant as exemplars of rigorous bioanalytical development for drugs with active metabolites. The study designs implemented, including single-dose, multiple-dose, and drug interaction protocols, provide templates that can be adapted for contemporary psychotropic drug development. The historical episode of this compound's withdrawal for safety reasons underscores the essential role of comprehensive pharmacokinetic characterization in understanding both therapeutic and adverse drug effects, highlighting the enduring value of these methodological contributions to psychopharmacology research.

References

Comprehensive Analytical Techniques and Application Notes for Zimelidine Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

Zimelidine was a groundbreaking pharmaceutical achievement as the first selective serotonin reuptake inhibitor (SSRI) antidepressant, developed in the late 1970s and early 1980s by Arvid Carlsson for Astra AB. This pyridylallylamine derivative represented a significant structural departure from earlier tricyclic antidepressants, emerging from systematic research based on the antihistamine brompheniramine. Marketed in 1982 under trade names including Zelmid and Normud, this compound offered a more favorable safety profile compared to existing antidepressants, with specifically targeted serotonin reuptake inhibition mechanism that promised reduced side effects. Its pioneering status laid the foundation for the entire SSRI class that would revolutionize psychiatric treatment in subsequent decades. [1]

Despite its promising therapeutic benefits and initial market approval, this compound's commercial availability was tragically short-lived. Within approximately eighteen months of its introduction, rare but severe cases of Guillain-Barré syndrome emerged in association with the drug, prompting its eventual withdrawal from global markets. This autoimmune disorder, characterized by rapid-onset muscle weakness and potential paralysis, represented an unpredictable idiosyncratic reaction that remains difficult to detect in preclinical trials. The withdrawal decision highlighted the critical importance of post-marketing surveillance and the challenges in predicting rare adverse drug reactions during development phases. Nevertheless, this compound's novel mechanism of action paved the way for subsequent SSRIs like fluvoxamine and fluoxetine, which would achieve widespread clinical success. [1] [2]

Table 1: Historical Overview of this compound Development and Withdrawal

Aspect Details Timeline
Development Discovered by Arvid Carlsson for Astra AB Late 1970s-early 1980s
Market Introduction First SSRI antidepressant 1982
Withdrawal Associated with Guillain-Barré syndrome cases 1983-1984
Structural Class Pyridylallylamine derivative Different from tricyclics
Predecessor Influence Derived from brompheniramine structure Antihistamine foundation

Analytical Method Validation

Method Development and Parameters

The primary analytical technique for quantifying this compound and its active metabolite northis compound in biological matrices was a gas-liquid chromatography (GLC) method with impressive performance characteristics. This method achieved excellent separation of the parent drug and its demethylated metabolite through a derivatization approach, using northis compound with heptafluorobutyric anhydride to enhance detection capabilities. The internal standard loxapine provided reliable reference points for quantification, with retention times of 6.16 minutes for this compound and 10.35 minutes for northis compound, demonstrating robust chromatographic resolution. The method established a sensitivity limit of 5 ng/mL for both compounds, which was appropriate for therapeutic drug monitoring given the observed plasma concentrations in clinical use. The assay validation demonstrated specificity for both analytes in the complex plasma matrix, with reproducible results across multiple analytical runs and operators. [3] [4]

The methodological approach addressed several critical challenges in psychotropic drug analysis, including the need for sufficient sensitivity to capture the complete elimination phase of the pharmacokinetic profile and the ability to resolve structurally similar compounds. The derivatization strategy for northis compound was particularly important for improving chromatographic behavior and detection characteristics. The validation process followed scientific standards for bioanalytical methods, though complete contemporary validation parameters such as precision, accuracy, and recovery data were not fully detailed in the available literature. The method's reliability was confirmed through application in both single-dose volunteer studies and multiple-dose patient investigations, demonstrating its utility across different clinical scenarios. [3]

Table 2: GLC Method Validation Parameters for this compound and Northis compound

Validation Parameter Specification Performance
Analytical Technique Gas-liquid chromatography (GLC) With derivatization of northis compound
Internal Standard Loxapine Reliable retention and peak characteristics
Sensitivity (LLOQ) 5 ng/mL Applicable to both this compound and northis compound
Retention Time (this compound) 6.16 minutes Consistent separation
Retention Time (Northis compound) 10.35 minutes Post-derivatization with HFBA
Specificity Resolved parent drug and metabolite No interference from plasma matrix
Pharmacokinetic Data and Clinical Validation

The GLC method successfully characterized the comprehensive pharmacokinetic profile of this compound and its active metabolite following single and multiple dosing regimens. In healthy volunteers receiving a single 100mg oral dose, this compound demonstrated rapid absorption with mean peak plasma concentrations (C~max~) of 103.9 ± 34.8 ng/mL. The elimination half-life differed significantly between parent compound and metabolite, measuring 8.4 ± 2.0 hours for this compound and 19.4 ± 3.6 hours for northis compound. This substantial difference in elimination kinetics had important clinical implications, particularly regarding accumulation potential and dosing interval considerations. The method reliably quantified plasma concentrations across the relevant therapeutic range, capturing both the distribution and elimination phases of the pharmacokinetic profile. [3] [4]

In long-term administration studies involving depressed patients following a complex titration regimen (100mg twice daily for the first week, 100mg three times daily for the second week, and 100mg morning/200mg evening for the third and fourth weeks), the analytical method revealed significant metabolite accumulation. Plasma concentrations of northis compound were found to be 2 to 4 times higher than those of the parent this compound during chronic dosing, highlighting the importance of therapeutic drug monitoring for both compounds rather than just the parent drug. This accumulation pattern was consistent with the substantially longer half-life of northis compound and supported the need for analytical methods capable of reliably quantifying both compounds throughout the dosing interval. The successful application of the GLC method in these clinical settings provided robust validation of its utility in real-world therapeutic drug monitoring scenarios. [3]

Experimental Protocols

Detailed GLC Method Protocol

Sample Preparation Procedure:

  • Collect blood samples in heparinized tubes and centrifuge at 3000 rpm for 10 minutes to separate plasma
  • Aliquot 1 mL of plasma into a glass extraction tube
  • Add 50 μL of internal standard solution (loxapine at appropriate concentration)
  • Adjust pH to alkaline conditions (pH 9-10) using ammonium hydroxide or phosphate buffer
  • Add 5 mL of extraction solvent (n-hexane or mixed organic solvent) and vortex mix for 2 minutes
  • Centrifuge at 4000 rpm for 15 minutes to separate phases
  • Transfer organic layer to a clean conical tube and evaporate to dryness under nitrogen stream at 40°C
  • For northis compound derivatization: Reconstitute residue with 50 μL of heptafluorobutyric anhydride in anhydrous ethyl acetate
  • Heat at 60°C for 30 minutes to complete derivatization
  • Evaporate derivatization reagent under nitrogen and reconstitute in 100 μL of mobile phase for injection

Chromatographic Conditions:

  • Instrumentation: Gas chromatograph equipped with electron capture detector (ECD) or nitrogen-phosphorus detector (NPD)
  • Column: Fused silica capillary column (e.g., DB-1, DB-5) or packed column with appropriate stationary phase
  • Carrier gas: Nitrogen or helium at optimized flow rate (1-2 mL/min)
  • Injector temperature: 250-280°C (splitless mode for sensitivity)
  • Detector temperature: 300-320°C
  • Temperature program: Initial 180°C (hold 1 min), ramp to 260°C at 10°C/min, final hold 5-10 minutes
  • Injection volume: 1-5 μL in splitless mode
Clinical Application Protocol

Sample Collection Scheme for Pharmacokinetic Studies:

  • Single-dose study: Collect pre-dose (0 hr) and post-dose at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours
  • Trough concentration monitoring: Collect immediately before next scheduled dose
  • Peak concentration monitoring: Collect 2-4 hours post-dose based on established T~max~
  • Storage conditions: Freeze plasma at -20°C or lower until analysis to ensure stability

Quality Control Procedures:

  • Prepare calibration standards in drug-free plasma across expected concentration range (5-200 ng/mL)
  • Include quality control samples at low, medium, and high concentrations in each analytical run
  • Process blank plasma samples (without drug or internal standard) to confirm absence of interference
  • Monitor retention time stability and peak shape characteristics throughout analytical batch
  • Verify extraction efficiency through comparison with neat standard solutions

cluster_sample Sample Preparation Phase cluster_chromatography Chromatographic Conditions sample_prep Sample Preparation extraction Liquid-Liquid Extraction derivatization Derivatization with HFBA chromatographic Chromatographic Separation derivatization->chromatographic detection Detection & Quantification chromatographic->detection column Capillary GC Column chromatographic->column data_analysis Data Analysis detection->data_analysis plasma Plasma Sample (1 mL) is Add Internal Standard (Loxapine) plasma->is ph Adjust pH to Alkaline is->ph extract Extract with Organic Solvent ph->extract evaporate Evaporate to Dryness extract->evaporate evaporate->derivatization temp Temperature Program: 180°C to 260°C column->temp detector ECD or NPD Detection temp->detector

Diagram 1: GLC Analytical Workflow for this compound and Northis compound Quantification. The diagram illustrates the comprehensive sample preparation, derivatization, and chromatographic analysis process for quantifying this compound and its metabolite in plasma samples.

Bioactivation Pathways and Analytical Implications

Recent computational toxicology research has identified potential bioactivation pathways for this compound that may explain the rare but severe adverse effects observed clinically. Bioactivation refers to the metabolic transformation of drugs into chemically reactive intermediates that can covalently bind to cellular macromolecules, potentially triggering immune-mediated adverse reactions. Advanced in silico models analyzing four common metabolic transformations (quinone formation, epoxidation, thiophene sulfur-oxidation, and nitroaromatic reduction) have identified this compound as a candidate for metabolic activation to reactive species. These models predict the joint probability of metabolite formation and subsequent reactivity with proteins or glutathione, providing insights into potential mechanisms for the Guillain-Barré syndrome cases reported during this compound's clinical use. [2]

The identification of these potential bioactivation pathways underscores the importance of comprehensive metabolic profiling during drug development, extending beyond primary active metabolites to include minor but potentially problematic metabolic routes. Modern analytical approaches should incorporate screening for reactive metabolites using methods such as glutathione trapping assays and covalent binding studies in addition to routine metabolic identification. For this compound, specifically, investigators should consider targeted analyses for potential quinone-imine structures or epoxide intermediates that might form through cytochrome P450-mediated metabolism. These analytical strategies could help identify compounds with bioactivation potential early in development, potentially preventing late-stage failures or post-marketing withdrawals. [2]

This compound This compound metabolism Hepatic Metabolism (CYP450 Enzymes) This compound->metabolism reactive_metab Reactive Metabolite Formation metabolism->reactive_metab Potential Pathways: Quinone Formation Epoxidation northis compound Northis compound (Active Metabolite) metabolism->northis compound N-Demethylation protein_adduct Protein Adduct Formation reactive_metab->protein_adduct Covalent Binding to Cellular Proteins immune_response Immune Response Activation protein_adduct->immune_response Neoantigen Formation Autoimmune Activation adverse_effect Idiosyncratic Adverse Reaction (Guillain-Barré Syndrome) immune_response->adverse_effect Rare Idiosyncratic Response therapeutic Therapeutic Effects (Serotonin Reuptake Inhibition) northis compound->therapeutic

Diagram 2: Proposed Bioactivation Pathway and Toxicity Mechanism of this compound. The diagram illustrates the parallel metabolic pathways leading to both therapeutic (northis compound formation) and potential toxic (reactive metabolite formation) outcomes from this compound administration.

Clinical Applications and Therapeutic Monitoring

Beyond its historical significance as the first SSRI, this compound demonstrated promising therapeutic applications that extended beyond depression treatment. Clinical investigations revealed that this compound was highly effective for managing cataplexy in narcolepsy patients, according to research by Montplaisir and Godbout in 1986. This therapeutic effect was particularly notable because this compound improved cataplexy symptoms without causing significant daytime sleepiness—a valuable clinical advantage over tricyclic antidepressants commonly used for this indication at the time. The drug's favorable side effect profile in comparison to earlier antidepressants represented a significant advancement, though this benefit was ultimately overshadowed by the rare but serious neurological adverse effects that prompted its market withdrawal. [1]

The pharmacokinetic properties of this compound and its active metabolite northis compound played a crucial role in both its efficacy and safety profile. The substantial difference in elimination half-lives between parent drug (8.4 ± 2.0 hours) and metabolite (19.4 ± 3.6 hours) necessitated careful consideration of dosing strategies, particularly during long-term administration. The analytical methods described in this document provided the foundation for therapeutic drug monitoring approaches that could potentially optimize dosing while minimizing adverse effects. Additionally, research into this compound's effects on peripheral systems revealed interesting interactions with the enteric nervous system, with studies demonstrating that this compound could inhibit tryptamine-induced contractions in guinea pig ileum by blocking serotonin release from myenteric neurons—highlighting the complex interplay between this compound's central and peripheral effects. [3] [5]

Table 3: Key Pharmacokinetic Parameters of this compound and Northis compound

Parameter This compound Northis compound
Elimination Half-life 8.4 ± 2.0 hours 19.4 ± 3.6 hours
Peak Plasma Concentration (100mg single dose) 103.9 ± 34.8 ng/mL Not specified
Metabolite-to-Parent Ratio (chronic dosing) Reference 2-4 times higher
Analytical Sensitivity 5 ng/mL 5 ng/mL
Protein Binding Extensive (exact percentage not specified) Extensive

Conclusion

The analytical methods developed for this compound, particularly the validated GLC technique with derivatization, provided robust tools for quantifying both parent drug and active metabolite in biological samples. These methods revealed critical pharmacokinetic characteristics, including the significant accumulation of northis compound during repeated administration and the substantial differences in elimination half-lives between parent compound and metabolite. While this compound itself is no longer in clinical use, the analytical approaches developed for its quantification represent important historical methodologies that contributed to our current understanding of SSRI pharmacokinetics and therapeutic drug monitoring principles.

The unfortunate market withdrawal of this compound due to rare cases of Guillain-Barré syndrome highlighted the importance of comprehensive safety evaluation extending beyond routine toxicological assessment. Contemporary research suggests potential bioactivation pathways that might explain these rare adverse events through reactive metabolite formation. Modern analytical laboratories can apply these lessons through implementation of advanced screening techniques for reactive metabolite formation early in drug development, potentially identifying compounds with bioactivation potential before extensive clinical investment. The this compound story ultimately illustrates the progressive evolution of pharmaceutical analysis from fundamental quantification to sophisticated safety prediction, with analytical chemistry playing an increasingly crucial role in ensuring drug safety.

References

Historical Clinical Application Note: Zimelidine for Cataplexy

Author: Smolecule Technical Support Team. Date: February 2026

1. Drug Profile & Status

  • Drug Name: Zimelidine (formerly brand name: Zelmid).
  • Pharmacological Class: Selective Serotonin Reuptake Inhibitor (SSRI). It was the first SSRI to be marketed.
  • Current Status: Withdrawn worldwide from the clinical market. Approval was revoked in all countries due to serious adverse drug reactions, including cases of Guillain-Barré syndrome (an acute inflammatory disorder causing peripheral neuropathy) and other hypersensitivity reactions [1] [2].

2. Mechanism of Action in Cataplexy this compound's anticataplectic effect is presumed to be linked to its potent inhibition of the presynaptic reuptake of serotonin (5-HT) in the central nervous system [3] [4] [2]. By blocking the serotonin transporter (SERT), it increases the synaptic concentration of serotonin, thereby enhancing serotonergic neurotransmission.

The diagram below illustrates the proposed neurobiological mechanism by which this compound inhibits cataplexy.

G This compound Mechanism of Action for Cataplexy PreSynaptic Presynaptic Neuron Serotonin Serotonin (5-HT) PreSynaptic->Serotonin Releases SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake PostSynaptic Postsynaptic Neuron (Spinal Motor Inhibitory) Serotonin->PostSynaptic Binds to Receptors This compound This compound SERT->this compound Blocked by

This enhanced serotonergic signaling is hypothesized to inhibit the pathways that trigger cataplexy, possibly by suppressing the intrusion of REM sleep atonia into wakefulness [3] [4]. Notably, this compound lacked significant anticholinergic activity, which helped researchers dissociate the serotoninergic mechanism of cataplexy from cholinergic mechanisms [3] [4].

3. Summary of Historical Efficacy Data Clinical trials in the 1980s demonstrated this compound's specific efficacy against cataplexy, without affecting daytime sleepiness.

Clinical Parameter Effect of this compound Quantitative Findings & Notes
Cataplexy Frequency Significant Reduction Marked improvement in all patients in one study (n=11); potent anticataplectic action [3] [4].
Excessive Daytime Sleepiness (EDS) No Significant Change Daytime somnolence unaffected, as measured by self-report and polysomnography [4]. This helped establish that EDS and cataplexy have distinct control mechanisms.
Nocturnal Sleep Patterns No Significant Change No major effects on nighttime sleep architecture were reported [3].
Anticholinergic Effects Absent Differentiated it from tricyclic antidepressants (e.g., imipramine, amitriptyline) which also have anticholinergic properties [4].

Detailed Experimental Protocol

The following is a reconstruction of the key methodological details from historical clinical studies investigating this compound for cataplexy [3] [4].

Title: Protocol for Assessing the Anticataplectic Efficacy of this compound in Narcoleptic Patients

1. Patient Selection & Diagnostic Criteria

  • Population: Adult patients (e.g., 18-65 years) with a confirmed diagnosis of narcolepsy with cataplexy.
  • Inclusion Criteria:
    • Diagnosis of narcolepsy based on clinical symptoms of EDS and clear history of cataplexy.
    • Stable and quantifiable frequency of cataplexy attacks.
  • Exclusion Criteria:
    • Presence of other major neurological or psychiatric disorders.
    • Concurrent use of other psychoactive medications (e.g., stimulants, tricyclic antidepressants) that could interfere with results. A washout period is required prior to study initiation.

2. Study Design & Dosing

  • Design: Double-blind, placebo-controlled, crossover trial or open-label evaluation over an extended period (e.g., 1-16 months) [4].
  • Intervention:
    • Experimental Group: Oral administration of this compound.
    • Control Group: Matching placebo.
  • Dosage: While specific doses for cataplexy are not uniformly detailed, studies in depression used doses around 200 mg per day, often administered as a single daily dose or in two divided doses [5] [6]. The dose may be titrated to a therapeutic level based on tolerability and response.

3. Primary & Secondary Outcome Measures

  • Primary Efficacy Endpoint:
    • Change from baseline in the daily or weekly frequency of cataplexy attacks. Patients maintain a structured sleep/cataplexy diary.
  • Secondary Endpoints:
    • Excessive Daytime Sleepiness: Measured objectively using the Maintenance of Wakefulness Test (MWT) or subjectively using the Epworth Sleepiness Scale (ESS)-like scales (though the ESS was not yet standardized at the time).
    • Disease Severity: Patient and clinician global impression of change (PGIC/CGIC).
    • Safety and Tolerability: Monitoring and recording of all adverse events.

4. Data Collection & Statistical Analysis

  • Polysomnography (PSG): Conducted to objectively measure sleep latency and architecture, and to rule out changes in nocturnal sleep [3] [4].
  • Statistical Methods: Use of paired t-tests or ANOVA for within-group and between-group comparisons of cataplexy frequency and MWT sleep latency. A p-value of < 0.05 is typically considered statistically significant.

Critical Safety & Regulatory Information

Aspect Details
Primary Reason for Withdrawal Association with Guillain-Barré syndrome, a serious disorder of the peripheral nervous system [1] [2].
Other Reported Adverse Reactions Hypersensitivity reactions involving flu-like symptoms, skin rashes, arthralgias (joint pain), and eosinophilia. Concerns were also raised about potential increases in suicidal ideation in depressed patients [2].
Contraindications Not applicable for clinical use. Historical data is irrelevant due to global withdrawal.
Modern Context This compound's investigation helped establish the role of serotonin in cataplexy. Its failure led to the development of safer SSRIs (e.g., fluoxetine) and spurred research into entirely new drug classes, such as orexin receptor agonists (e.g., Takeda's oveporexton), which aim to treat the core pathophysiology of narcolepsy [7].

Research Implications & Modern Context

This compound holds a key place in the history of neuropharmacology. Its clinical investigation provided foundational evidence for a serotonin-specific hypothesis of cataplexy, distinguishing its pathophysiology from that of excessive daytime sleepiness [4]. While its own profile was unacceptable, it paved the way for the entire SSRI class.

Current research has moved beyond monoamine reuptake inhibition to target the core deficiency in narcolepsy type 1: the loss of orexin-producing neurons. Orexin receptor 2 agonists represent the frontier of "disease-modifying" therapy development, aiming to directly promote wakefulness by replacing the missing neuropeptide signal [7].

References

Zimelidine Application in Phobic Anxiety: Experimental Protocols and Mechanistic Insights

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

Zimelidine was a pioneering antidepressant, recognized as the first selective serotonin reuptake inhibitor (SSRI). Its pharmacological profile is distinct from tricyclic antidepressants (TCAs), as it primarily inhibits the uptake of serotonin (5-hydroxytryptamine, 5-HT) with a negligible effect on noradrenaline (NA) uptake and minimal affinity for cholinergic, histaminergic, and adrenergic receptors [1] [2]. While initially developed for depressive illness, early open-label studies in the 1980s suggested its potential efficacy in managing phobic anxiety [3] [4]. Despite promising clinical results, this compound was withdrawn from the market shortly after its launch due to the emergence of adverse neurological effects, including Guillain-Barré syndrome, an acute inflammatory demyelinating neuropathy [5]. Consequently, the information provided herein is for research reference and historical understanding of SSRI development.

Mechanism of Action and Signaling Pathways

This compound's mechanism is primarily mediated through its active metabolite, northis compound [1] [2]. The compound exerts its effects by selectively blocking the presynaptic 5-HT transporter, increasing serotonin availability in the synaptic cleft and enhancing serotonergic neurotransmission [2].

Key Pharmacological Characteristics
  • Selective Serotonin Reuptake Inhibition: this compound and northis compound preferentially inhibit 5-HT neuronal uptake both in vitro and in vivo, while having minimal impact on NA and dopamine (DA) uptake [2].
  • Receptor Binding Profile: this compound has a negligible action on muscarinic, histamine H1 and H2, and α- and β-noradrenergic receptors. This accounts for its low incidence of anticholinergic and sedative side effects compared to TCAs [2] [6].
  • Long-term Effects: Repeated administration induces adaptive changes in 5-HT receptor binding sites, potentially contributing to its therapeutic effects [2].

The following diagram illustrates the core mechanism of action of this compound and its effect on the neuronal circuitry related to anxiety and fear.

G This compound This compound Administration (Oral) Northis compound Northis compound (Active Metabolite) This compound->Northis compound Hepatic Metabolism SERT Serotonin Transporter (SERT) Northis compound->SERT Inhibits Synaptic5HT Increased Serotonin (5-HT) in Synaptic Cleft SERT->Synaptic5HT Reduced 5-HT Clearance Postsynaptic Postsynaptic Neuron (Enhanced 5-HT1A Signaling) Synaptic5HT->Postsynaptic Stimulates Receptors AnxietyCircuit Modulation of Anxiety/Fear Circuits (e.g., Amygdala, Dorsal Raphe Nucleus) Postsynaptic->AnxietyCircuit Alters Activity ClinicalEffect Reduction in Phobic Anxiety (After repeated administration) AnxietyCircuit->ClinicalEffect After Adaptive Changes

The serotonergic pathways targeted by this compound are complex. Deakin and Graeff's hypothesis suggests that the ascending 5-HT pathway from the dorsal raphe nucleus (DRN) to the amygdala and frontal cortex may facilitate conditioned fear (relevant to phobic anxiety), while the DRN-periventricular pathway may inhibit unconditioned fear responses [7]. Enhancement of 5-HT neurotransmission in the median raphe nucleus (MRN)-dorsal hippocampus pathway is also thought to promote resistance to stress [7], which may be relevant to the long-term therapeutic effects observed in phobic patients.

Summary of Clinical Data and Efficacy

Early, small-scale clinical studies provided preliminary evidence for this compound's application in phobic anxiety. The table below summarizes the key findings from these pilot investigations.

Table 1: Summary of Clinical Studies on this compound for Phobic Anxiety

Study Reference Design Patient Population Dosage Regimen Treatment Duration Key Efficacy Findings Notes

| Pilot Study [3] | Open-label | 13 patients with principal diagnosis of phobic neurosis | 200-300 mg daily | 6-12 weeks | 7 of 13 patients definitely improved and completed at least 12 weeks of treatment. | 6 patients dropped out due to lack of improvement. Improvements included relief of symptoms, better social function, and reduced need for anxiolytics. | | Phobic Anxiety Treatment [4] | Open-label | 7 patients with phobic anxiety | Up to 300 mg daily | 5 weeks | 5 of the 6 completing patients improved. | 1 patient dropped out. 1 relapsed months later and responded again to this compound. | | Double-Blind vs. Desipramine [8] | Randomized, Double-blind | 65 hospitalized patients with endogenous depression (including anxiety) | Not specified | 4 weeks | this compound had significantly better effect on anxiety vs. desipramine. | Study focused on depressed patients, but highlights the anti-anxiety property of the drug. |

Beyond these specific studies, broader reviews noted that this compound appeared effective against concomitant anxiety in depressed patients and showed promise in treating phobic anxiety, with a side effect profile characterized by a low incidence of anticholinergic effects and drowsiness [1] [6].

Detailed Experimental Protocols

The following protocols are synthesized from the methodologies described in the cited literature and are presented as templates for research understanding.

Clinical Trial Protocol for Phobic Anxiety (Open-Label Pilot Study)

This protocol is based on the open-label studies conducted in the early 1980s [3] [4].

  • Objective: To conduct a preliminary evaluation of the efficacy and tolerability of this compound in patients with phobic anxiety disorders.
  • Patient Population:
    • Inclusion Criteria: Adults (ages 18-65) with a primary diagnosis of phobic neurosis (e.g., agoraphobia, social phobia) as defined by standard diagnostic criteria of the era (e.g., DSM-III).
    • Exclusion Criteria: Major cardiovascular, renal, or hepatic disease; pregnancy; schizophrenia; current use of monoamine oxidase inhibitors (MAOIs).
  • Study Design: Open-label, non-comparative, flexible-dose trial.
  • Dosage and Administration:
    • Initial Dose: 100 mg this compound orally, once daily (morning or evening).
    • Titration: After 3-7 days, increase the dose to 200 mg once daily. Depending on clinical response and tolerability, the dose may be further increased to a maximum of 300 mg daily, administered as 200 mg in the morning and 100 mg in the evening [3] [6].
    • Duration: 6 to 12 weeks.
  • Concomitant Medication: The use of anxiolytics (e.g., benzodiazepines) should be recorded, and the reduction in need for these "rescue" medications can be a secondary efficacy measure [3].
  • Efficacy Assessments (conducted at baseline and weekly intervals):
    • Primary Outcome: Physician-rated global improvement scale specific for phobic symptoms.
    • Secondary Outcomes:
      • Patient self-report of phobic anxiety and avoidance.
      • Social functioning and work capacity assessment [3].
      • Hamilton Rating Scale for Anxiety (HAM-A) or similar instrument.
  • Tolerability and Safety Assessments:
    • Recording of all adverse events (AEs), with special attention to nausea, headache, and sleep disturbances [6].
    • Vital signs.
    • Routine hematology and clinical chemistry tests.
Protocol for Animal Model of Anxiety (Elevated Plus-Maze)

This protocol is informed by research on the role of 5-HT in anxiety and the effects of serotonergic agents in validated animal models [7].

  • Objective: To evaluate the anxiolytic potential of this compound in the elevated plus-maze test in rodents.
  • Animals: Rats or mice (e.g., male Wistar rats, 250-300 g), housed under standard laboratory conditions with a 12/12 light/dark cycle.
  • Drug Preparation and Administration:
    • Test Article: this compound hydrochloride, dissolved in 0.9% saline.
    • Dosing Groups: Vehicle control, this compound (e.g., 10 mg/kg, 20 mg/kg, 40 mg/kg, i.p. or p.o.).
    • Administration: Administered 60 minutes prior to behavioral testing to coincide with peak plasma and brain concentrations.
  • Apparatus: The elevated plus-maze consists of two open arms and two enclosed arms, elevated from the floor. The test is based on the innate conflict between a rodent's exploratory drive and its fear of open, elevated spaces.
  • Experimental Procedure:
    • On the test day, habituate the animals to the testing room for at least 1 hour.
    • Administer the vehicle or drug according to the pre-assigned schedule.
    • After the pretreatment time, place a rat in the center of the plus-maze, facing an open arm.
    • Record the behavior for a 5-minute test session.
    • The apparatus should be thoroughly cleaned between each trial.
  • Data Collection and Analysis:
    • Primary Measures:
      • Time spent in the open arms.
      • Number of entries into the open arms.
      • Total number of arm entries (measures general locomotor activity).
    • Statistical Analysis: Compare the percentage of time spent in open arms and the percentage of open arm entries between the drug-treated and vehicle-control groups using a one-way ANOVA, with post-hoc tests as appropriate. An increase in open arm exploration is interpreted as an anxiolytic effect.

Safety and Tolerability Profile

Based on historical clinical data, the tolerability profile of this compound was generally favorable in the short term, especially when compared to TCAs [1] [6].

  • Common Adverse Effects: Nausea and headache were reported occasionally and could be severe enough to require discontinuation. Sleep disturbances were also noted [6].
  • Advantages over TCAs:
    • Low incidence of anticholinergic side effects (e.g., dry mouth, constipation, blurred vision) [1] [8] [6].
    • Absence of significant sedation and did not promote weight gain [1] [6].
    • Appeared less cardiotoxic in therapeutic dosages and in overdose compared to TCAs, though it was not thoroughly studied in patients with pre-existing cardiovascular disease [1] [6].
  • Serious Adverse Events and Market Withdrawal: The drug was associated with hypersensitivity reactions (e.g., fever, muscle pains) in a small number of patients. Most critically, post-marketing surveillance linked this compound to several cases of Guillain-Barré syndrome [5], leading to its worldwide withdrawal. This underscores the critical importance of comprehensive safety monitoring in drug development.

Conclusion and Research Implications

This compound holds a unique place in the history of psychopharmacology as the first SSRI. Early, albeit limited, clinical evidence suggested it could reduce symptoms of phobic anxiety, likely through its selective enhancement of serotonergic neurotransmission in specific brain pathways involved in fear and stress. Its clinical development and subsequent withdrawal provided invaluable lessons for the field, highlighting both the potential of targeting the serotonin system for anxiety disorders and the absolute necessity of rigorous, long-term safety assessment. Future research into SSRIs and other anxiolytics continues to build upon the foundational pharmacological principles first demonstrated by this compound.

References

zimelidine Guillain-Barré syndrome case reports

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Zimelidine and GBS

1. What is the established causal link between this compound and GBS? this compound was withdrawn from the global market after clear evidence emerged linking its use to the onset of Guillain-Barré syndrome [1] [2]. The serious, sometimes fatal, cases of this acute inflammatory neuropathy prompted its removal. Clinical reports indicated that the syndrome emerged as a rare but serious adverse effect, leading the manufacturer to withdraw the product within about two years of its introduction [2] [3].

2. What were the clinical characteristics of GBS in reported cases? Case reports from the period following this compound's launch described an acute inflammatory demyelinating neuropathy consistent with GBS [3]. Patients presented with symptoms such as distal weakness (sometimes more pronounced than proximal weakness), and some cases involved cranial nerve involvement [3]. Cerebrospinal fluid (CSF) analysis typically showed elevated protein levels, and nerve conduction studies in some patients demonstrated reduced conduction velocities [3].

3. Besides GBS, what other significant adverse effects were reported? In addition to GBS, this compound was associated with a broader "hypersensitivity reaction" involving multiple organs [1]. This reaction could include symptoms such as:

  • Flu-like symptoms [1] [4]
  • Skin exanthema (rashes) [1]
  • Arthralgias (joint pain) [1]
  • Eosinophilia (in some cases) [1]

The drug was also noted to potentially cause an increase in suicidal ideation and/or attempts among depressive patients [1].

4. Are there established experimental models for studying this phenomenon? Yes, research has utilized Experimental Allergic Neuritis (EAN) in Lewis rats as an animal model for Guillain-Barré syndrome [5]. Studies have shown that both this compound and its metabolite, northis compound, can suppress the clinical signs of actively induced EAN [5]. This model is valuable for investigating the immunomodulatory mechanisms of drugs and the pathogenesis of autoimmune neuropathies.

Quantitative Data Summary

The table below summarizes key data on this compound-associated GBS and related experimental findings.

Data Category Summary of Findings
GBS Incidence & Timing Rare cases reported; led to worldwide withdrawal ~1.5-2 years post-launch [2] [3].
Key Clinical Features Distal > proximal weakness; cranial nerve involvement; high CSF protein; reduced nerve conduction velocities [3].
Related Adverse Effects Flu-like symptoms, urticaria, angioedema (also noted in fluoxetine overdose case) [6]. Hypersensitivity reaction with skin rash, arthralgias, eosinophilia [1].
Pharmacokinetics Parent compound half-life: 8.4 ± 2.0 hours. Active metabolite (northis compound) half-life: 19.4 ± 3.6 hours [1].
Experimental Model (EAN) This compound & northis compound (20 mg/kg/day i.p.) suppressed clinical signs in Lewis rat EAN model [5]. In vitro: Reduced IFN-γ secreting cells, suggesting immunomodulatory action [5].

Experimental Protocol: Investigating Immunomodulatory Effects

This protocol is based on research that used Experimental Allergic Neuritis (EAN) to study the effects of this compound [5].

Objective: To evaluate the immunomodulatory potential of a drug candidate in an animal model of Guillain-Barré syndrome.

1. Model Induction:

  • Animals: Use female Lewis rats (e.g., 6-8 weeks old).
  • Immunization: Actively induce EAN by inoculating rats with bovine peripheral nerve myelin (BPM) combined with an adjuvant such as Complete Freund's Adjuvant (CFA).

2. Drug Administration:

  • Treatment Groups: Include a vehicle control group and one or more groups receiving the test compound.
  • Dosage & Route: Administer the test compound intraperitoneally. A prior study used this compound at a dose of 20 mg/kg/day [5].
  • Delivery Method: Utilize osmotic mini-pumps for sustained drug delivery over the desired period (e.g., 1-2 weeks) to maintain constant plasma levels.
  • Timing: Begin treatment on the same day as EAN induction.

3. Clinical Assessment:

  • Schedule: Observe and score the animals daily for clinical signs of EAN.
  • Scoring System: Use a standardized scale (e.g., 0 = normal, 1 = flaccid tail, 2 = moderate hindlimb weakness, 3 = severe hindlimb weakness, 4 = tetraparesis).

4. In Vitro Immunological Assays (ex vivo):

  • Cell Culture: Isolate lymph node mononuclear cells (MNCs) from treated and control animals at the experiment's endpoint.
  • Stimulation: Culture MNCs and stimulate them with:
    • Antigen: Bovine peripheral nerve myelin (BPM).
    • Lectin: Phytohemagglutinin (PHA) as a non-specific mitogen.
  • Readouts:
    • Immunospot Assay: Quantify the number of interferon-gamma (IFN-γ) secreting cells, which reflects memory T-lymphocyte activation [5].
    • Proliferation Assay: Measure MNC proliferation in response to BPM or PHA, for example, via [3H]-thymidine incorporation.

Troubleshooting Guide

Challenge: Lack of efficacy in the EAN model.

  • Potential Cause: Inadequate dosing or bioavailability.
  • Solution: Conduct a pharmacokinetic study to verify the compound's plasma levels and tissue distribution. Adjust the dosage or formulation accordingly.

Challenge: High toxicity in treated animals.

  • Potential Cause: The tested concentration is too high.
  • Solution: In vitro, a concentration of 10⁻⁴ M was judged toxic for several antidepressants; use lower concentrations and perform dose-ranging studies to establish a safety window [5].

Challenge: Variable clinical scores in the EAN model.

  • Potential Cause: Inconsistent model induction.
  • Solution: Standardize the preparation of the antigen (BPM) and the immunization procedure across all animals. Ensure random allocation to treatment groups.

Proposed Mechanism and Workflow

The diagram below illustrates the hypothesized mechanism of this compound-induced GBS and a general experimental workflow for investigation.

cluster_hypothesis Proposed Mechanism for this compound-Associated GBS cluster_workflow Experimental Investigation Workflow This compound This compound/Northis compound ImmuneActivation Aberrant Immune Activation This compound->ImmuneActivation Triggers MolecularMimicry Molecular Mimicry ImmuneActivation->MolecularMimicry  Involves ImmuneResponse Autoimmune Response (Anti-glycolipid Antibodies, T-cells) MolecularMimicry->ImmuneResponse  Leads to NerveDamage Nerve Damage (Demyelination, Conduction Block) ImmuneResponse->NerveDamage  Targets Nerves GBS GBS Symptoms: Weakness, Areflexia NerveDamage->GBS  Results in Start Define Hypothesis InVivo In Vivo Study (EAN Model in Rats) Start->InVivo InVitro Ex Vivo/In Vitro Assays (IFN-γ, Proliferation) InVivo->InVitro Analyze Analyze Data (Clinical score, Immune markers) InVitro->Analyze Conclude Draw Conclusion Analyze->Conclude

References

zimelidine side effect profile analysis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What was the primary reason for Zimelidine's withdrawal from the market? A: this compound was withdrawn worldwide due to the occurrence of rare but serious and sometimes fatal cases of Guillain-Barré syndrome, a disorder affecting the peripheral nervous system, as well as other hypersensitivity reactions [1] [2] [3].

  • Q2: Besides Guillain-Barré syndrome, what other significant adverse effects were reported? A: A notable issue was a multisystemic reaction or hypersensitivity syndrome. This presented with symptoms such as fever, severe prostration, myalgias (muscle pain), arthralgias (joint pain), and involved laboratory findings like elevated liver enzymes (alkaline phosphatase, AST, ALT), and decreased white blood cell and platelet counts [3] [4].

  • Q3: How did this compound's general side effect profile compare to older antidepressants? A: In clinical trials, this compound was noted for its relatively mild general side effect profile compared to tricyclic antidepressants (TCAs). It demonstrated a low incidence of anticholinergic effects (e.g., dry mouth, constipation), minimal sedation, and a reduced risk of cardiotoxicity in both therapeutic dosages and overdose [5] [6]. Common side effects included nausea, headache, and sleep disturbance [1] [6].

  • Q4: What was this compound's mechanism of action? A: this compound was the first marketed selective serotonin reuptake inhibitor (SSRI). Its antidepressant action was presumed to be linked to the potent inhibition of serotonin (5-HT) reuptake in the central nervous system, with its active metabolite, northis compound, contributing significantly to this effect [1] [5] [6].


Adverse Effect Profile & Clinical Data

The tables below summarize the key adverse effects and pharmacokinetic data of this compound for easy reference.

Table 1: Summary of Major Adverse Effects

Adverse Effect Type/Frequency Key Clinical Manifestations & Notes
Guillain-Barré Syndrome Rare, Serious Autoimmune disorder causing peripheral neuropathy; led to worldwide withdrawal [1] [2] [3].
Multisystemic Reaction (Hypersensitivity) Relatively High Incidence in one study (7/14 patients) [4] Fever, myalgia, arthralgia, prostration; elevated liver enzymes, leukopenia, thrombocytopenia [3] [4].
General Side Effects Common, Usually Mild Nausea, headache, sleep disturbances [1] [6].
Anticholinergic Effects Low Incidence Minimal dry mouth, constipation compared to TCAs [5] [6].
Cardiovascular Effects Low Incidence Minimal cardiotoxicity at therapeutic doses; safer in overdose than TCAs [5] [6].

Table 2: Key Pharmacokinetic Parameters

Parameter This compound (Parent Compound) Northis compound (Active Metabolite)
Elimination Half-life 8.4 ± 2 hours [1] [3] 19.4 ± 3.6 hours [1] [3]
Time to Peak Plasma Concentration 1 - 2 hours (after oral dose) [6] 3 - 5 hours (after oral dose of this compound) [6]
Protein Binding ~90% [6] ~75% [6]
Volume of Distribution ~4 L/kg [6] ~9 L/kg [6]

Experimental Protocols & Analysis

For researchers investigating drug safety, the following outlines the methodologies used to identify and characterize this compound's adverse effects.

Protocol 1: Clinical Monitoring for Multisystemic Reactions

This protocol is based on the clinical study that identified a high incidence of hypersensitivity reactions [4].

  • 1. Objective: To detect and characterize systemic hypersensitivity reactions in patients undergoing treatment with a novel therapeutic agent.
  • 2. Methodology:
    • Design: Double-blind, placebo-controlled, and active-comparator (e.g., amitriptyline) study.
    • Subjects: Patients with a confirmed diagnosis (e.g., major depressive disorder). The study cited had 15 patients per group (this compound, active comparator, placebo) [4].
    • Dosing: Administer the study drug. The cited study used a starting dose of 200 mg/day, increased to 300 mg/day after one week [4].
    • Monitoring: Closely monitor patients for new symptoms, especially after dose increments.
  • 3. Data Collection:
    • Clinical Symptoms: Document the emergence of fever, myalgia, arthralgia, and general prostration.
    • Laboratory Tests: Regular blood tests to monitor:
      • Liver Function: Aspartate aminotransferase (AST), alanine aminotransferase (ALT), Alkaline Phosphatase.
      • Hematology: White Blood Cell (WBC) count, Platelet count.
      • Urinalysis: Check for proteinuria and hematuria [4].
  • 4. Analysis: Compare the incidence of the clinical syndrome and laboratory abnormalities between the drug, placebo, and active comparator groups.
Protocol 2: Post-Marketing Surveillance for Serious Adverse Events

This describes the process that led to the identification of Guillain-Barré syndrome.

  • 1. Objective: To identify rare, serious adverse events after a drug has been released to the general population.
  • 2. Methodology:
    • Data Source: Relies on spontaneous reporting systems where healthcare professionals and patients report adverse events to national regulatory authorities (e.g., FDA, EMA) and the drug manufacturer.
    • Case Investigation: Detailed clinical workup of suspected cases, including neurological examination and diagnostic tests like lumbar puncture and nerve conduction studies for conditions like Guillain-Barré syndrome [2].
  • 3. Data Analysis:
    • Causality Assessment: Evaluate the temporal relationship between drug administration and event onset, and rule out other potential causes.
    • Risk Calculation: Compare the reported incidence of the event in the treated population with the background incidence in the general population. A significant increase suggests a potential drug-related risk [1] [2].

The relationship between this compound's mechanism, its metabolite, and the observed serious adverse effects can be conceptualized as follows:

G This compound This compound Northis compound Northis compound This compound->Northis compound Metabolism Serotonin Serotonin This compound->Serotonin SSRI Northis compound->Serotonin Primary SSRI Unknown Immune/\nHypersensitivity Mechanism Unknown Immune/ Hypersensitivity Mechanism Northis compound->Unknown Immune/\nHypersensitivity Mechanism  Hypothesized Adverse Effects Adverse Effects Guillain-Barré\nSyndrome Guillain-Barré Syndrome Adverse Effects->Guillain-Barré\nSyndrome Multisystemic\nReaction Multisystemic Reaction Adverse Effects->Multisystemic\nReaction Unknown Immune/\nHypersensitivity Mechanism->Adverse Effects

Key Troubleshooting & Risk Mitigation Strategies

For modern drug development, the case of this compound offers critical lessons for de-risking projects, particularly for neurologic and immunologic safety.

  • Hypersensitivity Monitoring: Implement rigorous clinical monitoring protocols (as in Protocol 1) specifically designed to detect febrile and systemic inflammatory responses, especially during early phases of treatment or after dose escalation [4].
  • Dosing Strategy: Consider that high starting doses (e.g., 200 mg/day) may have contributed to the high incidence of toxic reactions in one study. A lower starting dose and more gradual titration could be a safer approach [4].
  • Metabolite Safety Profiling: Since northis compound was the primary active metabolite, comprehensive non-clinical safety pharmacology and toxicology studies on major human metabolites are crucial. The hypersensitivity reactions were suspected to be linked to a metabolite [6] [4].
  • Proactive Neurological Safety: For any novel CNS-active compound, establish a pre-planned strategy to monitor and evaluate potential neurological adverse events, including peripheral neuropathies, given the unexpected emergence of Guillain-Barré syndrome [1] [7].

References

Zimelidine's Effects on Sleep: Quantitative Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key sleep parameters affected by Zimelidine administration in rats, based on experimental data.

Sleep Parameter Effect of Acute Dose Effect of Repeated Administration Notes
REM Sleep Significant suppression [1] Significant suppression [2] Dose-dependent effect [1].
REM Latency Lengthened [1] Significantly affected [2] Time to first REM episode increases.
Total Sleep Time Reduced [1] Significantly affected [2] Also observed after repeated doses.
Slow-Wave Sleep No significant change [1] No significant change [2] Unaffected by acute or repeated doses.
Sleep Latency Unaffected (at 5 & 10 mg/kg) [1] Not significantly affected [2] Increased at the highest acute dose (20 mg/kg) [1].

FAQs & Troubleshooting for Researchers

Here are answers to common questions and issues that may arise during related experiments.

Q1: What is the core mechanism behind this compound-induced REM sleep changes? A: this compound is a selective serotonin reuptake inhibitor (SSRI). Its primary mechanism is the blockade of the serotonin (5-HT) transporter, leading to increased extracellular levels of serotonin in the synaptic cleft [3] [4]. This enhanced serotonergic activity, particularly involving the dorsal raphe nuclei, is responsible for the suppression of REM sleep [5] [3].

Q2: Why does REM sleep suppression occur with both acute and chronic this compound use? A: The suppression of REM sleep is a direct consequence of the drug's pharmacological action (5-HT reuptake inhibition), which begins after the first dose [1]. Long-term treatment does not lead to a tolerance to this particular effect; the REM suppression persists with repeated administration [2].

Q3: We see unexpected neuronal reactivity in our depression model after chronic this compound. Why? A: This is a known phenomenon. In normal rats, chronic SSRI treatment or REM sleep deprivation makes serotoninergic neurons in the dorsal raphe less sensitive (hyporeactive) to the inhibitory effect of a 5-HT reuptake blocker [5] [6]. However, in certain animal models of depression (e.g., rats treated neonatally with clomipramine), these neurons are already hyporeactive at baseline. In this case, neither chronic this compound nor REM sleep deprivation can induce further significant change [5] [6]. This suggests that adaptive mechanisms at the serotonergic dorsal raphe level may not be the key to the antidepressant effect in all models.

Q4: Are this compound's sleep effects related to other neurotransmitter systems? A: A key characteristic of this compound is its selectivity. Unlike tricyclic antidepressants, it has a negligible effect on noradrenaline uptake and minimal action on histamine, acetylcholine, and norepinephrine receptors [3]. This makes it a useful tool for isolating the role of the serotonergic system in sleep regulation.

Experimental Protocols Cited

For your reference, here are the core methodologies from the key studies.

Protocol 1: Acute Effects on Sleep EEG

  • Model: Adult rats.
  • Dosing: Single intraperitoneal (IP) injections of this compound at 5, 10, and 20 mg/kg, compared to a saline control [1].
  • Measurement: 7-hour sleep EEG recordings to assess REM sleep, REM latency, total sleep time, and slow-wave sleep [1].

Protocol 2: Chronic Administration and Sleep

  • Model: Adult rats.
  • Dosing: 20 mg/kg IP this compound, administered once daily for 14 days [2].
  • Measurement: 7-hour sleep EEG recordings were obtained after the final dose and compared to both control baselines and the effects of a single acute dose [2].

Protocol 3: Neuronal Activity in a Depression Model

  • Model: Rats treated neonatally with clomipramine (an animal model of depression) and normal control rats [5] [6].
  • Intervention: Chronic this compound treatment or REM sleep deprivation.
  • Measurement: In vivo electrophysiological recording of the firing activity of serotoninergic neurons in the nucleus raphe dorsalis (NRD). The sensitivity of these neurons to the inhibitory effect of an acute challenge with another SSRI (e.g., Citalopram) was tested [5] [6].

Mechanism and Workflow Visualizations

The following diagrams, generated with Graphviz, illustrate the core concepts and experimental workflows.

zimelidine_mechanism This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits 5-HT in Synapse 5-HT in Synapse SERT->5-HT in Synapse Less Reuptake Post-synaptic Neuron Post-synaptic Neuron 5-HT in Synapse->Post-synaptic Neuron DRN Activity Dorsal Raphe Neuronal Activity 5-HT in Synapse->DRN Activity Enhances REM_Sleep REM Sleep Suppression DRN Activity->REM_Sleep Leads to

Diagram 1: this compound's pathway to REM sleep suppression. This diagram illustrates the core mechanism where this compound inhibits the serotonin transporter (SERT), leading to increased synaptic serotonin (5-HT), heightened activity of serotonergic neurons in the dorsal raphe nucleus (DRN), and ultimately, the suppression of REM sleep [5] [3] [4].

experimental_workflow Start Start Animal Model\nSelection Animal Model Selection Start->Animal Model\nSelection Normal Rats Normal Rats Animal Model\nSelection->Normal Rats Depression Model\n(Neonatal Clomipramine) Depression Model (Neonatal Clomipramine) Animal Model\nSelection->Depression Model\n(Neonatal Clomipramine) Administer\nthis compound Administer This compound Normal Rats->Administer\nthis compound Depression Model\n(Neonatal Clomipramine)->Administer\nthis compound Chronic Treatment Chronic Treatment Administer\nthis compound->Chronic Treatment Acute Dose Acute Dose Administer\nthis compound->Acute Dose Electrophysiology\n(Dorsal Raphe) Electrophysiology (Dorsal Raphe) Chronic Treatment->Electrophysiology\n(Dorsal Raphe) EEG Recording EEG Recording Acute Dose->EEG Recording Data Analysis\n(REM Parameters) Data Analysis (REM Parameters) EEG Recording->Data Analysis\n(REM Parameters) Data Analysis\n(Neuronal Firing) Data Analysis (Neuronal Firing) Electrophysiology\n(Dorsal Raphe)->Data Analysis\n(Neuronal Firing)

Diagram 2: Experimental workflows for sleep and neurophysiology studies. This chart outlines the two primary methodological approaches for investigating this compound: one focusing on sleep architecture via EEG, and the other on neuronal activity and adaptation mechanisms via electrophysiology in different animal models [5] [1] [2].

References

Zimelidine & Norzimelidine: Pharmacology & Toxicity Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core properties of zimelidine and its primary metabolite, northis compound.

Property This compound Northis compound
Role/Description First-marketed Selective Serotonin Reuptake Inhibitor (SSRI) [1] Primary active, N-demethylated metabolite of this compound [2]
Primary Mechanism of Action Selective inhibition of serotonin (5-HT) neuronal uptake; negligible effect on noradrenaline (NA) uptake [3] Believed to be responsible for most of the pharmacological activity [2]
Receptor Affinity Negligible action on muscarinic, histaminergic, and alpha/beta-adrenergic receptors [3] Similar selective profile to this compound [3]
Key Associated Toxicity Guillain-Barré Syndrome and other hypersensitivity reactions [1] Likely contributor to overall toxicity profile due to its activity [2]
Half-Life 8.4 ± 2.0 hours [1] 19.4 ± 3.6 hours [1]

Frequently Asked Questions & Troubleshooting

Q1: What are the primary safety concerns associated with this compound that led to its withdrawal? this compound was withdrawn worldwide due to serious and sometimes fatal cases of Guillain-Barré Syndrome, a disorder affecting the peripheral nervous system. Additionally, it was linked to a peculiar hypersensitivity reaction that could involve skin rashes, flu-like symptoms, joint pain, and eosinophilia. An increase in suicidal ideation was also noted among depressive patients [1].

Q2: My in vivo data shows efficacy, but in vitro receptor binding assays are negative. Is this expected? Yes, this is consistent with the known pharmacology. This compound's antidepressant action is presumed to be linked almost exclusively to its inhibition of serotonin reuptake. It is devoid of significant action on muscarinic, histamine (H1 and H2), and noradrenergic (alpha and beta) receptors, which differentiates it from the tricyclic antidepressants that often show strong binding in such assays [3].

Q3: Why is the metabolite, northis compound, a critical focus in this compound studies? Northis compound is not just a metabolite; it is the primary active compound. Most of the serotonin reuptake inhibition observed after this compound administration is attributable to northis compound. Furthermore, its longer half-life (19.4 hours) means it remains active in the system long after the parent drug has been cleared, contributing significantly to both efficacy and toxicity [2] [1].

Q4: What are the major analytical challenges in quantifying this compound and northis compound in biological samples? The main challenges stem from the complexity of biological matrices (like plasma or tissue). Key considerations include:

  • Matrix Effects: Components in the sample can suppress or enhance ionization in mass spectrometry (MS), leading to inaccurate quantification [4] [5].
  • Metabolite Coverage: Ensuring your method can detect both the parent drug and its metabolites, which may have diverse chemical properties [4].
  • Sensitivity: Detecting low-concentration metabolites requires highly sensitive instrumentation, such as LC-MS [4].

Experimental Protocols & Troubleshooting

Protocol 1: Targeted LC-MS/MS for Quantifying this compound and Northis compound

This protocol is a foundational method for precise quantification.

  • Sample Preparation: Use protein precipitation with cold acetonitrile (1:3 sample-to-solvent ratio). Vortex mix for 1 minute and centrifuge at 14,000 × g for 10 minutes at 4°C. Collect the supernatant for analysis [4] [5].
  • Chromatography: A Reversed-Phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended. Use a mobile phase of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. Apply a gradient from 5% B to 95% B over 8 minutes [4].
  • Mass Spectrometry: Employ electrospray ionization (ESI) in positive mode. Monitor multiple reaction monitoring (MRM) transitions specific to each compound for high selectivity.
  • Troubleshooting: High Background Noise
    • Cause: Incomplete sample clean-up or mobile phase contamination.
    • Solution: Re-prepare mobile phases fresh. Ensure protein precipitation is complete; consider a second filtration or using a different precipitation solvent like methanol. Optimize the LC gradient to better separate analytes from matrix components [4].

Protocol 2: Investigating Serotonin Uptake Inhibition (In Vitro)

This functional assay helps confirm the primary mechanism of action.

  • Method Summary: Use synaptosomes or transfected cells expressing the human serotonin transporter (SERT). Pre-incubate the test system with this compound/northis compound (across a concentration range, e.g., 1 nM - 10 µM) for 15 minutes. Initiate uptake by adding a known concentration of radiolabeled serotonin (e.g., [³H]-5-HT). Terminate the reaction after a set time (e.g., 10 min) by rapid filtration, and measure the accumulated radioactivity [3].
  • Troubleshooting: High Non-Specific Binding
    • Cause: Test compounds or radioligand sticking to labware.
    • Solution: Pre-treat tubes and plates with a silanizing agent or use polypropylene labware. Include a high-concentration control (e.g., fluoxetine) to define non-specific binding and subtract it from your results [3].

Metabolic & Toxicity Pathways

The following diagram illustrates the metabolic activation of this compound and the subsequent pathways implicated in its toxicity.

zimelidine_toxicity This compound This compound Northis compound Northis compound This compound->Northis compound  N-Demethylation   ReactiveMetabolite ReactiveMetabolite Northis compound->ReactiveMetabolite  Bioactivation   Inactive Conjugates Inactive Conjugates Northis compound->Inactive Conjugates  Glucuronidation   ProteinAdduct ProteinAdduct ReactiveMetabolite->ProteinAdduct  Binds Cellular Proteins   ImmuneActivation ImmuneActivation ProteinAdduct->ImmuneActivation  Triggers   GBS_Neuropathy GBS_Neuropathy ImmuneActivation->GBS_Neuropathy  Leads to   Hypersensitivity Hypersensitivity ImmuneActivation->Hypersensitivity  Leads to   CYP450 CYP450 CYP450->this compound  Catalyzes   UGT UGT UGT->Northis compound  Catalyzes  

Diagram 1: Proposed metabolic activation and toxicity pathway of this compound. Northis compound may be further bioactivated into a reactive metabolite that binds to proteins, triggering an immune response that can manifest as Guillain-Barré Syndrome or other hypersensitivity reactions.

Key Takeaways for Researchers

  • Focus on the Metabolite: Any comprehensive study of this compound must rigorously account for northis compound due to its dominant pharmacological role and longer half-life.
  • Specificity is Key: When designing assays, leverage its clean receptor profile. A lack of effect on histamine or muscarinic receptors can be a positive indicator that you are observing a specific serotonergic effect.
  • Plan for Idiosyncrasy: The serious toxicity of this compound is thought to be immune-mediated and idiosyncratic, making it difficult to predict with standard models. Consider advanced in vitro models (e.g., immune-competent co-cultures) if investigating the toxicity mechanism.

References

Potential Interaction Between Zimelidine & MAOIs

Author: Smolecule Technical Support Team. Date: February 2026

Concurrent use of Zimelidine (an SSRI) and Monoamine Oxidase Inhibitors (MAOIs) is theoretically contraindicated due to a high risk of Serotonin Syndrome [1] [2] [3].

This potentially life-threatening condition arises from excessive serotonergic activity in the central nervous system. The mechanism for this interaction involves dual blockade of serotonin metabolism and reuptake, as illustrated below:

G Serotonin Release Serotonin Release Synaptic Cleft Synaptic Cleft Serotonin Release->Synaptic Cleft Post-Synaptic Neuron Post-Synaptic Neuron Synaptic Cleft->Post-Synaptic Neuron Serotonin Signaling Serotonin Reuptake\n(by SERT) Serotonin Reuptake (by SERT) Synaptic Cleft->Serotonin Reuptake\n(by SERT) Serotonin Metabolism\n(by MAO Enzyme) Serotonin Metabolism (by MAO Enzyme) Serotonin Reuptake\n(by SERT)->Serotonin Metabolism\n(by MAO Enzyme) MAO Inhibitor MAO Inhibitor MAO Inhibitor->Serotonin Metabolism\n(by MAO Enzyme) Inhibits This compound This compound This compound->Serotonin Reuptake\n(by SERT) Inhibits

Key Pharmacological Profiles

For your research, the core pharmacological data for this compound and a general overview of MAOIs are summarized below.

Table 1: this compound Pharmacological Profile [4]

Parameter Detail
DrugBank Status Withdrawn (Worldwide)
Mechanism of Action Selective Serotonin Reuptake Inhibitor (SSRI)
Primary Targets Sodium-dependent serotonin transporter (SERT) [4]
Withdrawal Reason Serious adverse effects, including Guillain-Barré syndrome and multisystemic hypersensitivity reactions [4] [5] [6]

Table 2: Monoamine Oxidase Inhibitors (MAOIs) Overview [1] [2] [3]

Parameter Detail
Primary Mechanism Inhibits monoamine oxidase (MAO) enzyme, preventing breakdown of serotonin, norepinephrine, dopamine, and tyramine.
Key Safety Concern Risk of hypertensive crisis with tyramine-containing foods and serotonin syndrome with serotonergic drugs.
Examples Phenelzine, Tranylcypromine, Isocarboxazid, Selegiline (patch).

Experimental & Troubleshooting Guidance

When designing experiments or investigating historical data, consider the following protocols and FAQs.

Suggested Experimental Protocol for In Vitro Interaction Assessment

This protocol provides a framework for studying SSRI-MAOI interactions in vitro using modern, available compounds.

Objective: To assess the potential for serotonin-related toxicity when a Selective Serotonin Reuptake Inhibitor (SSRI) is co-administered with a Monoamine Oxidase Inhibitor (MAOI) in a cell-based model. Workflow:

G 1. Cell Culture Preparation\n(e.g., serotonergic neuron cell line) 1. Cell Culture Preparation (e.g., serotonergic neuron cell line) 2. Pre-treatment with MAOI\n(Measure baseline serotonin) 2. Pre-treatment with MAOI (Measure baseline serotonin) 1. Cell Culture Preparation\n(e.g., serotonergic neuron cell line)->2. Pre-treatment with MAOI\n(Measure baseline serotonin) 3. Treatment with SSRI\n(Varying concentrations) 3. Treatment with SSRI (Varying concentrations) 2. Pre-treatment with MAOI\n(Measure baseline serotonin)->3. Treatment with SSRI\n(Varying concentrations) 4. Quantify Extracellular Serotonin\n(ELISA/HPLC) 4. Quantify Extracellular Serotonin (ELISA/HPLC) 3. Treatment with SSRI\n(Varying concentrations)->4. Quantify Extracellular Serotonin\n(ELISA/HPLC) 5. Assess Cell Viability\n(MTT assay) 5. Assess Cell Viability (MTT assay) 4. Quantify Extracellular Serotonin\n(ELISA/HPLC)->5. Assess Cell Viability\n(MTT assay) 6. Data Analysis\n(Compare to controls and single-agent groups) 6. Data Analysis (Compare to controls and single-agent groups) 5. Assess Cell Viability\n(MTT assay)->6. Data Analysis\n(Compare to controls and single-agent groups)

Key Methodologies:

  • Serotonin Quantification: Use Enzyme-Linked Immunosorbent Assay (ELISA) or High-Performance Liquid Chromatography (HPLC) to measure extracellular serotonin levels in the cell culture medium. A supra-additive increase in the combination group versus either agent alone indicates a synergistic interaction [7].
  • Cell Viability Assay: Employ an MTT assay to measure cell health and proliferation. A significant decrease in viability in the combination group can indicate direct toxicity [5].
Frequently Asked Questions (FAQs)

Q1: Why is there no direct clinical data on this compound-MAOI interactions? this compound was withdrawn from the market in the early 1980s, shortly after its introduction, due to rare but serious neurological and multisystemic adverse effects, including Guillain-Barré syndrome [4] [6]. It was never widely used, and formal drug interaction studies with MAOIs were likely never conducted. Current knowledge is based on the well-established mechanism of interaction between SSRIs and MAOIs [3].

Q2: What are the specific symptoms of Serotonin Syndrome that researchers should note in animal studies? In a preclinical setting, be observant for a triad of symptoms: neuromuscular abnormalities (tremors, myoclonus, rigidity), autonomic hyperactivity (hyperthermia, tachycardia, dilated pupils), and altered mental status (agitation, confusion) [3]. The onset can be rapid.

Q3: Are there any known metabolic interactions between this compound and MAOIs? While not specific to this compound, some MAOIs (particularly the hydrazine type like phenelzine) can cause mechanism-based inactivation of major cytochrome P450 (CYP) enzymes [8]. If an investigational drug is metabolized by CYP enzymes, a co-administered MAOI could potentially alter its clearance, adding a confounding pharmacokinetic variable to pharmacodynamic toxicity studies.

Given that this compound is a historical compound, your research would likely involve analyzing archival data or using its profile as a model for understanding SSRI mechanisms and failures. For practical experimental work, focusing on modern, market-approved SSRIs would provide more readily verifiable and applicable data.

References

zimelidine elimination half-life variability

Author: Smolecule Technical Support Team. Date: February 2026

Zimelidine & Northis compound Half-Life Data

The following table summarizes the elimination half-life data for this compound and its active metabolite, northis compound, from key human studies.

Compound Elimination Half-Life (Mean ± SD or Range) Study Population Dosing Regimen Citation
This compound 5.1 h (range 4.3 - 6.0 h) 6 healthy male volunteers Single 25 mg i.v. dose [1]
Northis compound 15.5 h (range 10.6 - 22.9 h) 6 healthy male volunteers Single 25 mg i.v. dose [1]
This compound 8.4 ± 2.0 h 10 healthy volunteers Single 100 mg oral dose [2]
Northis compound 19.4 ± 3.6 h 10 healthy volunteers Single 100 mg oral dose [2]
Northis compound:this compound Ratio ~ 3:1 to 4:1 2 depressed patients Chronic oral dosing (100-200 mg, 4 weeks) [2]

Detailed Experimental Protocol

The foundational data in the table relies on specific analytical methods. Here is a detailed troubleshooting guide for the key pharmacokinetic experiment.

  • Experimental Method: Gas-Liquid Chromatography (GLC) with Derivatization [2]
  • Objective: To simultaneously determine the plasma concentrations of this compound and its active metabolite, northis compound, in human plasma with high specificity and sensitivity.
  • Key Materials:
    • Analytes: this compound and northis compound.
    • Internal Standard: Loxapine.
    • Derivatization Reagent: Heptafluorobutyric anhydride (for northis compound).
  • Workflow Steps:

The following diagram outlines the critical sample preparation and analysis steps.

G start Plasma Sample step1 Add Internal Standard (Loxapine) start->step1 step2 Extraction step1->step2 step3 Derivatize Northis compound with HFBA step2->step3 step4 GLC Analysis step3->step4 result Chromatogram Output (this compound: 6.16 min Northis compound: 10.35 min) step4->result

  • Critical Technical Notes & Troubleshooting:
    • Specificity: The method cleanly separates this compound (retention time 6.16 min) from derivatized northis compound (retention time 10.35 min) [2].
    • Sensitivity: The lower limit of quantification for both compounds is 5 ng/mL [2]. Ensure signal-to-noise ratios are sufficient at low concentrations.
    • Derivatization: This step is crucial for northis compound. Incomplete derivatization will lead to underestimation of northis compound concentrations. Verify reagent freshness and reaction conditions.
    • Internal Standard: Using loxapine corrects for variability in extraction efficiency and instrument response [2].

Pharmacokinetic Relationship & Variability

The significant half-life difference is due to northis compound's larger volume of distribution, and its accumulation is a key clinical consideration [1]. The metabolic relationship and its consequences are summarized below.

G cluster_leg Key PK Parameters Zim This compound Oral Dose NZim Northis compound (Active Metabolite) Zim->NZim  Demethylation Effect Pharmacological Effect NZim->Effect  Primary Contributor leg1 This compound t½ = ~5-8 h leg2 Northis compound t½ = ~15-19 h leg3 Northis compound Vd = 9.4 L/kg

  • Causes of Half-Life Variability:
    • Metabolite Accumulation: Due to its longer half-life, northis compound accumulates with repeated dosing, leading to steady-state plasma levels 2-4 times higher than the parent compound [2]. The activity of the demethylation metabolic pathway is a key variable.
    • Patient Factors: A review of steady-state data indicates that inter-individual variation in northis compound concentration for a given dose is about twofold in adults. This variation can be partially reduced by correcting for patient body weight [3].

References

Zimelidine Plasma Concentration Optimization: Technical Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What are the key pharmacokinetic parameters of zimelidine and its active metabolite? A1: this compound is rapidly metabolized to its primary active compound, northis compound. The table below summarizes the core pharmacokinetic parameters established in human studies.

Table 1: Key Pharmacokinetic Parameters of this compound and Northis compound

Parameter This compound (Parent Drug) Northis compound (Active Metabolite)

| Elimination Half-Life | 5.1 hours (range: 4.3-6.0 hrs) [1] 8.4 ± 2.0 hours [2] | 15.5 hours (range: 10.6-22.9 hrs) [1] 19.4 ± 3.6 hours [2] | | Oral Bioavailability | 26% (25 mg dose, range: 9.1-39%) [1] | 66% (range: 36-91%) [1] | | Time to Peak Plasma Concentration (after oral dose) | Rapidly absorbed [1] | ~3 hours [1] | | Volume of Distribution | 3.2 L/kg (range: 1.6-4.9) [1] | 9.4 L/kg (range: 7.8-11.4) [1] | | Total Body Clearance | 0.52 L/min (range: 0.26-0.70) [1] | 0.56 L/min (range: 0.28-0.83) [1] |

Q2: What is the relationship between plasma concentration and therapeutic effect? A2: Research indicates a non-linear relationship. While this compound's activity is largely attributed to northis compound, studies found that high plasma concentrations of the active metabolites (northis compound and norfluoxetine) were associated with a poorer therapeutic response in patients with major depression. High drug concentrations were also linked to increased side effects [3]. This underscores the importance of Therapeutic Drug Monitoring (TDM) and dose optimization rather than simple dose escalation.

Q3: Why is understanding the northis compound metabolite critical? A3: Northis compound is not only pharmacologically active but also has a longer elimination half-life and a larger volume of distribution than the parent drug [1]. During repeated administration, northis compound accumulates, with steady-state plasma concentrations reaching 2 to 4 times higher than those of this compound [2]. Therefore, the overall clinical activity of administered this compound is heavily dependent on its metabolite.

Troubleshooting & Experimental Methodology

Issue: How was this compound plasma concentration historically measured? Solution: A specific and sensitive Gas-Liquid Chromatography (GLC) method with derivatization was developed for the simultaneous quantification of this compound and northis compound in human plasma [2].

Table 2: Overview of Historical Analytical Method for this compound Quantification

Aspect Description
Analytical Technique Gas-Liquid Chromatography (GLC)
Internal Standard Loxapine
Sample Processing Derivatization of northis compound with heptafluorobutyric anhydride
Sensitivity 5 ng/mL for both this compound and northis compound
Chromatographic Separation Good separation achieved; retention times: 6.16 min (this compound), 10.35 min (northis compound)
Key Advantage Enabled specific, reproducible pharmacokinetic studies in humans

Experimental Protocol (Based on Historical Method [2]):

  • Sample Collection: Collect serial blood samples in appropriate anti-coagulant tubes.
  • Plasma Separation: Centrifuge blood samples to separate plasma.
  • Internal Standard Addition: Add a known quantity of loxapine to the plasma sample.
  • Derivatization: Treat the sample with heptafluorobutyric anhydride to derivative the northis compound metabolite.
  • Extraction: Extract the analytes (this compound and derivatized northis compound) using a suitable organic solvent.
  • Analysis: Inject the extracted sample into the GLC system for separation and quantification.

Experimental Considerations and Workflow

The following diagram illustrates the key relationships and experimental factors in this compound pharmacokinetics, based on the documented data.

Critical Researcher Note

Important Safety and Historical Context: this compound was the first SSRI antidepressant to be marketed but was withdrawn worldwide in 1983 due to an associated risk of Guillain-Barré syndrome, an inflammatory demyelinating neuropathy [4] [5] [6]. All research and handling of this compound must be conducted with strict adherence to safety protocols and with a clear understanding of its historical safety profile.

References

zimelidine withdrawal syndrome management

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What was zimelidine and why is it historically significant? this compound was the first Selective Serotonin Reuptake Inhibitor (SSRI) antidepressant to be marketed. Developed in the late 1970s and launched in 1982, it is a pyridylallylamine, making it structurally distinct from later antidepressants [1]. Its development demonstrated that selective serotonin reuptake inhibition was an effective mechanism for treating depression, paving the way for subsequent SSRIs like fluoxetine (Prozac) [2] [1].

  • Q2: Why was this compound withdrawn from the market? this compound was withdrawn worldwide in 1983, shortly after its launch, due to rare but serious adverse effects. The most prominent of these was an association with Guillain-Barré syndrome, an inflammatory demyelinating neuropathy [2] [1] [3]. Other reported issues included a hypersensitivity reaction involving skin rashes, flu-like symptoms, joint pain, and eosinophilia [3].

  • Q3: Is there a specific "this compound withdrawal syndrome"? The available scientific literature does not describe a unique withdrawal syndrome specific to this compound. However, based on its known mechanism of action as a strong serotonin reuptake inhibitor [1] [3], cessation would be expected to produce a discontinuation syndrome consistent with other SSRIs.

  • Q4: What is the general mechanism behind SSRI Discontinuation Syndrome? Antidepressant Discontinuation Syndrome (ADS) is thought to result from a rapid decrease in synaptic serotonin levels following the abrupt withdrawal of a reuptake inhibitor, creating a temporary functional deficiency of serotonin [4]. One hypothesis for symptoms like "brain zaps" suggests that after discontinuation, restored serotonin reuptake activity, combined with desensitized postsynaptic receptors, leads to an acute hypo-serotonergic state [4]. The diagram below illustrates this proposed neurochemical pathway.

    G SSRI Administration SSRI Administration Inhibits SERT Inhibits SERT SSRI Administration->Inhibits SERT Chronic Use ↑ Synaptic Serotonin ↑ Synaptic Serotonin Inhibits SERT->↑ Synaptic Serotonin Adaptive Changes Adaptive Changes ↑ Synaptic Serotonin->Adaptive Changes Leads to Receptor Downregulation/\nDesensitization Receptor Downregulation/ Desensitization Adaptive Changes->Receptor Downregulation/\nDesensitization Hypo-serotonergic State Hypo-serotonergic State Receptor Downregulation/\nDesensitization->Hypo-serotonergic State Cannot Compensate Abrupt Discontinuation Abrupt Discontinuation SERT Function\nRapidly Restores SERT Function Rapidly Restores Abrupt Discontinuation->SERT Function\nRapidly Restores ↓ Synaptic Serotonin ↓ Synaptic Serotonin SERT Function\nRapidly Restores->↓ Synaptic Serotonin ↓ Synaptic Serotonin->Hypo-serotonergic State Discontinuation Symptoms\n(e.g., dizziness, sensory disturbances) Discontinuation Symptoms (e.g., dizziness, sensory disturbances) Hypo-serotonergic State->Discontinuation Symptoms\n(e.g., dizziness, sensory disturbances) Manifests as

    Diagram 1: Proposed Neurochemical Pathway of SSRI Discontinuation Syndrome. This diagram illustrates the hypothesized sequence of events, from chronic drug use to the onset of withdrawal symptoms following abrupt cessation.

Technical Data Summary for Researchers

The following tables consolidate key pharmacological and clinical data on this compound and SSRI discontinuation syndrome for easy reference.

Table 1: this compound Pharmacological Profile [1] [3]

Parameter Details
Drug Class Selective Serotonin Reuptake Inhibitor (SSRI)
Chemical Structure Pyridylallylamine (derivative of brompheniramine)
Primary Mechanism Strong inhibition of the sodium-dependent serotonin transporter (SERT)
Active Metabolite Northis compound
Half-Life (Parent) 8.4 ± 2.0 hours
Half-Life (Metabolite) 19.4 ± 3.6 hours
Reason for Withdrawal Guillain-Barré syndrome and other hypersensitivity reactions

Table 2: Diagnostic Criteria for SSRI Discontinuation Syndrome (Applicable to all SSRIs) [5]

Category Criteria Details
Core Definition A set of symptoms developing after cessation/reduction of an SSRI taken for at least one month.
Symptom Onset Within 1-7 days after discontinuation or dose reduction.
Key Symptoms Dizziness/light-headedness, nausea/vomiting, headache, lethargy/fatigue, anxiety, irritability, sensory disturbances ("brain zaps"), insomnia.
Symptom Resolution Symptoms are self-limiting (often resolving within 1-2 weeks) or rapidly resolve upon reintroduction of the SSRI.
Differential Diagnosis Symptoms must not be due to a general medical condition or recurrence of the original mental disorder.

Experimental Protocols & Research Considerations

For researchers investigating discontinuation syndromes in preclinical or clinical models, the following protocols provide a foundational approach.

Protocol 1: Clinical Assessment of Discontinuation Symptoms

  • Objective: To systematically identify and monitor symptoms of antidepressant discontinuation in a research setting.
  • Methodology:
    • Baseline Assessment: Establish a baseline symptom profile prior to medication taper.
    • Structured Monitoring: After discontinuation, monitor patients/subjects daily for the first week, then weekly thereafter using a standardized checklist based on the proposed diagnostic criteria [5]. Key symptoms to track include:
      • Somatic: Dizziness, nausea, headache, lethargy.
      • Affective: Anxiety, irritability.
      • Sensory: Paresthesia, shock-like sensations ("brain zaps").
    • Timeline Mapping: Record the day of onset, peak intensity, and duration for each symptom.
    • Rechallenge (if ethically justified in research): In cases of significant symptoms, reintroduce the SSRI and monitor for symptom resolution within 72 hours, which confirms the diagnosis [5].

Protocol 2: Tapering Regimen for Preclinical or Historical Analysis

  • Objective: To design a tapering strategy that minimizes the risk and severity of discontinuation syndrome.
  • Methodology:
    • Principle: Gradually reduce the dosage over a period of time rather than abrupt cessation. This allows the nervous system to adapt to decreasing drug levels [6].
    • Tapering Schedule: While a specific schedule for this compound is not documented, a general SSRI tapering protocol can be applied. For a drug with a half-life like this compound's, a taper over several weeks is prudent.
    • Key Factor: The risk and severity of discontinuation syndrome are increased by agents with a shorter half-life [4]. This compound's active metabolite, northis compound, has a longer half-life, which may theoretically moderate the onset of symptoms compared to SSRIs with very short half-lives.

References

Historical Analytical Methods for Zimelidine

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key analytical methods developed for the quantification of Zimelidine and its active metabolite, Northis compound, in human plasma. These methods were designed to be specific to avoid interference from endogenous plasma components.

Method Key Feature for Specificity/Separation Internal Standard Sensitivity Key Quantitative Findings (Single 100mg Oral Dose)
Gas-Liquid Chromatography (GLC) [1] [2] [3] Derivatization of Northis compound with heptafluorobutyric anhydride; Retention times: this compound (6.16 min), Northis compound (10.35 min) Loxapine 5 ng/mL for both compounds Mean peak plasma concentration: 103.9 ± 34.8 ng/mL; Elimination half-life: this compound 8.4 ± 2.0 h, Northis compound 19.4 ± 3.6 h
High-Performance Liquid Chromatography (HPLC) [4] [5] Single extraction from basified plasma; Separation on a 5-μm silica gel column with aqueous methanolic ammonium nitrate mobile phase Geometric isomers of this compound and Northis compound 25 ng/mL (coefficient of variation ≤7%) Information not provided in the abstract

Detailed Experimental Protocol: GLC Method

Below is a detailed workflow for the GLC method, which is described as "specific, sensitive, rapid and reproducible" [1] [2] [3].

start Start Analysis step1 1. Sample Preparation Extract basified plasma with diethyl ether start->step1 step2 2. Derivatization Derivatize Northis compound with Heptafluorobutyric Anhydride step1->step2 step3 3. Add Internal Standard Add Loxapine step2->step3 step4 4. Gas-Liquid Chromatography • Column: Not specified in results • Detection: Not specified in results • Key Metric: Retention Time step3->step4 step5 5. Data Collection & Analysis This compound RT: 6.16 min Northis compound RT: 10.35 min step4->step5

Frequently Asked Questions (FAQs)

Q1: Why is the metabolite Northis compound derivatized in the GLC method? A1: The derivatization step with heptafluorobutyric anhydride is likely used to improve the chromatographic properties of Northis compound, allowing for a clear separation from the parent drug this compound, as evidenced by their distinct retention times (6.16 vs. 10.35 minutes) [1] [3].

Q2: What is a key pharmacokinetic factor that could lead to interference in long-term studies? A2: After repeated administration, plasma concentrations of the active metabolite Northis compound can be 2 to 4 times higher than those of the parent drug this compound [1] [2] [3]. This significant accumulation makes it crucial for the analytical method to cleanly separate the metabolite to avoid overestimation of this compound.

Q3: Was this compound ultimately a safe drug for therapeutic use? A3: No. Despite its innovative mechanism, this compound was withdrawn worldwide from the market. This was due to serious adverse effects, including cases of the neurological disorder Guillain-Barré syndrome and other hypersensitivity reactions [6].

Important Considerations for Modern Application

It is important to remember that the information presented is from scientific literature published between 1978 and 1984, as this compound is no longer an approved drug [6]. These methods are historical and may not meet modern analytical standards or regulations.

References

Zimelidine & Norzimelidine Protein Binding Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative findings on the protein binding of Zimelidine and its metabolite, Northis compound, from a clinical study [1] [2].

Compound Free Fraction in CSF (%) Free Fraction via Equilibrium Dialysis (%) Key Binding Protein
This compound (ZIM) 8.4 ± 1.8 8.6 ± 2.2 alpha-1-Acid Glycoprotein
Northis compound (NZIM) 18.3 ± 2.8 28.1 ± 3.4 alpha-1-Acid Glycoprotein

FAQs & Troubleshooting Guides

Here are some specific questions and answers that address core technical issues.

Q1: What is the primary source of variability in this compound and Northis compound protein binding measurements?

The variation in the free fraction of both compounds modestly correlates with the plasma concentration of alpha-1-acid glycoprotein (AGP) [1] [2].

  • Troubleshooting Tip: When designing experiments, plan to measure and account for AGP levels in subject plasma, as fluctuations in this protein can significantly impact free drug concentration calculations.
Q2: Why might Equilibrium Dialysis (ED) overestimate the free fraction of Northis compound compared to Cerebrospinal Fluid (CSF) measurements?

The data indicates that ED yielded a higher free fraction for Northis compound (28.1%) compared to the ratio calculated from CSF (18.3%) [1].

  • Troubleshooting Tip: Be cautious when extrapolating ED data to predict central nervous system (CNS) availability. For a more accurate estimate of CNS exposure, the CSF-to-plasma ratio is a more reliable metric for free drug concentration in the brain's extracellular fluid.
Q3: What are the critical pharmacological considerations when interpreting data for this compound and its metabolite?

Northis compound is an active metabolite, meaning it also contributes to the overall pharmacological effect [3].

  • Troubleshooting Tip: The different protein binding levels and potencies of the parent drug and its active metabolite mean that total plasma concentration can be a misleading metric. Always aim to measure the free concentration of each species to build an accurate pharmacokinetic-pharmacodynamic (PK-PD) model.

Experimental Protocol: Protein Binding via Equilibrium Dialysis

This is a generalized protocol based on the cited methodology [1] [2].

  • Sample Preparation: Obtain plasma samples from study subjects. A control sample from the same subject taken during a placebo phase is highly valuable.
  • Equilibrium Dialysis:
    • Use a dialysis system with a semi-permeable membrane that allows the passage of free (unbound) drug but not protein-bound drug.
    • Load the plasma sample on one side (donor chamber) and a suitable buffer (e.g., phosphate-buffered saline) on the other side (receiver chamber).
    • Perform dialysis at a constant temperature (e.g., 37°C) until equilibrium is reached, which may take several hours.
  • Sample Analysis: After equilibrium, collect samples from both the buffer and plasma chambers.
  • Quantification: Use a validated analytical method (e.g., High-Performance Liquid Chromatography - HPLC) to quantify the concentration of this compound and Northis compound in both chambers.
  • Data Calculation:
    • The free fraction is calculated as (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber) × 100.
  • Correlative Analysis: Measure the concentration of alpha-1-acid glycoprotein in the same plasma samples using a technique like radial immunodiffusion [2] and analyze its correlation with the calculated free fractions.

Conceptual Workflow for Method Selection

The following diagram illustrates the decision-making process for measuring free drug concentration, highlighting the key discrepancy between methods for the metabolite Northis compound.

Start Start: Measure Free Drug Concentration ED Method A: Equilibrium Dialysis (Plasma) Start->ED CSF Method B: CSF/Plasma Ratio Start->CSF ResultZIM Result for ZIM: Free fraction ~8-9% ED->ResultZIM ResultNZIM_ED Result for NZIM: Free fraction ~28% ED->ResultNZIM_ED ResultNZIM_CSF Result for NZIM: Free fraction ~18% CSF->ResultNZIM_CSF For NZIM Conclusion Conclusion: ED may overestimate free NZIM in CNS ResultNZIM_ED->Conclusion ResultNZIM_CSF->Conclusion

References

Zimelidine Technical Support Guide: Metabolite Accumulation and Analysis

Author: Smolecule Technical Support Team. Date: February 2026

This guide compiles key pharmacokinetic data and historical experimental protocols for researchers studying the selective serotonin reuptake inhibitor (SSRI) zimelidine and its active metabolite, northis compound.

Frequently Asked Questions

  • Q1: What is the primary concern regarding northis compound accumulation? A1: The main concern is pharmacokinetic accumulation due to northis compound's significantly longer elimination half-life compared to the parent drug. With repeated dosing, this leads to higher steady-state concentrations of the metabolite than the parent compound, which may be linked to its therapeutic effects and potential toxicity [1] [2].

  • Q2: How long does it take for this compound and northis compound to reach steady state? A2: Based on historical human studies, plasma concentrations of both this compound and northis compound are predicted to approach steady-state within 3 to 5 days of repeated dosing [3].

  • Q3: Is there a correlation between plasma levels and therapeutic effect? A3: A 1981 clinical study in depressed patients concluded that attempts to correlate steady-state plasma concentrations of this compound or northis compound with therapeutic effect were unsuccessful [4] [5].

  • Q4: Why was this compound withdrawn from the market? A4: this compound was withdrawn worldwide due to serious adverse effects, including cases of Guillain-Barré syndrome (an inflammatory neuropathy) and other hypersensitivity reactions. It was also associated with an increase in suicidal ideation [1] [6].

Pharmacokinetic Data Summary

The table below summarizes key pharmacokinetic parameters from historical human studies.

Parameter This compound Northis compound Notes & Study Context
Elimination Half-life 4.7 - 8.4 hours [3] [2] 19.4 - 22.8 hours [3] [2] Northis compound has a ~2-4x longer half-life.
Time to Steady-State 3 - 5 days [3] 3 - 5 days [3] Predicted for repeated administration.
Steady-State Ratio (Northis compound:this compound) 2:1 to 4:1 [2] Observed in patients after long-term administration.
Oral Bioavailability ~50% [3] Limited by first-pass metabolism.
Urinary Excretion (Unchanged) ~1.3% of dose [3] Data after intravenous administration.

Experimental Protocols & Methodologies

Protocol for Quantifying Plasma Concentrations via GLC

This method is adapted from a 1983 pharmacokinetic study [2].

  • 1. Sample Collection: Collect blood samples in heparinized tubes. Centrifuge to separate plasma and store frozen until analysis.
  • 2. Sample Preparation: Alkalinize the plasma sample (typically 1-2 mL) with a buffer (e.g., phosphate buffer, pH ~11).
  • 3. Extraction: Add internal standard (loxapine was used in the original study). Extract this compound and northis compound with an organic solvent (diethyl ether). Mix and centrifuge, then transfer the organic layer.
  • 4. Derivatization: Evaporate the ether extract to dryness. To the residue, add a derivatization agent (heptafluorobutyric anhydride) specifically for northis compound. This step is crucial for separating the metabolite from the parent compound on the GLC column.
  • 5. Gas-Liquid Chromatography (GLC):
    • Instrument: Gas Chromatograph with a suitable detector (e.g., nitrogen-phosphorus or electron-capture).
    • Column: Packed or capillary column.
    • Results: The original method achieved retention times of 6.16 minutes for this compound and 10.35 minutes for the derivatized northis compound. The sensitivity was 5 ng/mL for both compounds.
Protocol for HPLC Analysis of Plasma Concentrations

This method is adapted from a 1978 study using High-Performance Liquid Chromatography (HPLC) [7].

  • 1. Sample Collection & Preparation: Similar to the GLC method. Alkalinize the plasma sample.
  • 2. Extraction: Extract with diethyl ether using the geometric isomers of this compound and northis compound as internal standards.
  • 3. HPLC Analysis:
    • Instrument: HPLC system with a UV detector (variable wavelength).
    • Column: 5-micron silica gel column.
    • Mobile Phase: Aqueous methanolic solution of ammonium nitrate.
    • Results: The method quantified amounts as low as 25 ng. The coefficient of variation did not exceed 7% in the range of 25 to 1000 ng/mL for both compounds.

Metabolic Pathway and Accumulation Logic

The following diagram illustrates the metabolic relationship between this compound and northis compound and the key factors leading to its accumulation.

G This compound This compound Northis compound Northis compound This compound->Northis compound N-demethylation Elimination Elimination This compound->Elimination Half-life:  ~5-8h Northis compound->Elimination Half-life: ~19-23h

References

Analytical Method & Pharmacokinetic Data

Author: Smolecule Technical Support Team. Date: February 2026

The foundational method for quantifying zimelidine and its active metabolite, northis compound, in plasma used Gas-Liquid Chromatography (GLC) [1] [2] [3]. The key parameters are summarized below.

Table 1: GLC Method Parameters for this compound and Northis compound

Parameter This compound Northis compound
Internal Standard Loxapine [1] [2] Loxapine [1] [2]
Derivatization Agent Not required Heptafluorobutyric anhydride (HFBA) [1] [2]
Retention Time 6.16 minutes [1] [2] 10.35 minutes [1] [2]
Assay Sensitivity 5 ng/mL [1] [2] [3] 5 ng/mL [1] [2] [3]

Table 2: Pharmacokinetic Parameters from a Single 100 mg Oral Dose

Parameter This compound Northis compound
Mean Peak Plasma Concentration 103.9 ± 34.8 ng/mL [1] [2] Not Specified
Elimination Half-life 8.4 ± 2.0 hours [1] [2] [3] 19.4 ± 3.6 hours [1] [2] [3]
Protein Binding (Free Fraction) ~8.4% [4] ~18.3% [4]

During long-term administration, plasma concentrations of the metabolite northis compound were 2 to 4 times higher than those of the parent drug, this compound [1] [2].

Experimental Protocol: GLC Analysis

The following methodology is adapted from the cited pharmacokinetic study [1] [2].

  • Sample Collection: Collect plasma samples from subjects following administration of this compound.
  • Sample Preparation: Add the internal standard, loxapine, to the plasma samples.
  • Derivatization: For the detection of northis compound, derivative the sample with heptafluorobutyric anhydride (HFBA). This step is crucial for achieving a good separation of the metabolite from the parent compound.
  • Chromatographic Separation: Inject the processed sample into the GLC system. The described method achieved baseline separation with the retention times listed in Table 1.
  • Quantification: Use the internal standard method for calibration to determine the concentrations of this compound and northis compound, with a reported sensitivity of 5 ng/mL.

The workflow for this analytical method can be summarized as follows:

Start Plasma Sample Step1 Add Internal Standard (Loxapine) Start->Step1 Step2 Derivatize with HFBA (for Northis compound only) Step1->Step2 Step3 GLC Analysis Step2->Step3 Step4 Detection & Quantification Step3->Step4 Result1 This compound Concentration Step4->Result1 Result2 Northis compound Concentration Step4->Result2

Key Considerations for Researchers

  • Metabolite Accumulation: The long half-life and higher steady-state concentrations of northis compound mean it contributes significantly to the overall pharmacological activity. Your analytical methods must reliably quantify both the parent drug and its metabolite [1] [4] [2].
  • Protein Binding: The free fraction of northis compound is about twice that of this compound. This difference is critical for interpreting pharmacokinetic and pharmacodynamic data, as only the unbound fraction is considered pharmacologically active [4].

Conclusion

References

Efficacy and Safety Comparison at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from comparative clinical trials for depressive illness.

Aspect Zimelidine Amitriptyline
Overall Antidepressant Efficacy Comparable to amitriptyline (63-65% improvement in endogenous depression) [1] [2] Comparable to this compound (65% improvement in endogenous depression) [1]
Onset of Action Possibly faster; significant improvement at 2 weeks in some studies [2] Slower onset of action [2]
Primary Mechanism of Action Selective serotonin (5-HT) reuptake inhibition [3] Balanced serotonin and noradrenaline reuptake inhibition [4]
Common Side Effects Headache, nausea, sleep disturbance [1] [3] Anticholinergic effects (e.g., dry mouth), drowsiness [1] [3]
Side Effect Profile Milder, less frequent anticholinergic effects; less sedating [1] [3] Higher frequency of side effects, particularly anticholinergic and sedative effects [1] [2]
Efficacy in Neuropathic Pain Ineffective for post-herpetic neuralgia [5] [6] Effective for post-herpetic neuralgia [5] [6]

Detailed Experimental Protocols and Data

Here is a closer look at the methodologies and findings from key studies.

  • Study 1: Double-blind comparison in endogenous depression (1984) [1]

    • Methodology: A 6-week, double-blind trial following a 3-5 day washout period. Patients were randomly allocated to receive either this compound or amitriptyline. Assessments were conducted regularly.
    • Key Findings: The clinical improvement rates were nearly identical (63% for this compound vs. 65% for amitriptyline). The primary difference was in side effects: amitriptyline caused predominantly anticholinergic effects, while this compound was associated with headaches.
  • Study 2: Double-blind comparison in endogenous depression (1981) [2]

    • Methodology: A randomized double-blind study of 40 patients with endogenous depression over 6 weeks, using the Hamilton Rating Scale (HRS) and Montgomery and Åsberg Depression Rating Scale (MADRS) for assessment.
    • Key Findings: this compound showed a significantly better response at the 2-week mark, suggesting an earlier onset of action. However, amitriptyline was more effective at improving sleep and appetite. This study also confirmed a significantly higher number of side effects in the amitriptyline group.
  • Study 3: Comparative trial in post-herpetic neuralgia (1985) [5] [6]

    • Methodology: A cross-over study where 15 patients received both this compound and amitriptyline in sequence.
    • Key Findings: The results were starkly different from the depression trials. Only one patient experienced good pain relief with this compound, whereas eight did so with amitriptyline. This led the authors to conclude that amitriptyline's analgesic effect in this condition is independent of its serotoninergic activity.

Mechanisms of Action and Signaling Pathways

The fundamental difference between these drugs lies in their distinct mechanisms at the molecular level.

Amitriptyline: A Dual-Action Tricyclic

Amitriptyline's primary mechanism involves inhibiting the reuptake of both serotonin (5-HT) and norepinephrine (NA) at the presynaptic neuron, thereby increasing the concentration of these neurotransmitters in the synaptic cleft [4]. Its broader action profile also includes antagonism of muscarinic, histaminic, and alpha-adrenergic receptors, which explains its pronounced anticholinergic and sedative side effects [4]. Research also indicates that its long-term antidepressant effect involves adaptation in G-protein coupled receptor signaling, particularly through Gi and Go subtypes [7].

This compound: A Selective Serotonin Reuptake Inhibitor (SSRI)

This compound is recognized as one of the first clinically available SSRIs. Its pharmacological activity is primarily due to its active metabolite, northis compound. It is a relatively selective inhibitor of serotonin uptake, with minimal effects on noradrenaline and dopamine systems [3]. This selectivity accounts for its milder side-effect profile, particularly the lack of significant anticholinergic effects.

The following diagram illustrates the key mechanistic differences in synaptic neurotransmission and intracellular signaling.

cluster_0 Mechanism of Action Presynaptic Presynaptic Synapse Synapse Presynaptic->Synapse Releases 5-HT & NA Reuptake Reuptake Presynaptic->Reuptake Reuptake Transporters Postsynaptic Postsynaptic Synapse->Postsynaptic Increased Neurotransmitter Levels Intracellular Intracellular Postsynaptic->Intracellular Receptor Activation Gi Gi Intracellular->Gi Activates Gi/Go Proteins (Amitriptyline long-term) Amitriptyline Amitriptyline Inhibits 5-HT & NA Reuptake Reuptake->Amitriptyline This compound This compound Selectively Inhibits 5-HT Reuptake Reuptake->this compound Effects Therapeutic & Side Effects Gi->Effects Altered Gene Expression

Key Insights for Research and Development

  • Historical Precedent for SSRIs: this compound's development proved that selective serotonin reuptake inhibition was a sufficient mechanism for antidepressant efficacy, paving the way for later drugs like fluoxetine (Prozac). Its clinical use was halted due to rare cases of Guillain-Barré syndrome, not due to lack of efficacy [3].
  • Divergent Indication Potential: The stark contrast in efficacy for neuropathic pain underscores that noradrenaline reuptake inhibition, not serotonin, is likely the key mechanism for amitriptyline's analgesic effect [5] [6]. This is a critical consideration for developing drugs for chronic pain conditions.
  • Dosing Considerations: Research indicated that high plasma concentrations of northis compound in older patients were correlated with a poorer clinical response, suggesting that lower doses may be required in this population [2]. This highlights the importance of therapeutic drug monitoring.

References

Zimelidine and SSRI Class Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary Zimelidine, launched in the early 1980s, was the first SSRI antidepressant. Its development marked a pivotal shift towards targeted serotonin reuptake inhibition. However, it was swiftly withdrawn from the market due to serious adverse effects. This guide compares its pharmacological and clinical profile with later, successful SSRIs like Sertraline and Paroxetine, providing a structured analysis for research and development professionals.

Historical Context and Development Rationale

The development of this compound was a deliberate, non-serendipitous effort to create a selective serotonin reuptake inhibitor, moving away from the non-selective monoaminergic action of earlier tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs) [1] [2]. It was structured as a rational design based on the emerging serotonergic hypothesis of depression [1].

Pharmacological Properties and Experimental Data

The table below summarizes key pharmacological properties and clinical findings for this compound and later SSRIs.

Property This compound Sertraline Paroxetine Experimental Context & Methodology
Primary Mechanism Selective inhibition of synaptic serotonin (5-HT) reuptake; northis compound metabolite contributes significantly to activity [3]. Potent and highly selective inhibition of synaptosomal serotonin uptake [4]. Selective serotonin reuptake inhibition [5]. In vitro studies on synaptosomal serotonin uptake inhibition [4].
Key Quantitative EEG (qEEG) Findings Profile at 100mg resembled desipramine-type antidepressants, suggesting vigilance-improving properties [4]. Dose-dependent effects: 100mg similar to this compound; 200-400mg induced imipramine-type, dissociative vigilance changes [4]. Information not available in search results. Methodology: Double-blind, placebo-controlled crossover study in healthy volunteers. Computer-assisted spectral EEG analysis post-dose. Blood levels correlated with pharmacodynamic changes [4].
Clinical Efficacy (vs. Depression) Comparable to amitriptyline, desipramine, and maprotiline; effective against concomitant anxiety [3]. Established efficacy for depression, OCD, panic disorder, PTSD, and PMDD [5]. Established efficacy for depression, OCD, panic disorder, social anxiety, and PTSD [5]. Methodology: Double-blind clinical trials in depressed patients. Overall clinical improvement and specific symptom reduction (e.g., anxiety) were assessed [3].
Tolerability & Common Side Effects Mild anticholinergic effects; less sedation and cardiotoxicity vs. TCAs. Sleep disturbance reported [3]. Nausea, diarrhea, headache, insomnia. Lower rate of weight gain and taper-period worsening vs. paroxetine [6] [5]. Similar to sertraline; significantly higher weight gain and more taper-period worsening in a direct comparison [6] [5]. Methodology: Analysis of side-effect profiles from clinical trials and comparative studies. Discontinuation rates and specific side-effect incidence were recorded [6] [3].
Critical Safety Issues Associated with Guillain-Barré syndrome (an acute inflammatory demyelinating neuropathy), leading to market withdrawal [7] [2]. Generally favorable safety profile; not associated with Guillain-Barré syndrome [5]. Generally favorable safety profile; not associated with Guillain-Barré syndrome [5]. Post-marketing surveillance and adverse event reporting.
Elimination Half-Life Information not available in search results. 26 hours [5] 21 hours [5] Pharmacokinetic studies.
Key Differentiators and Legacy
  • The Safety Divide: The association with Guillain-Barré syndrome was the definitive factor that distinguished this compound from all subsequent SSRIs and led to its withdrawal [7] [2]. This event underscored the critical importance of post-marketing surveillance.
  • Proof of Concept for Selectivity: Despite its failure, this compound validated that selective serotonin reuptake inhibition was a viable and effective mechanism for treating depression, with a more favorable initial side effect profile (e.g., less anticholinergic effects and cardiotoxicity) than TCAs [3] [2]. It paved the way for the development and success of Fluoxetine, Sertraline, Paroxetine, and others [1] [2].
  • Comparative Efficacy among Successors: Direct comparisons between later SSRIs reveal nuances. A double-blind, non-inferiority comparison of Sertraline and Paroxetine for panic disorder found them to have equivalent efficacy, but Sertraline was significantly better tolerated with less weight gain and fewer withdrawal symptoms during taper [6].

Visualizing Experimental Workflows

The diagrams below illustrate a generalized workflow for the key types of clinical studies cited in the comparison.

G Start Study Population: Patients with Target Disorder or Healthy Volunteers A1 Randomized Double-Blind Allocation Start->A1 B1 Intervention Group(s) (e.g., Drug A, Drug B) A1->B1 B2 Control Group (e.g., Placebo) A1->B2 C Treatment Period (with defined dose & duration) B1->C B2->C D Outcome Assessment: Primary & Secondary Endpoints C->D End Data Analysis: Efficacy, Safety, and Tolerability Comparison D->End

Clinical Trial Workflow

References

Pharmacological & Pharmacokinetic Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key differences between Zimelidine and Northis compound based on the search results.

Property This compound (Parent Drug) Northis compound (Active Metabolite)
Primary Role Prodrug [1] Primary active compound [1] [2]
Mechanism of Action Selective Serotonin Reuptake Inhibitor (SSRI) [2] [3] Selective Serotonin Reuptake Inhibitor (SSRI) [2]
Relative Potency Contributes to activity, but Northis compound is responsible for most of the pharmacological effect [1] [2]. More potent; mediates the primary therapeutic action [1] [2].
Receptor Binding Negligible affinity for muscarinic, histaminic, and α-adrenergic receptors [2]. Negligible affinity for muscarinic, histaminic, and α-adrenergic receptors [2].
Elimination Half-life 5.1 - 8.4 hours [3] [4] [5] 15.5 - 19.4 hours [3] [4] [5]
Protein Binding (Free Fraction) ~8.6% (highly protein bound) [6] ~28.1% (less protein bound) [6]
Volume of Distribution ~3.2 L/kg [5] ~9.4 L/kg [5]
Bioavailability ~20-30% (extensive first-pass metabolism) [5] ~66% [5]

Detailed Experimental Data & Methodologies

Evidence for Northis compound as the Primary Active Compound
  • Experimental Protocol: A series of in vivo and in vitro studies in rats compared the effects of this compound and Northis compound on neurotransmitter systems.
  • Key Findings:
    • Both compounds preferentially inhibited the neuronal uptake of serotonin (5-HT) while having minimal effect on noradrenaline (NA) uptake, confirming their selective SSRI profile [2].
    • The demethylated metabolite, Northis compound, was identified as being responsible for most of this pharmacological activity [1] [2].
    • Long-term administration to rats showed that the inhibition of 5-HT uptake was significantly correlated with the concentration of Northis compound in the plasma and hypothalamus, not the parent drug [7].
Pharmacokinetic Profiling
  • Experimental Protocol: A crossover study in six healthy male volunteers administered single oral and intravenous doses of this compound and Northis compound. Plasma concentrations were determined using High-Performance Liquid Chromatography (HPLC) [5]. Another study used a specific Gas-Liquid Chromatography (GLC) method for determination [4].
  • Key Findings:
    • Half-life: The half-life of Northis compound (15.5-19.4 hours) was found to be substantially longer than that of this compound (5.1-8.4 hours), which is a key reason for its dominant activity [5] [4].
    • Metabolism & Bioavailability: this compound has low systemic bioavailability (20-30%) due to significant first-pass metabolism in the liver, where it is converted into Northis compound. The metabolite itself has good bioavailability (66%) [5].
    • Protein Binding: Equilibrium dialysis experiments showed that this compound is highly protein bound, with only about 8.6% free to act on the brain. Northis compound is less bound, with a free fraction of 28.1% [6].
Receptor Selectivity Profile
  • Experimental Protocol: In vitro receptor binding assays were conducted to evaluate the affinity of this compound for various neurotransmitter receptors compared to tricyclic antidepressants (TCAs) like Amitriptyline [2].
  • Key Findings: this compound and Northis compound were "practically devoid" of action on muscarinic, histaminic (H1 and H2), and alpha-adrenergic receptors. This clean receptor profile explained its more favorable side effect profile (e.g., low anticholinergic effects and sedation) compared to older TCAs [1] [2].

Metabolic Pathway and Experimental Workflow

The following diagram illustrates the metabolic relationship and the key experiments that established the differences between the two compounds.

Important Historical Context

It is crucial to note that This compound was withdrawn from the worldwide market in the 1980s after a brief period of clinical use. The withdrawal was due to rare but serious cases of Guillain-Barré syndrome, an autoimmune disorder affecting the nerves, and other hypersensitivity reactions [3] [8]. Despite its withdrawal, its development was a milestone as the first marketed SSRI, paving the way for safer successors like fluoxetine (Prozac).

References

Zimelidine & Norzimelidine: Pharmacological and Pharmacokinetic Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core experimental findings that validate the relationship and activity of zimelidine and its metabolite.

Property This compound Northis compound
Primary Role Prodrug [1] Main active metabolite [2] [1]
Mechanism of Action Selective Serotonin Reuptake Inhibitor (SSRI) [2] [3] Potent SSRI; responsible for most pharmacological activity [2] [1]
Selectivity Preferentially inhibits 5-HT over Noradrenaline (NA) uptake; negligible effect on histamine, acetylcholine receptors [2] [1] More potent than parent compound in inhibiting 5-HT uptake [2]
Elimination Half-life 5.1 hours (range 4.3–6.0) [4] 15.5 hours (range 10.6–22.9) [4]
Steady-State Ratio (vs. parent drug) -- Approximately 3 to 1 (northis compound:this compound) [5]
Volume of Distribution 3.2 L/kg (range 1.6–4.9) [4] 9.4 L/kg (range 7.8–11.4) [4]

Experimental Protocols for Metabolite Validation

The characterization of northis compound's activity was established through several key experimental approaches:

  • In Vitro and In Vivo Pharmacology Studies: Early experiments determined that both this compound and northis compound preferentially inhibit serotonin (5-HT) neuronal uptake in synaptosome preparations from rat brain regions (e.g., cerebral cortex, hippocampus) while having minimal effect on noradrenaline uptake [2]. Northis compound was identified as more potent than the parent compound [2]. These studies also confirmed the compounds' lack of affinity for other receptors (e.g., muscarinic, histaminergic, alpha-adrenergic), establishing their clean SSRI profile [2] [1].

  • Pharmacokinetic Studies in Humans: Clinical trials in depressed patients and healthy volunteers provided critical data. Researchers used methods like High-Performance Liquid Chromatography (HPLC) to measure plasma concentrations of both compounds after single and multiple doses [5] [4]. These studies calculated key parameters, including the longer half-life and larger volume of distribution of northis compound, and demonstrated that its steady-state concentration in plasma significantly exceeds that of the parent drug [5] [4].

Metabolic Pathway and Mechanism of Action

The following diagram illustrates the metabolic activation of this compound and its primary mechanism of action.

G This compound This compound Northis compound Northis compound This compound->Northis compound  Demethylation (Metabolism) SERT Serotonin Transporter (SERT) Northis compound->SERT  Inhibits 5-HT in Synapse 5-HT in Synapse SERT->5-HT in Synapse  Reduced Reuptake Enhanced Serotonergic Signaling Enhanced Serotonergic Signaling 5-HT in Synapse->Enhanced Serotonergic Signaling  Leads to

This diagram shows how this compound is converted into northis compound, which then blocks the serotonin transporter (SERT), leading to increased serotonin levels in the synapse and enhanced signaling [2] [3].

Important Historical Context

It is crucial for researchers to note that This compound was withdrawn from the worldwide market in the 1980s. This was due to rare but serious cases of Guillain-Barré syndrome, a neurological disorder, and other hypersensitivity reactions [6] [3]. Consequently, its clinical use was terminated, though it remains a compound of significant historical interest as the first SSRI.

References

zimelidine serotonin uptake inhibition selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Zimelidine's Selectivity and Key Comparisons

The following table summarizes experimental data on this compound's ability to inhibit the reuptake of serotonin and norepinephrine, which forms the basis of its selectivity profile.

Compound Target Action Experimental Model Inhibition of 5-HT Reuptake (IC₅₀ or Effect) Inhibition of NA Reuptake (IC₅₀ or Effect) Selectivity Ratio (5-HT vs. NA) Source/Reference in Study
This compound Selective Serotonin Reuptake Inhibition Rat brain synaptosomes Strong inhibition [1] Slight, minimal effect [1] High selectivity for 5-HT [1]
Desipramine Noradrenaline Reuptake Inhibition Rat brain synaptosomes Slight inhibition [1] Strong inhibition [1] High selectivity for NA [1]
This compound SSRI (Active Metabolite: Northis compound) Human platelets (ex vivo) Pronounced inhibition [1] [2] Not Applicable N/A
Desipramine NRI Human platelets (ex vivo) Marked inhibition (secondary effect) [1] Not Applicable N/A

Detailed Experimental Protocols

The data in the table above is derived from several key experimental methodologies crucial for confirming the mechanism of action.

  • Synaptosome Uptake Inhibition Assay: This is a classic method for evaluating a compound's potential to inhibit neurotransmitter reuptake. In the studies cited, rat hypothalamic synaptosomes (pinched-off nerve endings) were incubated with the radioactive neurotransmitters 14C-5-HT (serotonin) or 3H-NA (noradrenaline). The plasma from patients treated with this compound or desipramine was added to this system. The degree of inhibition of radioactive monoamine accumulation in the synaptosomes, measured by scintillation counting, directly reflects the reuptake blocking activity of the drugs in vivo [1].
  • Ex Vivo Human Platelet Serotonin Uptake: Platelets are a peripheral model for the neuronal serotonin transporter. In this protocol, fresh blood samples were taken from patients undergoing treatment with antidepressants. Platelets were isolated and their ability to take up 14C-5-HT was measured. This compound and its metabolite northis compound caused a pronounced inhibition of serotonin uptake in the patients' own platelets, confirming its potent SSRI activity in a clinical setting. This method was also noted as a sensitive and reliable potential alternative to plasma drug monitoring [2].
  • Receptor Binding Assays: While not explicitly detailed in the provided results, the selectivity of this compound is understood through receptor profiling. As a pure SSRI, this compound has little to no affinity for histaminergic, alpha-adrenergic, or muscarinic receptors, which is the primary reason it was found to cause significantly less severe anticholinergic side effects (e.g., dry mouth, constipation) than the tricyclic antidepressant desipramine [3].

Signaling Pathways and Neurochemical Impact

This compound's primary mechanism is the inhibition of the serotonin transporter (SERT) on the presynaptic neuron. This leads to a cascade of neurochemical and neuroendocrine effects, as illustrated below.

G PreSynaptic Presynaptic Neuron SERT Serotonin Transporter (SERT) PreSynaptic->SERT 5-HT Release FiveHTRelease Increased 5-HT in Synaptic Cleft SERT->FiveHTRelease Reuptake Blocked PostSynaptic Postsynaptic Neuron FiveHTRelease->PostSynaptic Enhanced Serotonergic Signaling HPA Stimulated HPA Axis (ACTH Release) FiveHTRelease->HPA Stimulates 5-HT Receptors Downstream Downstream Effects HPA->Downstream e.g., Altered Cortisol

Diagram 1: this compound's primary mechanism involves blocking SERT, leading to increased synaptic serotonin and subsequent activation of postsynaptic receptors and the HPA axis.

Beyond its direct synaptic action, this compound's effect on the serotonergic system influences other biological pathways.

G This compound This compound / Northis compound SERTBlock Inhibits SERT This compound->SERTBlock Effect4 Fewer Anticholinergic Side Effects This compound->Effect4 Receptor Selectivity Increased5HT Increased Serotonergic Neurotransmission SERTBlock->Increased5HT Effect1 Antidepressant Effect Increased5HT->Effect1 Effect2 Stimulation of HPA Axis (↑ACTH) Increased5HT->Effect2 Effect3 Attenuates Morphine Tolerance (in rats) Increased5HT->Effect3

Diagram 2: The broad physiological and behavioral effects of this compound stem from its core action of increasing serotonergic signaling and its clean receptor profile.

Key Insights for Drug Development

  • Proof of Concept for SSRIs: this compound's development validated that selective serotonin reuptake inhibition is a sufficient mechanism for an antidepressant effect [4]. Its clinical success, prior to withdrawal, paved the way for safer SSRIs like fluoxetine.
  • Biomarker-Driven Patient Stratification: A key finding was that patients with a low pretreatment level of 5-HIAA (a serotonin metabolite) in the CSF responded significantly better to this compound than those with high levels [1]. This highlights the potential for biomarker-based stratification in clinical trials and personalized medicine.
  • The Safety Imperative: Despite its promising therapeutic profile, this compound was withdrawn from the global market due to an association with Guillain-Barré syndrome, an autoimmune disorder, in a small number of patients [4]. This underscores the critical importance of extensive post-marketing surveillance and that even well-designed, target-specific drugs can have unpredictable, serious adverse effects.

References

Cardiovascular & Anticholinergic Effects: Zimelidine vs. TCAs

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings from historical studies.

Parameter Zimelidine (Early SSRI) Tricyclic Antidepressants (TCAs) Supporting Experimental Data & Context
Blood Pressure Moderate, non-dose-dependent decrease; good tolerance at high doses [1] [2]. Dose-dependent decrease; initial increase at low doses [1]. Conscious rat & anesthetized dog studies; i.v. administration at 0.5 mg/kg/min [1] [2].
Heart Rate Minimal change until high doses [1]. Variable: initial increase (amitriptyline) or dose-dependent decrease [1]. Conscious rat model [1].
ECG Parameters (QRS/QT) Prolongation only at moderate to high doses [1]. Dose-dependent prolongation from low doses [1]. Conscious rat model; indicates cardiac conduction slowing [1].
Direct Cardiac Effects Negligible direct impact on the heart [2]. Significant direct impact; increased left ventricular and right atrial pressure [2]. Anesthetized dog model [2].
Anticholinergic Activity Very low affinity for muscarinic receptors; no central/peripheral effects observed [2]. High affinity for muscarinic receptors; significant anticholinergic effects [3]. Rat brain homogenate binding studies and mouse models [2]. TCA antagonism of muscarinic receptors is well-established [3].
Peripheral Resistance Decreased [2]. Not a primary or consistent effect noted in these studies. Anesthetized dog model [2].

Detailed Experimental Protocols

To aid in understanding the foundational data, here are the methodologies from key studies cited in the tables.

  • Protocol 1: Conscious Rat Model (Cardiovascular Effects) This study recorded blood pressure, heart rate, and electrocardiograms (ECG) in conscious rats. The test compounds (this compound, amitriptyline, clomipramine, desipramine, and imipramine) were administered via intravenous (i.v.) injections of consecutively increasing doses. The key outcomes measured were changes in blood pressure, heart rate, and the duration of PR, QRS, and QT intervals on the ECG [1].

  • Protocol 2: Anesthetized Dog Model (Cardiovascular & Cardiac Effects) This research used pentobarbital-anesthetized mongrel dogs on artificial respiration. The animals were instrumented for recording cardiovascular parameters. This compound and TCAs (amitriptyline, clomipramine, desipramine) were administered i.v. at a constant rate of 0.5 mg/kg/min. Measurements included mean arterial blood pressure, peripheral resistance, left ventricular end-diastolic pressure, and right atrial pressure to assess direct heart effects [2].

  • Protocol 3: Receptor Binding & In Vivo Anticholinergic Effects The anticholinergic profile was established through two main methods:

    • Receptor Affinity Studies: The affinity of this compound for muscarinic receptors was tested in rat brain homogenates, showing very low binding [2].
    • In Vivo Functional Studies: Studies in mice were conducted to check for peripheral (e.g., dry mouth) and central (e.g., sedation) anticholinergic effects, which were absent for this compound but present for TCAs [2].

Mechanism of Action and Historical Context

The diagrams below illustrate the key mechanistic and historical relationships.

A This compound Administration B Selective Serotonin Reuptake Inhibition (SERT) A->B C Increased Serotonin in Synaptic Cleft B->C D Antidepressant Effect C->D E Tricyclic Antidepressant (TCA) Administration F Broad Neurotransmitter Reuptake Inhibition (SERT/NET) E->F G Increased Serotonin & Norepinephrine in Synapse F->G I Muscarinic Receptor Antagonism F->I J Histamine H1 Receptor Antagonism F->J K Cardiac Sodium Channel Blockade F->K H Antidepressant Effect G->H L Anticholinergic Side Effects (dry mouth, constipation) I->L M Sedation J->M N Cardiovascular Effects (conduction delays, hypotension) K->N

A This compound Launched (First SSRI, 1981) B Reports of Guillain-Barré Syndrome & Flu-like Symptoms A->B C Withdrawn from Market (1983) B->C F Fluoxetine (Prozac) Launched (1987) C->F Paved the way D Imipramine Introduced (First TCA, 1958-1959) E Understanding of TCA Cardiovascular & Anticholinergic Risks D->E G SSRIs Become First-Line Treatment F->G

Interpretation for Drug Development

For researchers, the historical data on this compound underscores a key principle: high selectivity for a single molecular target can improve a drug's safety profile. This compound's selective inhibition of serotonin reuptake resulted in markedly fewer cardiovascular and anticholinergic adverse effects compared to the broader pharmacology of TCAs [2] [4]. However, its market withdrawal shortly after launch due to rare but serious neurological adverse effects (Guillain-Barré syndrome) [5] serves as a critical reminder that a favorable profile in one organ system does not guarantee overall drug safety.

References

Anticholinergic Effects: Zimelidine vs. Other Antidepressants

Author: Smolecule Technical Support Team. Date: February 2026

Drug Class & Name Anticholinergic Effect (vs. Zimelidine) Key Supporting Data (Objective & Subjective)

| SSRI: this compound | Reference drug (low incidence) | Dry Mouth (VAS): No significant difference from placebo [1]. Saliva Secretion: No significant reduction vs. placebo [1]. Clinical Side Effects: Mild and infrequent anticholinergic effects [2] [3] [4]. | | Tricyclic: Amitriptyline | Significantly stronger | Dry Mouth (VAS): Produced the most pronounced effects [1]. Saliva Secretion: Caused the most significant reduction in secretion rate [1]. Clinical Side Effects: Side effects were "predominantly anticholinergic" [2]. | | Tetracyclic: Maprotiline | Stronger | Dry Mouth (VAS): Produced more pronounced effects than this compound [1]. Saliva Secretion: Reduced secretion more than this compound [1]. |

Detailed Experimental Data and Methodologies

The comparisons in the table are primarily drawn from two types of clinical studies: specific pharmacodynamic investigations and broader therapeutic trials.

Direct Pharmacodynamic Comparison (1986)

This double-blind, controlled cross-over trial on 20 healthy volunteers provides direct, quantitative data on anticholinergic effects [1].

  • Drugs & Doses: Single doses of this compound (100 mg), amitriptyline (75 mg), maprotiline (75 mg), and placebo.
  • Objective Measurement - Saliva Secretion: The study measured both unstimulated and stimulated saliva secretion rates. Amitriptyline produced the most pronounced reduction, followed by maprotiline and then This compound, which showed effects in decreasing order. This compound's effects were not significantly different from placebo [1].
  • Subjective Measurement - Dry Mouth: Participants self-rated dryness of the mouth using a visual analogue scale (VAS). The results mirrored the objective data: amitriptyline caused the most severe dry mouth, followed by maprotiline and then This compound [1].
Therapeutic Efficacy and Side Effect Trials

A 1984 double-blind study compared this compound and amitriptyline in patients with endogenous depression over six weeks [2].

  • Efficacy: Both drugs showed equal antidepressant efficacy (63% vs. 65% improvement rates).
  • Side Effect Profile: This is where the critical difference was noted. The study concluded that side effects with amitriptyline were "predominantly anticholinergic," while this compound offered a "therapeutic advantage due to lack of anticholinergic side-effects." [2]

Mechanism of Action: Why the Difference Exists

The stark difference in anticholinergic side effects is explained by the drugs' distinct pharmacological mechanisms [5].

  • This compound: It is a selective serotonin reuptake inhibitor (SSRI). Its mechanism is predominantly through the inhibition of the serotonin transporter. Crucially, it "binds with significantly less affinity to histamine, acetylcholine, and norepinephrine receptors than tricyclic antidepressant drugs." [5] This low affinity for muscarinic acetylcholine receptors is the direct reason for its minimal anticholinergic effects.
  • Tricyclic Antidepressants (e.g., Amitriptyline): While they also inhibit serotonin and/or norepinephrine reuptake, their primary mechanism of action, they also have high affinity for and directly block muscarinic cholinergic, histaminic, and alpha-adrenergic receptors [3] [5]. The blockade of muscarinic receptors causes dry mouth, blurred vision, constipation, and urinary retention.

The following diagram illustrates this fundamental difference in mechanism and resulting side effects.

G cluster_Z This compound (SSRI) Pathway cluster_T Tricyclic (e.g., Amitriptyline) Pathway A Antidepressant Drug Administration B Primary Molecular Action A->B D1 Serotonin Reuptake Inhibition B->D1 C Secondary Receptor Interactions D2 Blocks Muscarinic Acetylcholine Receptors C->D2 Low Affinity E1 Therapeutic Antidepressant Effect D1->E1 E2 Anticholinergic Side Effects (Dry Mouth, Constipation, Blurred Vision, Urinary Retention) D2->E2 AT Antidepressant Drug Administration BT Primary Molecular Action AT->BT D1T Serotonin/Norepinephrine Reuptake Inhibition BT->D1T CT Secondary Receptor Interactions D2T Blocks Muscarinic Acetylcholine Receptors CT->D2T High Affinity E1T Therapeutic Antidepressant Effect D1T->E1T E2T Anticholinergic Side Effects (Dry Mouth, Constipation, Blurred Vision, Urinary Retention) D2T->E2T

Important Historical and Safety Context

It is critical to note that despite its favorable anticholinergic profile, This compound was withdrawn from the worldwide market in 1983 after its launch. This was due to rare but serious cases of Guillain-Barré syndrome, an inflammatory disorder of the peripheral nerves that can cause muscle weakness and paralysis [6] [7]. This action underscores that a favorable profile in one area (e.g., side effects) does not guarantee overall drug safety.

References

zimelidine clinical response correlation plasma levels

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Response & Plasma Level Correlation

The following table summarizes the key quantitative findings from clinical studies on the relationship between Zimelidine plasma levels and clinical response in depressed patients.

Aspect Key Findings Relevant Study Details
Overall Clinical Efficacy Significantly better than placebo; comparable to Amitriptyline in severely depressed patients [1] [2]. Design: Double-blind, placebo and active-controlled (vs. Amitriptyline) [1]. Duration: 4 weeks [1]. Population: Patients with major depressive disorder [1].
Correlation with Plasma Levels Significant correlation between Northis compound levels and HAMD scores [3]. Specific Correlation: In retarded depressives on day 28 (r=0.703, p<0.02) and all patients on day 28 (r=0.436, p<0.02) [3]. Design: 60 depressed patients treated for 4 weeks [3].
Responder vs. Non-responder No significant difference in mean plasma levels between all responders and non-responders [3]. Analysis: Plasma levels of this compound and Northis compound could not distinguish treatment response in the overall patient group [3].
Pharmacokinetic Properties This compound Half-life: 4.7 - 8.4 hours [4] [5]. Northis compound Half-life: 19.4 - 22.8 hours [4] [5]. Bioavailability: ~50% (due to first-pass metabolism) [4]. Protein Binding (Free Fraction): this compound: ~8.4%; Northis compound: ~18.3% [6]. Methods: Equilibrium dialysis; CSF to plasma ratio [6]. Crossover design in healthy adults [4].

Experimental Protocol Details

For researchers looking to replicate or understand the methodologies, here are the experimental protocols from the key studies cited.

  • Clinical Trial Design (Efficacy & Safety): A common design was a randomized, double-blind, multicenter study comparing this compound against a standard tricyclic antidepressant (Amitriptyline) and a placebo [1] [2]. The treatment period was typically 4 weeks, preceded by a 3-7 day placebo washout period. Dosages were flexible, often within a range of 75-300 mg/day. The primary efficacy endpoints were the Hamilton Depression Rating Scale (HAMD) and the Clinical Global Impression (CGI) scale. Side effects were systematically recorded using a side effect inventory (e.g., TESS). Vital signs, clinical chemistry, ECG, and plasma levels of the drugs were monitored [1].

  • Plasma Level Monitoring & Pharmacokinetics: Plasma concentrations of this compound and its metabolite, Northis compound, were quantified using high-performance liquid chromatography (HPLC) [7]. In pharmacokinetic studies, healthy adults or patients were administered this compound orally or intravenously in a crossover design. Blood and urine samples were collected over a period (e.g., 28 hours). Key parameters like half-life and bioavailability were calculated from the plasma concentration-time data [4]. Protein binding was determined using equilibrium dialysis and confirmed by measuring the ratio of drug concentration in cerebrospinal fluid (CSF) to that in plasma [6].

Mechanism of Action & Metabolic Pathway

This compound is a selective serotonin reuptake inhibitor (SSRI). Its mechanism and metabolism can be visualized as follows:

This diagram illustrates that this compound's antidepressant action is primarily mediated by blocking the serotonin transporter (SERT), increasing serotonin in the synaptic cleft [5] [8]. It is metabolized in the liver to Northis compound, which is also a potent SSRI and contributes significantly to the drug's overall effect [5] [4].

Critical Safety & Discontinuation Note

A comprehensive comparison must include safety data. While this compound showed a more favorable side effect profile than Amitriptyline, with significantly fewer anticholinergic, drowsy, and cardiovascular effects [1], it was withdrawn from the global market in the 1980s. This was due to serious, sometimes fatal, cases of Guillain-Barré syndrome (an autoimmune disorder affecting nerves) and other hypersensitivity reactions [5] [9].

Limitations and Research Considerations

  • Dated Research: All clinical data on this compound is from the 1980s, as the drug is no longer in clinical use.
  • Mechanism Nuance: While a prototypical SSRI, one study suggested that long-term this compound treatment may induce complex changes in serotonin receptor binding sites, a finding that was not fully explored due to its market withdrawal [8].
  • Analytical Methods: The cited HPLC methods, while standard for their time, have been superseded by more sensitive techniques like LC-MS/MS.

References

Comparison of Free Fraction: Zimelidine vs. Norzimelidine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental data on the free fraction (unbound proportion in plasma) for Zimelidine and Northis compound.

Compound Free Fraction (CSF/Plasma Ratio) Free Fraction (Equilibrium Dialysis) Key Finding
This compound (Parent Drug) 8.4% ± 1.8% [1] 8.6% ± 2.2% [1] Highly protein-bound; free fraction is consistent across methods.
Northis compound (Active Metabolite) 18.3% ± 2.8% [1] 28.1% ± 3.4% [1] Significantly higher free fraction than parent compound; method-dependent variation.

The core finding is that Northis compound has a substantially higher free fraction than this compound [1]. This means nearly twice as much Northis compound is unbound and pharmacologically active in the bloodstream compared to its parent compound. The free fraction of Northis compound also showed a modest correlation with the concentration of alpha-1 acid glycoprotein, a plasma protein, in most patients studied [1].

Detailed Experimental Protocol

The primary data comes from a clinical trial that measured free drug concentrations using two established methods [1].

  • Experimental Subjects: The study was conducted in eight depressed patients at steady-state concentrations of the drugs [1].
  • Sample Collection: Plasma and cerebrospinal fluid (CSF) samples were collected from the patients [1].
  • Method 1: Cerebrospinal Fluid (CSF) Ratio
    • Principle: The blood-brain barrier is highly permeable to free, unbound drugs. Therefore, the concentration of a drug in the CSF is considered to be in equilibrium with the free concentration in plasma. The ratio of CSF concentration to total plasma concentration provides a direct in-vivo estimate of the free fraction [1].
    • Procedure: Total drug concentrations were measured in paired plasma and CSF samples. The free fraction was calculated as CSF Concentration / Plasma Concentration × 100% [1].
  • Method 2: Equilibrium Dialysis (ED)
    • Principle: This is a classic in-vitro technique for studying protein binding. A semi-permeable membrane separates a plasma compartment from a buffer compartment. Only free, unbound drug molecules can diffuse through the membrane until equilibrium is reached [1] [2].
    • Procedure: Plasma samples obtained from the same patients while they were on a placebo were used. The concentration of the drug in the buffer compartment after equilibrium represents the free concentration. The free fraction is calculated as Concentration in Buffer / Total Concentration in Plasma × 100% [1].

Pharmacological Significance and Workflow

The difference in free fraction has critical implications for the drug's activity. Northis compound is not only the primary active metabolite but also, due to its higher free fraction, a greater proportion of it is available to exert pharmacological effects than the parent this compound [1] [3] [4].

The following diagram illustrates the logical relationship and experimental workflow for determining the active drug component.

pharmacokinetics This compound This compound Metabolism Metabolism This compound->Metabolism Northis compound Northis compound Metabolism->Northis compound PlasmaBinding Plasma Protein Binding Northis compound->PlasmaBinding FreeFraction Free Fraction Measurement PlasmaBinding->FreeFraction CSF CSF Concentration FreeFraction->CSF EquilibriumDialysis Equilibrium Dialysis FreeFraction->EquilibriumDialysis PharmacologicalActivity PharmacologicalActivity CSF->PharmacologicalActivity Higher for Northis compound EquilibriumDialysis->PharmacologicalActivity Higher for Northis compound

  • This compound is Administered and Metabolized: The parent drug this compound is orally administered [5]. It undergoes extensive first-pass metabolism in the liver, primarily by demethylation, to form its main metabolite, Northis compound [4] [6].
  • Distribution and Protein Binding: Both this compound and Northis compound distribute throughout the body and bind to plasma proteins. This compound is highly bound (>90%), while Northis compound is less tightly bound (approx. 75%) [4].
  • Measurement of Free Fraction: The proportion of unbound, active drug is determined experimentally. The clinical study used two methods: measuring the CSF/Plasma ratio and Equilibrium Dialysis [1].
  • Key Finding and Pharmacological Impact: The experiments confirm that Northis compound has a significantly higher free fraction than this compound [1]. Since Northis compound is also a potent serotonin reuptake inhibitor, this means a greater proportion of the total drug in the system is pharmacologically active, contributing significantly to the overall antidepressant effect [1] [3] [4].

Key Takeaway for Researchers

For drug development professionals, the case of this compound underscores the critical importance of characterizing the pharmacokinetics and protein binding of major metabolites. Relying solely on the parent drug's profile can be misleading, as the active metabolite may be the primary driver of both efficacy and toxicity.

References

Zimelidine vs. Tricyclic Antidepressants: Overdose Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key differences in toxicity based on documented case reports and pharmacological data.

Feature Zimelidine (SSRI) Tricyclic Antidepressants (TCAs - e.g., Amitriptyline, Imipramine)
Cardiovascular Effects Minimal to no significant cardiac toxicity reported in cases [1] [2]. High Risk: Pronounced QRS/QTc prolongation, heart block, hypotension, arrhythmias. A leading cause of fatal overdose [3].
Anticholinergic Effects Largely devoid of significant anticholinergic properties [1]. Prominent: Tachycardia, dry mouth, blurred vision, urinary retention, delirium [3].
CNS/Neurological Effects Seizures reported; distinct extrapyramidal symptoms (EPS) observed in at least one case [2]. Common drowsiness, coma, and seizures at high doses [3].
Overall Acute Safety in Overdose More favorable safety profile than TCAs in reported cases; fewer life-threatening complications [1] [4]. High morbidity and mortality; considered one of the more dangerous drug classes in overdose [3].
Fatal Toxicity Index Data unavailable due to early market withdrawal. Generally high, though varies by specific TCA [3].

Experimental Data and Case Report Methodologies

The comparative profile is largely derived from individual clinical case reports. The methodologies from key studies are detailed below.

Protocol 1: Safety Observation Following Significant Overdose

This case report demonstrated this compound's relative safety in a single massive overdose [1].

  • 1. Subject & Ingestion: A 38-year-old woman with chronic depression ingested more than 10 times the therapeutic dose of this compound.
  • 2. Clinical Monitoring: The patient was closely monitored for the onset of undesirable side effects.
  • 3. Outcome Assessment: No significant undesirable side effects were observed following the overdose, supporting the hypothesis that this compound lacked the severe anticholinergic and cardiovascular toxicities associated with TCAs.
Protocol 2: Investigation of Extrapyramidal Signs

This report documented a novel adverse effect not seen with TCAs [2].

  • 1. Subject & Ingestion: A 35-year-old woman ingested 5 grams of this compound, confirmed by plasma level analysis.
  • 2. Clinical Monitoring:
    • Cardiac: Repeated electrocardiograms (EKGs) were performed at 2, 6, 9, and 12 hours post-ingestion to assess for arrhythmias or QT interval changes.
    • Neurological: Physical examination was conducted to assess level of consciousness and neurological function.
  • 3. Outcome Assessment: The patient showed no cardiac abnormalities beyond a slight QT increase and no altered consciousness. However, she exhibited a distinct extrapyramidal syndrome, which was attributed to potential dopamine-receptor blockade properties of this compound.
Protocol 3: General Framework for TCA Overdose Management

The severe toxicity of TCAs is well-established in clinical toxicology. The general management approach highlights their dangers [3].

  • 1. Confirmation & Stabilization: Suspected overdose is confirmed clinically and through history. The primary focus is on stabilizing the patient, particularly ensuring a protected airway.
  • 2. Intensive Monitoring: Continuous cardiac monitoring is essential to detect and manage life-threatening arrhythmias and QRS/QTc prolongation.
  • 3. Active Intervention: Treatment may include sodium bicarbonate for QRS widening, antiarrhythmics, and benzodiazepines for seizure control.
  • 4. Pharmacokinetic Assessment: Plasma drug concentration measurement may be used to confirm the diagnosis, though treatment is primarily based on clinical presentation.

Visualizing this compound's Mechanism and Neurological Toxicity

The following diagram illustrates this compound's primary mechanism of action and the hypothesized pathway for its unique neurological toxicity, based on case reports and pharmacological profiles.

Key Conclusions for Drug Development Professionals

  • Improved Acute Safety over TCAs: The historical data on this compound provides a clear early example that separating serotonin reuptake inhibition from anticholinergic and potent noradrenergic effects results in a significantly safer overdose profile, particularly regarding life-threatening cardiotoxicity [1] [5]. This principle underpinned the development and success of subsequent SSRIs.
  • Novel Toxicity Profiles Emerge: While safer in one dimension, this compound was associated with unique and unforeseen serious adverse events. These included Guillain-Barré syndrome (an inflammatory neuropathy), which led to its worldwide withdrawal, and extrapyramidal symptoms, which were not typical of other antidepressants at the time [2] [5] [6]. This highlights that new drug classes can present unique toxicity challenges not predicted by initial pharmacology.
  • The Trade-Off in Development: The history of this compound illustrates a critical trade-off in psychopharmacology. Mitigating one set of severe risks (e.g., TCA cardiotoxicity) does not eliminate the potential for other serious, sometimes idiosyncratic, adverse reactions to emerge with wider clinical use [7].

References

zimelidine biochemical effects confirmation

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Profile & Mechanism of Action

Zimelidine, developed as the first Selective Serotonin Reuptake Inhibitor (SSRI), exerts its primary antidepressant effect by selectively inhibiting the presynaptic reuptake of serotonin (5-hydroxytryptamine, or 5-HT) in the central nervous system, thereby increasing the availability of serotonin in the synaptic cleft [1] [2]. Its active metabolite, northis compound, is primarily responsible for this effect in vivo [3] [1].

The following table summarizes its key biochemical properties based on experimental data:

Property Effect of this compound/Northis compound Experimental Evidence (Source)
Serotonin (5-HT) Uptake Inhibition ~50% inhibition in rat brain cortex [3]. Incubation of rat brain cortex slices in plasma from treated patients [3].
Noradrenaline (NA) Uupdake Inhibition ~17% inhibition, significantly weaker than on serotonin [3]. Incubation of rat brain cortex slices in plasma from treated patients [3].
Dopamine (DA) Uptake Inhibition No direct effect [1]. Preclinical in vivo and in vitro studies [1].
Receptor Affinity Negligible affinity for muscarinic, histaminergic (H1, H2), and α- and β-adrenergic receptors [1]. Receptor binding studies [1].

| Effect on Metabolites in CSF | 5-HIAA (5-HT metabolite): 29% decrease HMPG (NA metabolite): 11% decrease HVA (DA metabolite): No mean change [3]. | Measurement of metabolite levels in cerebrospinal fluid (CSF) of patients before and after treatment [3]. |

The diagram below illustrates the primary mechanism of action of this compound and its metabolite at the synaptic level.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Syt Serotonin (5-HT) Synapse Synaptic Cleft Syt->Synapse Release SERT SERT (Serotonin Transporter) Rec 5-HT Receptors Synapse->SERT Reuptake Synapse->Rec Binding Zim Northis compound (Active Metabolite) Zim->SERT Inhibits

Comparative Analysis with Other Antidepressants

The selectivity of this compound translated into a different clinical and side-effect profile compared to the tricyclic antidepressants (TCAs) that were standard at the time.

The table below compares this compound with two other antidepressants based on clinical studies.

Feature This compound Amitriptyline (TCA) Desipramine (TCA)
Mechanism Selective Serotonin Reuptake Inhibitor (SSRI) [1]. Balanced serotonin & noradrenaline reuptake inhibitor; strong receptor antagonist [1]. Primarily Noradrenaline Reuptake Inhibitor [4].
Receptor Blockade Negligible [1]. Strong muscarinic, histaminic, and adrenergic α1 blockade [1]. Significant noradrenergic and other receptor blockade.
Antidepressant Efficacy Equal to amitriptyline after 6 weeks [5]. Equal to this compound after 6 weeks [5]. Cross-over study showed efficacy, with response possibly linked to symptom profile [4].
Key Side Effects Significantly less dry mouth and somnolence [5]. High incidence of dry mouth and somnolence [5]. Not specified in results, but typical TCA side effects are expected.
Clinical Note Some non-responders to one drug responded to the other [4]. - Two bipolar patients developed mania during treatment; this was not observed with this compound [4].

Key Experimental Protocols

The data presented in the guides above are derived from specific experimental methodologies. Here are the protocols for two key experiments cited.

Protocol: Assessing Neurotransmitter Uptake Inhibition in Patient Plasma

This method was used to confirm the bioactivity of patient plasma and correlate it with drug metabolite levels [3].

  • 1. Preparation: Rat brain cortex slices are prepared.
  • 2. Incubation: The slices are incubated in plasma obtained from depressed patients before and after treatment with this compound.
  • 3. Uptake Measurement: The slices are exposed to radiolabeled serotonin ([3H]5-HT) and noradrenaline ([3H]NA). The amount of radioactivity taken up by the neuronal tissue is measured.
  • 4. Data Analysis: Uptake during treatment is calculated as a percentage of the pre-treatment (control) value. This percentage is then correlated with the measured plasma concentration of northis compound.
Protocol: Investigating the Attenuation of Morphine Tolerance

This preclinical protocol in rats demonstrated an unexpected application of this compound's serotonergic action [6].

  • 1. Animal Subjects: Adult male Wistar albino rats.
  • 2. Tolerance Induction: A 3-day cumulative dosing regimen of morphine is administered subcutaneously (s.c.), with increasing doses twice daily.
  • 3. Drug Intervention: this compound (15 mg/kg) or a saline control is administered intraperitoneally (i.p.).
  • 4. Assessment of Antinociception (Pain Threshold):
    • Tail-flick Test: A radiant heat source is focused on the tail, and the latency to flick it away is measured. A longer latency indicates analgesia.
    • Hot-plate Test: The rat is placed on a heated plate (55°C), and the latency to lick a paw or jump is recorded.
  • 5. Data Calculation: The analgesic response is calculated as the % Maximum Possible Effect (%MPE).

The following diagram outlines the workflow of this tolerance experiment.

G Start Rat Subjects (Wistar albino) A Induce Morphine Tolerance (3-day cumulative s.c. dosing) Start->A B Administer this compound (15 mg/kg, i.p.) or Saline A->B C Challenge with Morphine (5 mg/kg, s.c.) on Day 4 B->C D Measure Antinociception (Tail-flick & Hot-plate tests) C->D E Calculate % MPE (Maximum Possible Effect) D->E

Historical Context and Status

It is important to note that this compound was the first SSRI to reach the market but was withdrawn worldwide in 1983 due to serious adverse effects, primarily an association with Guillain-Barré syndrome, a neurological disorder that can cause paralysis [7] [2]. Despite its withdrawal, its development was a pivotal "proof-of-concept" for the SSRI class, demonstrating that selective serotonin reuptake inhibition was sufficient for antidepressant efficacy and resulted in a better side-effect profile regarding anticholinergic and sedative effects [7].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Exact Mass

316.05751 Da

Monoisotopic Mass

316.05751 Da

Heavy Atom Count

19

LogP

log Kow = 3.2 (est)

Decomposition

When heated to decomposition it emits toxic fumes of Br- and NOx.

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3J928617DW

Drug Indication

For the treatment of depression.

Therapeutic Uses

In a 4 wk double-blind study, zimeldine 200 mg was compared with amitriptyline 150 mg in 32 psychiatric outpatients with major depressive disorder. Assessment instruments included the Hamilton Depression scale, the Clinical Global Impression scale, the Hamilton Anxiety scale and Wakefield Self-Assessment Depression Inventory. Both drugs were efficacious in depression; however, zimeldine appeared to have a slower onset of action on the symptoms of depression and anxiety than amitriptyline. Although both drugs produced a significant improvement in insomnia over the course of the study, amitriptyline appeared to have a better effect than zimeldine and was more effective in sleep induction. Whereas amitriptyline produced more autonomic, cardiovascular side effects, tremor, drowsiness and diarrhea, zimeldine produced inner tension, headaches, nausea, arthralgia, and decreased appetite and appeared to adversely affect sleep. There were 4 episodes of hypersensitivity reaction with zimeldine. It was concluded that the major difference between zimeldine and amitriptyline relates to the decrease in side effects noted with zimeldine. The decrease in appetite may be therapeutically useful as weight gain is a major difficulty encountered in patients with long-term antidepressant therapy. Because of the association of Guillain-Barre syndrome with the zimeldine hypersensitivity reaction, the drug was withdrawn worldwide for further study. /Former use/

Pharmacology

Zimelidine was the first marketed selective serotonin reuptake inhibitor (SSRI) antidepressant. It is a pyridylallylamine, structurally different from other antidepressants.

MeSH Pharmacological Classification

Serotonin Uptake Inhibitors

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06A - Antidepressants
N06AB - Selective serotonin reuptake inhibitors
N06AB02 - Zimeldine

Mechanism of Action

The antidepressant actions of zimelidine are presumed to be linked to its inhibition of CNS neuronal uptake of serotonin. Zimelidine blocks the reuptake of serotonin at the serotonin reuptake pump of the neuronal membrane, enhancing the actions of serotonin on 5HT1A autoreceptors. SSRIs bind with significantly less affinity to histamine, acetylcholine, and norepinephrine receptors than tricyclic antidepressant drugs.

Vapor Pressure

2.6X10-6 mm Hg at 25 °C (est)

Other CAS

56775-88-3

Absorption Distribution and Excretion

The pharmacokinetics of zimeldine, a 5-HT reuptake blocker with antidepressive effects, was studied after a single oral dose and after multiple oral administration in 19 alcoholic males, 10 with and 9 without chronic liver damage. The average plasma concentration of zimeldine as assessed by the AUC values (area under the plasma concentration-time curve) was significantly higher in the chronically liver damaged patients than in the patients without chronic liver damage. The plasma half-life of zimeldine was also significantly longer in the chronically liver damaged patients. There were no differences in the obtained pharmacokinetic parameters between the patients having nonchronic liver damage and healthy control subjects. The pharmacokinetics of the active metabolite norzimeldine (resulting from N-demethylation of zimeldine) showed no differences between the two groups of alcoholics and the healthy controls. The IgA values were significantly correlated to both the AUC and plasma half-life of zimeldine. No other correlation between clinical chemistry parameters and pharmacokinetic parameters of zimeldine and norzimeldine were found.
Five healthy adults were administered zimelidine orally (150 mg) and by intravenous infusion (20 mg) in a crossover design. Blood and urine samples were collected for a period of 28 hours after dosing and the concentrations of zimelidine and norzimelidine determined. There was no significant difference in terminal phase half-life of zimelidine after oral (4.7 hr +/- 1.3 SD) or intravenous dosing (5.1 hr +/- 0.7 SD). An average of 50% of the ingested oral dose reached the systemic circulation. Excretion of unchanged zimelidine in urine was on average 1.26% of the intravenous dose. It appears that zimelidine is completely absorbed from the gastrointestinal tract and "first-pass metabolism" in the liver reduces the bioavailability to 50%. The mean plasma half-life for norzimelidine was 22.8 hr. The area under the plasma concentration time curve for norzimelidine after oral administration was 92% of that after intravenous administration. The plasma concentration of both zimelidine and norzimelidine are predicted to approach steady-state within 3-5 days.
The kinetics of zimeldine (Z) and its demethylated metabolite, norzimelidine (NZ), were determined after administration of a single 200 mg oral dose of Z to 6 healthy volunteers (Group I), and to patients with mild (Group II) and severe renal failure (Group III). Z and NZ concentrations were assayed by HPLC in serial plasma and urine samples over 6 days following the dose. In Group I Z was rapidly absorbed and metabolized into NZ, and then the plasma concentrations declined with apparent elimination half-lives of 8.4 h and 24.9 h for Z and NZ respectively, whilst the renal clearance of both compounds was low, Z 15.7 ml/min and NZ 33.0 ml/min. The plasma level of Z differed little between Groups I and III, but the area under the curve was significantly higher in Group III than in Group I subjects (AUC0-144 = 17.3 and 6.8 mumol X l-1 X h, respectively). Severe renal failure did not affect the peak plasma concentration of NZ but it did significantly increase peak time, apparent elimination half-life, and the area under the plasma concentration curve. A significant inverse relationship was found between renal clearance of NZ and plasma creatinine. Since NZ is as pharmacologically potent as Z, the results suggest that the dose of Z should be reduced in patients with severe renal insufficiency.

Metabolism Metabolites

The novel drug zimelidine 50-300 mg/day was administered to 12 depressed patients. After about 3 weeks plasma levels of the demethyl metabolite, norzimelidine, were almost thrice those of the parent drug. ...
Several metabolites of (Z)-3-(4-bromophenyl)-N,N-dimethyl-3-(3-pyridyl)allylamine (zimelidine) were isolated from urine of rat and dog after administration of the 14C-labelled drug. The major metabolic routes found in these species involve oxidations at both the aliphatic and aromatic nitrogen, N-demethylations and deamination of the aliphatic nitrogen. The major excretion products in urine from both rat and dog were the N-oxide of zimelidine, the deamination product 3-(4-bromophenyl)-3-(3-pyridyl)-acrylic acid and its N-oxide. Apparently, there are only minor differences between rat and dog in the metabolism of zimelidine. The N-oxide of zimelidine and the acrylic acid derivative were also identified in a human urine sample. Zimelidine was labelled with 14C in the allylic position. Most of the metabolites were synthesized in pure diastereomeric form and their configuration were shown by UV and 1H-NMR.

Associated Chemicals

Zimeldine hydrochloride;60525-15-7

Wikipedia

Zimelidine

Drug Warnings

Zimelidine has been banned worldwide due to serious, sometimes fatal, cases of central and/or peripheral neuropathy known as Guillain-Barre syndrome and due to a peculiar hypersensitivity reaction involving many organs including skin exanthema, flu-like symptoms, arthralgias, and sometimes eosinophilia. Additionally, zimelidine was charged to cause an increase in suicidal ideation and/or attempts among depressive patients. After its ban, it was succeeded by fluvoxamine and fluoxetine (derived from the antihistamine diphenhydramine) in that order, and the other SSRIs.
Thirteen cases of the Guillain-Barre syndrome are reviewed, all occurring with a similar relationship to recent commencement of treatment with the antidepressive drug zimeldine. The risk of developing Guillain-Barre syndrome was increased about 25-fold among patients receiving zimeldine, as compared with the natural incidence of the disorder. The cases described provide strong evidence that Guillain-Barre syndrome may occur as a specific, probably immunologically mediated, complication of drug therapy.
A small group of patients who had been successfully treated with lithium for a number of years were treated with zimeldine in order to determine whether this antidepressant could be substituted for lithium in patients with a bipolar affective illness. The proposed treatment period of 6 months was not reached by any patient due to depression, hypomania, mania or unusual adverse symptoms. The results of this pilot study suggest that bipolar patients being treated with lithium should not then be treated by antidepressants including those which are potent and selective inhibitors of 5-HT uptake.

Biological Half Life

8.4 +/- 2.0 hours for the parent compound and 19.4 +/- 3.6 hours for norzimelidine.
The pharmacokinetics of zimeldine, a 5-HT reuptake blocker with antidepressive effects, was studied after a single oral dose and after multiple oral administration in 19 alcoholic males, 10 with and 9 without chronic liver damage. ... The plasma half-life of zimeldine was also significantly longer in the chronically liver damaged patients.
Five healthy adults were administered zimelidine orally (150 mg) and by intravenous infusion (20 mg) in a crossover design. Blood and urine samples were collected for a period of 28 hours after dosing and the concentrations of zimelidine and norzimelidine determined. There was no significant difference in terminal phase half-life of zimelidine after oral (4.7 hr +/- 1.3 SD) or intravenous dosing (5.1 hr +/- 0.7 SD). ... The mean plasma half-life for norzimelidine was 22.8 hr.

Use Classification

Pharmaceuticals

Methods of Manufacturing

Preparation: P.B. Berntsson at al. ZA 7201503; eidem, US 3928369 (1972, 1975 both to AB HAssle).

General Manufacturing Information

Zimelidine has been banned worldwide due to serious, sometimes fatal, cases of central and/or peripheral neuropathy known as Guillain-Barre syndrome and due to a peculiar hypersensitivity reaction involving many organs including skin exanthema, flu-like symptoms, arthralgias, and sometimes eosinophilia. Additionally, zimelidine was charged to cause an increase in suicidal ideation and/or attempts among depressive patients. After its ban, it was succeeded by fluvoxamine and fluoxetine (derived from the antihistamine diphenhydramine) in that order, and the other SSRIs (Selective Serotonin Reuptake Inhibitors).

Interactions

The acute interaction of zimelidine (Z) with ethanol (E) was examined in six healthy men aged 20 to 37 yr who randomly received each of four treatments 1 wk apart: Z, 200 mg by mouth, preceded by 1 hr and followed for 7 hr of oral E in juice dosed to maintain blood alcohol concentrations between 800 and 1000 mg/L; placebo Z and E; Z and juice; and placebo Z and juice. E decreased the rate of biotransformation of Z to norzimelidine (NZ) by 46%, but the AUCs of Z, NZ, and their total concentration over 8 hr were not altered by E. Acetaldehyde concentrations did not change and no aversive alcohol-sensitizing reaction was detected. E-induced impairments in memory, body sway, and a manual tracking task were further enhanced by Z, as was the E-induced decrease in friendliness. Data suggest Z and E interact kinetically and dynamically and suggest a mechanism whereby Z may decrease E intake in man.

Dates

Last modified: 07-15-2023
1: Merideth CH, Feighner JP. A double-blind, controlled evaluation of zimeldine, imipramine and placebo in patients with primary affective disorders. Acta Psychiatr Scand Suppl. 1983;308:70-9. PubMed PMID: 6230897.
2: Bengtsson BO, Wiholm BE, Myrhed M, Wålinder J. Adverse experiences during treatment with zimeldine on special licence in Sweden. Int Clin Psychopharmacol. 1994 Spring;9(1):55-61. PubMed PMID: 8195584.
3: Bjorvatn B, Ursin R. Effects of zimeldine, a selective 5-HT reuptake inhibitor, combined with ritanserin, a selective 5-HT2 antagonist, on waking and sleep stages in rats. Behav Brain Res. 1990 Nov 30;40(3):239-46. PubMed PMID: 2149499.
4: Hindmarch I, Subhan Z, Stoker MJ. The effects of zimeldine and amitriptyline on car driving and psychomotor performance. Acta Psychiatr Scand Suppl. 1983;308:141-6. PubMed PMID: 6230888.
5: Gottfries CG, Grind M, Lundström J, Alling C. Pharmacokinetics of zimeldine in male alcoholics. Acta Pharmacol Toxicol (Copenh). 1986 Aug;59(2):94-102. PubMed PMID: 2946168.
6: Claghorn J, Gershon S, Goldstein BJ. Zimeldine tolerability in comparison to amitriptyline and placebo: findings from a multicentre trial. Acta Psychiatr Scand Suppl. 1983;308:104-14. PubMed PMID: 6230883.
7: Cutler NR, Haxby J, Kay AD, Narang PK, Lesko LJ, Costa JL, Ninos M, Linnoila M, Potter WZ, Renfrew JW, et al. Evaluation of zimeldine in Alzheimer's disease. Cognitive and biochemical measures. Arch Neurol. 1985 Aug;42(8):744-8. PubMed PMID: 2411246.
8: Kristofferson A, Sohl-Akerlund A, Hall E, Bengtsson BO, Ogenstad S, Wålinder J. Effect of zimeldine and its metabolites on [3H]thymidine incorporation in lymphocyte cultures from psychiatric patients with or without a hypersensitivity reaction during zimeldine therapy. Int Clin Psychopharmacol. 1994 Sep;9(3):179-85. PubMed PMID: 7814827.
9: Dehlin O, Björnson G, Lundström J, Nörgård J. Zimeldine to geriatric patients in once daily dosage. A pharmacokinetic and clinical study. Acta Psychiatr Scand. 1984 Feb;69(2):103-11. PubMed PMID: 6230881.
10: Hiramatsu KI, Takahashi R, Mori A, Inoue R, Kazamatsuri H, Murasaki M, Sakuma A. A multicentre double-blind comparative trial of zimeldine and imipramine in primary major depressive disorders. Acta Psychiatr Scand Suppl. 1983;308:41-54. PubMed PMID: 6230895.
11: Bjørkum AA, Neckelmann D, Bjorvatn B, Ursin R. Lesion of descending 5-HT pathways increases zimeldine-induced waking in rats. Physiol Behav. 1995 May;57(5):959-66. PubMed PMID: 7610150.
12: Langlois R, Cournoyer G, de Montigny C, Caillé G. High incidence of multisystemic reactions to zimeldine. Eur J Clin Pharmacol. 1985;28(1):67-71. PubMed PMID: 3157576.
13: Seppälä T, Linnoila M. Effects of zimeldine and other antidepressants on skilled performance: a comprehensive review. Acta Psychiatr Scand Suppl. 1983;308:135-40. Review. PubMed PMID: 6230887.
14: Mulinari S. Divergence and convergence of commercial and scientific priorities in drug development: The case of Zelmid, the first SSRI antidepressant. Soc Sci Med. 2015 Aug;138:217-24. doi: 10.1016/j.socscimed.2015.06.020. Epub 2015 Jun 18. PubMed PMID: 26123880.
15: Seppälä T, Strömberg C, Bergman I. Effects of zimeldine, mianserin and amitriptyline on psychomotor skills and their interaction with ethanol a placebo controlled cross-over study. Eur J Clin Pharmacol. 1984;27(2):181-9. PubMed PMID: 6238829.
16: Bengtsson BO, Zhu J, Thorell LH, Olsson T, Link H, Wålinder J. Effects of zimeldine and its metabolites, clomipramine, imipramine and maprotiline in experimental allergic neuritis in Lewis rats. J Neuroimmunol. 1992 Jul;39(1-2):109-22. PubMed PMID: 1535634.
17: Wahlén A, Westerlund D, Wåhlin-Boll E, Melander A. Influence of food intake on the bioavailability of zimeldine and its active metabolite, norzimeldine. Drug Nutr Interact. 1983;2(3):175-81. PubMed PMID: 6236068.
18: Burrows GD, Norman TR, Marriott PF, Davies B. Zimeldine in depressive illness--efficacy and safety data. Acta Psychiatr Scand Suppl. 1983;308:31-40. PubMed PMID: 6230894.
19: Aberg-Wistedt A, Alvariza M, Bertilsson L, Malmgren R, Wachtmeister H. Alaproclate a novel antidepressant? A biochemical and clinical comparison with zimeldine. Acta Psychiatr Scand. 1985 Mar;71(3):256-68. PubMed PMID: 2580422.
20: Pottage A, Grind MG. Cardiovascular effects of zimeldine. Acta Psychiatr Scand Suppl. 1983;308:125-30. PubMed PMID: 6230885.

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